Product packaging for Clominorex(Cat. No.:CAS No. 3876-10-6)

Clominorex

Cat. No.: B1615332
CAS No.: 3876-10-6
M. Wt: 196.63 g/mol
InChI Key: HAHOPPGVHWVBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clominorex (CAS 3876-10-6), with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol, is a substituted 2-amino-5-aryloxazoline compound classified as an anoretic or appetite suppressant . It is a close structural analogue of aminorex, a stimulant drug formerly used for weight loss but withdrawn due to associated pulmonary hypertension . The core structure of this compound features a 4,5-dihydro-1,3-oxazole ring with an amine group at the 2-position and a 4-chlorophenyl group at the 5-position . The classical synthetic route to this compound involves the cyclization reaction of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide, typically resulting in a racemic mixture . Research into this compound and its analogues has provided valuable insights into the structure-activity relationships of this compound class. Furthermore, structurally similar 2-aminooxazoline derivatives, such as RO5203648, have been identified as potent and selective agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a target of significant interest in neuropsychiatric research . This highlights the ongoing research relevance of the 2-aminooxazoline scaffold. This compound is presented for research applications only. It is not intended for human or veterinary use . ATTENTION: This product is for Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B1615332 Clominorex CAS No. 3876-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3876-10-6

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12)

InChI Key

HAHOPPGVHWVBRR-UHFFFAOYSA-N

SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl

Other CAS No.

3876-10-6

Origin of Product

United States

Foundational & Exploratory

The Unfulfilled Promise of a 1950s Anorectic: A Technical History of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Safer Stimulant

In the landscape of mid-20th century pharmaceutical research, the demand for effective appetite suppressants was rapidly growing. The burgeoning understanding of the central nervous system's role in regulating hunger spurred the development of a new class of synthetic stimulants. Clominorex, a centrally acting sympathomimetic, emerged from this era of intense discovery at McNeil Laboratories in the 1950s.[1][2] Structurally related to other anorectics like aminorex and pemoline, this compound represented an effort to create a potent appetite suppressant with a more favorable side-effect profile than the amphetamines that dominated the market at the time.[1][2] This technical guide delves into the discovery, development, and the likely reasons for the eventual discontinuation of this compound, offering a glimpse into the challenges and scientific rationale of early anorectic drug development.

The Genesis of this compound: A Novel 2-Amino-5-Aryloxazoline

This compound, chemically known as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, belongs to the 2-amino-5-aryloxazoline class of compounds.[3] Its development was part of a broader exploration by McNeil Laboratories into the therapeutic potential of this chemical scaffold for central nervous system stimulation.[4]

Synthesis Pathway: A Probable Route

Experimental Protocol: A Generalized Synthesis of 2-Amino-5-aryloxazolines

The following protocol is a generalized representation based on the synthetic strategies described in patents from the era and would likely have been adapted for the synthesis of this compound.

  • Preparation of the Precursor: The synthesis would commence with the appropriate precursor, 2-amino-1-(4-chlorophenyl)ethanol.

  • Cyclization Reaction: The 2-amino-1-(4-chlorophenyl)ethanol would be reacted with cyanogen bromide in a suitable solvent, such as methanol. This reaction would likely be carried out in the presence of a weak base, like sodium acetate, to neutralize the hydrobromic acid formed during the reaction.

  • Workup and Isolation: Following the completion of the reaction, the mixture would be worked up to isolate the free base of this compound. This would typically involve removing the solvent, partitioning the residue between an organic solvent and an aqueous base, and then isolating the product from the organic layer.

  • Purification and Salt Formation: The crude this compound would then be purified, likely through recrystallization. For pharmaceutical use, the purified base would be converted to a pharmaceutically acceptable acid addition salt to improve its solubility and stability.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_1_4_chlorophenylethanol 2-amino-1-(4-chlorophenyl)ethanol This compound This compound (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine 2_amino_1_4_chlorophenylethanol->this compound Cyclization Cyanogen_bromide Cyanogen Bromide (BrCN) Cyanogen_bromide->this compound Solvent Methanol Solvent->this compound Base Sodium Acetate Base->this compound

Figure 1. A probable synthetic pathway for this compound.

Pharmacological Profile: A Triple Monoamine Releasing Agent

This compound exerts its effects as a centrally acting sympathomimetic by functioning as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This mechanism of action is shared with its structural analog, aminorex.[6] By promoting the release of these key neurotransmitters in the brain, this compound would have increased satiety and reduced appetite.

NeurotransmitterAction
Serotonin (5-HT) Increased levels are associated with feelings of fullness and satiety.
Norepinephrine (NE) Enhances alertness and reduces appetite.
Dopamine (DA) Plays a role in the reward and motivation pathways related to food intake.

Table 1. The role of monoamine neurotransmitters in appetite regulation.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packages Monoamines Released_Monoamines Increased Monoamines Synaptic_Vesicle->Released_Monoamines Release Monoamines Serotonin Norepinephrine Dopamine Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binds to Effect Effect Receptors->Effect Initiates Signal

Figure 2. The proposed mechanism of action for this compound.

The Unwritten Chapters: Preclinical and Clinical Development

A comprehensive search of publicly available scientific literature and regulatory archives reveals a significant gap in the development history of this compound. There is a notable absence of published preclinical and clinical data. This suggests that the development of this compound was likely terminated at an early, preclinical stage.

Several factors, common in the pharmaceutical industry during the 1950s and 1960s, could have contributed to this decision:

  • Efficacy: Preclinical studies in animal models may have shown insufficient anorectic activity compared to other compounds under investigation.

  • Toxicity: Early toxicology studies may have revealed safety concerns that precluded further development.

  • Side Effects: Undesirable central nervous system side effects, such as overstimulation or abuse potential, may have been observed.

  • Strategic Prioritization: McNeil Laboratories may have chosen to allocate resources to other more promising drug candidates.

The historical context of anorectic drug development is also crucial. The 1950s and 1960s saw the introduction of several amphetamine-like appetite suppressants.[7][8] However, this era was also marked by increasing scrutiny from regulatory bodies like the U.S. Food and Drug Administration (FDA) regarding the safety and efficacy of these drugs.[9] This evolving regulatory landscape likely led to a higher bar for the approval of new stimulants and the discontinuation of many development programs.

Structure-Activity Relationship (SAR): The Significance of the 4-Chlorophenyl Group

The 2-amino-5-aryloxazoline scaffold was a key area of investigation for McNeil Laboratories.[4] The SAR of this class of compounds indicates that the nature of the substituent on the 5-aryl ring plays a critical role in determining the compound's pharmacological activity.

The presence of a 4-chlorophenyl group in this compound is significant. Halogenation of the phenyl ring in sympathomimetic amines was a common strategy employed by medicinal chemists to modulate activity and metabolic stability. The chlorine atom, being an electron-withdrawing group, would have influenced the electronic properties of the molecule, potentially affecting its interaction with monoamine transporters and its metabolic profile. The specific impact of the 4-chloro substitution on the potency and selectivity of this compound as a monoamine releasing agent, however, remains undocumented in the public domain.

Conclusion: A Molecule of its Time

The story of this compound is emblematic of the pharmaceutical discovery process, where many compounds are synthesized and evaluated for every one that ultimately reaches the market. Developed during a period of intense innovation and evolving regulatory standards in the field of anorectic drugs, this compound's journey from a promising chemical entity to a discontinued project highlights the rigorous and often opaque nature of early drug development. While the specific reasons for its discontinuation remain within the archives of McNeil Laboratories, the available information provides a valuable case study for researchers and professionals in the field of drug discovery, illustrating the complex interplay of chemical synthesis, pharmacological activity, and the broader scientific and regulatory context that shapes the lifecycle of a potential therapeutic agent.

References

early pharmacological studies of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Pharmacological Studies of Clominorex

Executive Summary

This guide provides a comprehensive technical overview of the foundational pharmacological evaluation of this compound, a centrally acting sympathomimetic agent developed by McNeil Laboratories in the 1950s as an appetite suppressant.[1][2] As a structural analogue of Aminorex, this compound emerged during an era focused on leveraging catecholaminergic pathways to modulate hunger and satiety.[3][4] This document reconstructs the logical and methodological progression of early-phase studies, from chemical synthesis and initial screening to pharmacodynamic and mechanistic elucidation. It is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices and protocols that characterized the investigation of sympathomimetic amines in the mid-20th century.

Introduction: The Scientific Landscape of Anorectics in the Mid-20th Century

The post-war era saw a rising clinical interest in obesity and a corresponding drive to develop pharmacological interventions. The primary strategy centered on sympathomimetic amines, compounds that mimic the effects of endogenous catecholamines like norepinephrine and dopamine. Drugs such as amphetamine and phentermine were widely explored for their potent anorectic effects.[5] The prevailing hypothesis was that by increasing the synaptic concentration of these neurotransmitters in key brain regions controlling appetite, a state of satiety could be induced, thereby reducing food intake. Early research, therefore, was not just a search for efficacy but a nuanced effort to balance appetite suppression with the inherent central nervous system (CNS) stimulant and cardiovascular side effects that define this drug class.[5][6] The development of this compound fits directly into this paradigm, representing an attempt to refine the 2-amino-5-aryloxazoline scaffold, previously explored with Aminorex, to optimize the therapeutic index.

Chemical Profile and Synthesis

Core Structure and Rationale

This compound, chemically (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a member of the 2-amino-5-aryloxazoline class.[2][3] Its structure is critical to its function. The oxazoline ring system and the amine group at the 2-position are foundational, while the substituted aryl group at the 5-position is a key determinant of pharmacological activity.[3] The inclusion of a 4-chlorophenyl group was a common medicinal chemistry strategy of the time, often employed to modulate metabolic stability and lipophilicity, potentially enhancing blood-brain barrier penetration and prolonging the drug's duration of action.

Caption: Chemical Structure of this compound.

Generalized Synthetic Protocol

While the precise proprietary synthesis by McNeil Laboratories is not publicly detailed, the synthesis of 2-amino-5-aryl-2-oxazolines typically follows a well-established chemical pathway. The following protocol is a representative example based on standard organic chemistry principles for this class of compounds.[7][8]

Experimental Protocol: Synthesis of a 5-Aryl-2-aminooxazoline Derivative

  • Step 1: Epoxide Formation. A substituted styrene (e.g., 4-chlorostyrene) is reacted with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), in a suitable solvent like dichloromethane (DCM) to form the corresponding epoxide (e.g., 2-(4-chlorophenyl)oxirane). The reaction is typically run at a controlled temperature (0°C to room temperature) and monitored by thin-layer chromatography (TLC).

  • Step 2: Ring Opening. The resulting epoxide is then reacted with an amino-containing nucleophile, such as cyanamide (H₂NCN), in the presence of a Lewis acid catalyst. This step opens the epoxide ring and introduces the precursor to the 2-amino group.

  • Step 3: Cyclization. The intermediate from Step 2 undergoes an intramolecular cyclization reaction, often promoted by a change in pH or heating, to form the 4,5-dihydro-1,3-oxazole (oxazoline) ring.

  • Step 4: Purification. The final crude product, this compound, is purified using standard laboratory techniques. This typically involves extraction to remove water-soluble impurities, followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the pure compound.

  • Step 5: Characterization. The identity and purity of the final compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Core Pharmacodynamic Investigations

The primary goal of early pharmacodynamic screening was to confirm the intended anorectic activity and characterize the unavoidable secondary effects, namely CNS stimulation and cardiovascular impact.

Primary Anorectic Effects: Rodent Feeding Studies

Causality: The foundational experiment for any putative anorectic is the demonstration of reduced food consumption in animal models. These studies were designed to quantify the dose-dependent efficacy of the compound in suppressing appetite.

Experimental Protocol: Food Intake Suppression in Fasted Rats

  • Acclimation: Male Wistar rats are individually housed and acclimated to a regular 12-hour light/dark cycle and standard laboratory chow and water for at least one week.

  • Habituation: Animals are habituated to the experimental conditions, including handling and gavage administration (using a vehicle like saline or 0.5% carboxymethylcellulose).

  • Fasting: Prior to the study, animals are fasted for 18-24 hours with free access to water to ensure a robust feeding response.

  • Dosing: On the test day, animals are weighed and randomly assigned to treatment groups (e.g., Vehicle control, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg p.o.). The drug or vehicle is administered via oral gavage.

  • Data Collection: Thirty minutes post-administration, a pre-weighed amount of standard chow is introduced into the cage. Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.

  • Analysis: The cumulative food intake for each group is calculated and compared to the vehicle control group using statistical methods like ANOVA followed by post-hoc tests.

Table 1: Representative Data for Anorectic Efficacy

Treatment Group (p.o.)Cumulative Food Intake (grams) at 4 hours (Mean ± SEM)% Reduction vs. Vehicle
Vehicle Control10.5 ± 0.8-
This compound (5 mg/kg)7.1 ± 0.632.4%
This compound (10 mg/kg)4.2 ± 0.560.0%
This compound (20 mg/kg)2.5 ± 0.476.2%
Central Nervous System (CNS) Stimulant Properties

Causality: A critical challenge with sympathomimetic amines is separating the desired anorectic effect from generalized CNS stimulation, which can be a limiting side effect.[6] Locomotor activity studies were essential to quantify this property and establish a therapeutic window.

Locomotor_Activity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation & Habituation randomization Randomization into Treatment Groups acclimation->randomization dosing Oral Gavage Administration (Vehicle or this compound) randomization->dosing placement Place Animal in Open-Field Arena dosing->placement recording Record Activity via Infrared Beams (e.g., for 60 minutes) placement->recording quantify Quantify Locomotor Counts (e.g., beam breaks) recording->quantify stats Statistical Comparison (ANOVA) quantify->stats

Caption: Experimental workflow for assessing CNS stimulant activity.

Experimental Protocol: Open-Field Locomotor Activity

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically detect and record horizontal and vertical movements.

  • Habituation: Mice or rats are habituated to the testing room for at least 60 minutes before the experiment begins.

  • Dosing: Animals are administered this compound or vehicle as described in the feeding study protocol.

  • Testing: 30 minutes after dosing, each animal is placed in the center of the open-field arena. Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set duration, typically 30-60 minutes.

  • Analysis: The total activity counts are compared across treatment groups to determine if this compound produces a dose-dependent increase in spontaneous motor activity.

Mechanistic Elucidation: The Sympathomimetic Pathway

Hypothesis: Based on its structural similarity to amphetamine and aminorex, the primary hypothesis for this compound's mechanism of action was the indirect stimulation of the sympathetic nervous system.[3][4] This was presumed to occur via the promotion of catecholamine (norepinephrine and dopamine) release from presynaptic nerve terminals.[9]

MoA_Diagram cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron This compound This compound transporter Reuptake Transporter (NET/DAT) This compound->transporter Enters Neuron vesicles Vesicles (NE, DA) nt Norepinephrine (NE) Dopamine (DA) vesicles->nt Increased Release transporter->vesicles Displaces NTs receptors Adrenergic/Dopaminergic Receptors nt->receptors effect Physiological Effect (e.g., Appetite Suppression) receptors->effect Activation

Caption: Proposed mechanism of this compound as a catecholamine releasing agent.

Experimental Approach: In Vivo Cardiovascular Antagonism

Direct measurement of neurotransmitter release was complex in the 1950s and 60s. Therefore, the mechanism was often inferred using classical pharmacological techniques. A common approach was to see if the physiological effects of the drug could be blocked by known receptor antagonists.

Experimental Protocol: Adrenergic Receptor Blockade

  • Animal Preparation: A rat or rabbit is anesthetized, and a catheter is inserted into the carotid artery to continuously monitor blood pressure and heart rate. A second catheter is placed in the jugular vein for intravenous drug administration.

  • Baseline Measurement: After a stabilization period, baseline cardiovascular parameters are recorded.

  • This compound Challenge: A dose of this compound known to produce a significant pressor (blood pressure-increasing) response is administered intravenously, and the peak change in blood pressure and heart rate is recorded.

  • Antagonist Administration: After the parameters return to baseline, an adrenergic receptor antagonist is administered. For example:

    • Phentolamine: An alpha-adrenergic antagonist.

    • Propranolol: A beta-adrenergic antagonist.

  • Second this compound Challenge: Following the antagonist, the same dose of this compound is administered again.

  • Interpretation: If this compound acts by releasing norepinephrine (which stimulates alpha and beta receptors), then pre-treatment with phentolamine and/or propranolol should significantly attenuate or block the pressor and tachycardic effects of the second this compound challenge. This result would provide strong indirect evidence for a catecholamine-releasing mechanism.

Early Toxicological and Pharmacokinetic Considerations

Pharmacokinetics: Detailed pharmacokinetic studies as conducted today (e.g., LC-MS/MS quantification of ADME) were not standard practice during the initial development of this compound.[10] However, based on its chemical class, a profile would have been inferred:

  • Absorption: As a lipophilic amine, good oral absorption from the gastrointestinal tract was expected.

  • Distribution: The compound was expected to readily cross the blood-brain barrier to exert its central effects.

  • Metabolism: Hepatic metabolism via pathways common for amines (e.g., N-dealkylation, hydroxylation) was the presumed route of clearance.

  • Elimination: The parent drug and its metabolites would be expected to be excreted renally.

Toxicological Profile: The primary safety concern for any sympathomimetic amine was cardiovascular toxicity.[5] Acute toxicity studies would have focused on determining the LD50 (lethal dose for 50% of animals) and observing for signs of overstimulation, such as tremors, hyperactivity, and convulsions. A major long-term concern, tragically realized with its analogue Aminorex, was the risk of inducing pulmonary hypertension, a rare but often fatal condition.[4] This risk, linked to the 2-amino-oxazoline class, ultimately limited the therapeutic potential of these compounds.

Conclusion

The were a product of their time, characterized by a logical progression from synthesis and in vivo screening to mechanistic inference. The experimental protocols focused on demonstrating the desired anorectic effect in animal models while carefully characterizing the expected CNS stimulant and cardiovascular liabilities. The investigation confirmed that this compound functioned as a potent, centrally-acting sympathomimetic agent, consistent with its proposed mechanism as a catecholamine releaser. While it showed efficacy as an appetite suppressant, its development was overshadowed by the inherent risks associated with its drug class, particularly the severe cardiovascular side effects that led to the withdrawal of similar compounds like Aminorex. These early studies remain a valuable case history in the evolution of anti-obesity drug discovery.

References

Introduction: The 2-Amino-5-Aryloxazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Clominorex and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound, a centrally acting sympathomimetic of the 2-amino-5-aryloxazoline class.[1][2][3] Developed in the 1950s by McNeil Laboratories as an appetite suppressant, this compound and its analogues serve as a compelling case study in psychostimulant design and monoaminergic pharmacology.[1][2] This document will dissect the core chemical scaffold, analyze the impact of structural modifications on pharmacological activity, and provide standardized protocols for the evaluation of novel analogues.

This compound, chemically known as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is structurally related to other well-known compounds like aminorex and pemoline.[1][2] Its primary mechanism of action is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), interfering with the normal function of monoamine transporters.[3][4][5] This activity profile is shared by many of its analogues and is responsible for their stimulant and anorectic effects.[4][5] The core 2-amino-5-aryloxazoline structure is the key to this pharmacological activity, and understanding how modifications to this scaffold alter its interaction with monoamine systems is fundamental to designing new chemical entities with tailored properties.

The core structure of this compound presents several key regions for chemical modification to probe the structure-activity relationship. These are primarily:

  • The Aryl Group at Position 5: The nature and position of substituents on this phenyl ring.

  • The Oxazoline Ring: The integrity and stereochemistry of this heterocyclic system.

  • The Amino Group at Position 2: Potential for substitution on the exocyclic amine.

The following diagram illustrates this core scaffold and highlights the key positions for modification.

SAR_Core_Scaffold cluster_scaffold This compound Core Scaffold & SAR Points Core R1_label Position 5: Aryl Group (R1) R1_label->Core R2_label Position 4: Stereocenter & Substitution (R2) R2_label->Core R3_label Position 2: Amino Group (R3) R3_label->Core MoA_Diagram cluster_synapse Synaptic Cleft This compound This compound Transporter DAT / NET This compound->Transporter 1. Binds & Enters DA_NE DA / NE Receptor Postsynaptic Receptors DA_NE->Receptor 4. Activates Receptors Vesicle Vesicles Presynaptic Presynaptic Neuron Presynaptic->Vesicle 2. Disrupts Storage Presynaptic->Transporter 3. Promotes Efflux (Reverse Transport) Synaptic_Cleft Synaptic_Cleft Postsynaptic Postsynaptic Neuron Screening_Cascade Start Novel this compound Analogue Synthesis Binding Primary Screen: Monoamine Transporter Binding Affinity (Ki) Start->Binding Release Functional Screen: Monoamine Release Assay (EC50) Binding->Release Selectivity Assess Potency & Selectivity (DAT/NET vs SERT) Release->Selectivity Selectivity->Start Low Potency or Undesired Profile InVivo In Vivo Studies: Locomotor Activity, Appetite Suppression Selectivity->InVivo High Potency & Desired Selectivity Lead Lead Candidate InVivo->Lead

References

Preamble: Deconstructing the Action of a Sympathomimetic Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Mechanism of Action of Clominorex

This guide provides a comprehensive technical exploration of the fundamental mechanism of action for this compound, a centrally acting sympathomimetic agent. Developed in the 1950s by McNeil Laboratories as an appetite suppressant, this compound belongs to the 2-amino-5-aryloxazoline class of compounds, sharing structural similarities with agents like aminorex and pemoline.[1][2][3] While its clinical use has been limited, its mechanism provides a valuable case study for researchers, scientists, and drug development professionals engaged in the study of monoaminergic signaling and the design of novel central nervous system (CNS) agents. Our approach will be to first establish the core mechanistic hypothesis and then systematically detail the essential experimental protocols required to validate and quantify its interactions with key molecular targets.

Core Mechanistic Hypothesis: A Monoamine Releasing Agent

This compound is categorized as a sympathomimetic, indicating that its primary effects stem from the activation of the sympathetic nervous system.[3] The central hypothesis is that this compound functions as an indirect agonist by modulating monoamine neurotransmitter systems. Specifically, it is proposed to be a monoamine releasing agent , a classification that distinguishes it from simple reuptake inhibitors.

A releasing agent not only blocks the reuptake of neurotransmitters from the synaptic cleft but actively facilitates their efflux from the presynaptic neuron into the synapse. This action is primarily mediated through interactions with two key types of transporters:

  • Plasma Membrane Monoamine Transporters (MATs): These proteins—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are responsible for clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] Releasing agents are substrates for these transporters, meaning they are transported into the neuron.

  • Vesicular Monoamine Transporter 2 (VMAT2): Located on synaptic vesicles, VMAT2 is responsible for packaging cytosolic monoamines into vesicles for storage and subsequent release via exocytosis.[6][7] By disrupting VMAT2 function, a releasing agent can increase the cytosolic concentration of neurotransmitters, creating a gradient that promotes their reverse transport out of the neuron via the MATs.[8][9]

The following diagram illustrates the key molecular players at a monoaminergic synapse that are central to the mechanism of this compound.

cluster_presynaptic Presynaptic Terminal cluster_membrane cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 vesicle Synaptic Vesicle MA Monoamines (DA, NE, 5-HT) MA_cyto Cytosolic Monoamines MA_cyto->VMAT2 Packaging MAT Monoamine Transporter (DAT, NET, or SERT) MAT->MA_cyto Reuptake MA_synapse Synaptic Monoamines MA_synapse->MAT Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Signal cluster_prep Part A: Synaptosome Preparation cluster_assay Part B: Release Assay Brain 1. Brain Tissue (e.g., Striatum) Homogenize 2. Homogenize in Sucrose Buffer Brain->Homogenize Centrifuge1 3. Centrifuge 1,000 x g, 10 min Homogenize->Centrifuge1 S1 Supernatant (S1) Centrifuge1->S1 P1 Pellet (P1) (Discard) Centrifuge1->P1 Centrifuge2 4. Centrifuge S1 12,000 x g, 20 min S1->Centrifuge2 P2 Crude Synaptosomes (P2) Centrifuge2->P2 S2 Supernatant (S2) (Discard) Centrifuge2->S2 Load 5. Load with [3H]Neurotransmitter P2->Load Wash 6. Wash & Establish Baseline Efflux Load->Wash Stimulate 7. Stimulate with This compound Wash->Stimulate Collect 8. Collect Fractions & Measure Radioactivity Stimulate->Collect Analyze 9. Calculate EC50/Emax Collect->Analyze cluster_flow This compound Mechanism of Action Start This compound in Synaptic Cleft Step1 1. Transport into Neuron via DAT/NET Start->Step1 Step2 2. Increased Cytosolic This compound Step1->Step2 Step3 3. Inhibition of VMAT2 (Disrupts Vesicle Packaging) Step2->Step3 Step4 4. Increased Cytosolic Monoamines (DA/NE) Step3->Step4 Step5 5. Reverse Transport (Efflux) via DAT/NET Step4->Step5 End Increased Synaptic DA/NE Concentration Step5->End

References

A Technical Guide to Clominorex: A Serotonin-Norepinephrine-Dopamine Releasing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Clominorex, chemically identified as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a potent, centrally acting sympathomimetic agent belonging to the 2-amino-oxazoline class of compounds. Originally developed by McNeil Laboratories in the 1950s as an anorectic, its clinical use was never realized, yet it remains a subject of significant interest in neuropharmacology.[1][2] This document provides an in-depth technical analysis of this compound, focusing on its robust profile as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). We will dissect its mechanism of action, present detailed methodologies for its pharmacological characterization, explore its chemical synthesis, and discuss its toxicological profile in the context of its parent compound, aminorex. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this prototypical triple-releasing agent.

Introduction: A Historical and Chemical Overview

This compound emerged from mid-20th-century research programs aimed at developing appetite suppressants. It is a structural analog of aminorex, a drug that was briefly marketed for weight loss in the 1960s but was notoriously withdrawn after being linked to a significant outbreak of pulmonary hypertension.[1][3] This historical context is critical for understanding the potential liabilities of the entire aminorex chemical class.

Chemically, this compound is a chiral molecule featuring a 4,5-dihydro-1,3-oxazole ring with an amine group at the 2-position and a 4-chlorophenyl moiety at the 5-position.[4] This substitution on the phenyl ring distinguishes it from the parent aminorex compound and modulates its pharmacological activity.

Chemical Identifiers:

  • IUPAC Name: (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

  • CAS Number: 3876-10-6

  • Molecular Formula: C₉H₉ClN₂O

  • Molar Mass: 196.63 g/mol

The aminorex scaffold represents a class of compounds that share significant pharmacological similarities with amphetamines, primarily by interacting with and reversing the function of monoamine transporters.[5]

Mechanism of Action: A Prototypical Triple Releaser

The primary pharmacological action of this compound is the induction of monoamine release from presynaptic nerve terminals. Unlike reuptake inhibitors, which act as non-transported blockers of the transporter protein, releasing agents are substrates for the transporters. They are taken up into the neuron and disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and robust, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synapse.[6]

Interaction with Monoamine Transporters (DAT, NET, SERT)

This compound functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its potency as a releaser varies across these three critical regulators of monoaminergic neurotransmission. In vitro assays have quantified its half-maximal effective concentrations (EC₅₀) for inducing neurotransmitter release, revealing a distinct pharmacological signature.[4]

In Vitro Potency and Selectivity Profile

The efficacy of this compound as a releasing agent has been determined through in vitro experiments, likely using transfected cell lines or synaptosomes.[4] The available data showcases a high potency for norepinephrine and dopamine release, with a comparatively lower, yet significant, potency for serotonin release.

ParameterNorepinephrine (NE) ReleaseDopamine (DA) ReleaseSerotonin (5-HT) ReleaseData Source
EC₅₀ (nM) 26.449.4193[4]

Table 1: In Vitro Monoamine Release Potency of this compound.

This profile indicates that this compound is a potent catecholamine releaser with a significant serotonergic component, classifying it as a non-selective SNDRA. The ratio of DAT/SERT activity is often used to predict the psychostimulant versus entactogenic properties of a compound. For comparison, amphetamine is a highly selective dopamine/norepinephrine releaser, while MDMA shows higher relative potency at the serotonin transporter.[7][8]

Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the canonical mechanism of a transporter substrate like this compound at a presynaptic monoamine terminal.

G cluster_0 Presynaptic Terminal Vesicle Synaptic Vesicle (VMAT2) MAO Monoamine Oxidase (MAO) Vesicle->MAO 3. Cytosolic Monoamine Concentration Increases Transporter Monoamine Transporter (DAT, NET, or SERT) MAO->Transporter 4. Transporter Phosphorylation Transporter->Vesicle 2. Disrupts pH Gradient & VMAT2 Function Synapse Increased Synaptic Monoamines Transporter->Synapse 5. Reverse Transport (Efflux) Clominorex_in This compound Clominorex_in->Transporter 1. Substrate Binding & Transport Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Receptor Activation

Mechanism of this compound-induced monoamine release.

Chemical Synthesis

The classical and most cited synthesis of this compound and its analogs is a straightforward cyclization reaction.[4] This method provides a reliable route to the racemic product for research purposes.

Retrosynthetic Approach

The 2-amino-oxazoline core of this compound is readily formed from a β-amino alcohol precursor. The key disconnection is the C-N and C-O bonds within the heterocyclic ring, leading back to 2-amino-1-(4-chlorophenyl)ethanol and a cyanating agent like cyanogen bromide.

Synthetic Protocol

Reaction: Cyclization of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide.

Step 1: Precursor Synthesis. The starting material, 2-amino-1-(4-chlorophenyl)ethanol, can be synthesized from 2-bromo-1-(4-chlorophenyl)ethan-1-one via reduction of the ketone followed by amination, or from 4-chlorostyrene oxide by ring-opening with ammonia.

Step 2: Cyclization.

  • Dissolve 2-amino-1-(4-chlorophenyl)ethanol in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an equimolar solution of cyanogen bromide (CNBr) in the same solvent. CAUTION: Cyanogen bromide is highly toxic and volatile; all manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield racemic this compound.

Pharmacological Characterization: In Vitro Methodologies

To validate the activity of a novel compound like this compound, a series of standardized in vitro assays are required. The following protocols describe the core methodologies for preparing neuronal tissue and assessing monoamine release and uptake inhibition.

Protocol: Synaptosome Preparation from Rodent Brain Tissue

Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain the necessary molecular machinery (transporters, vesicles, mitochondria) to study synaptic processes like neurotransmitter uptake and release in a controlled, ex vivo environment.[9] This protocol uses differential centrifugation to enrich for these structures.

Materials:

  • Rodent brain (e.g., rat striatum for DAT, hippocampus for SERT/NET)

  • Ice-cold 0.32 M Sucrose Buffer (containing 4 mM HEPES, pH 7.4)

  • Dounce tissue homogenizer

  • Refrigerated centrifuge with fixed-angle and swinging-bucket rotors

Procedure:

  • Humanely euthanize the animal according to approved institutional protocols and rapidly dissect the brain region of interest on a cold plate.

  • Weigh the tissue and place it in 10 volumes (w/v) of ice-cold Sucrose Buffer.

  • Homogenize the tissue with 10-12 gentle strokes in a glass-Teflon Dounce homogenizer at ~900 rpm. Avoid foaming.

  • Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4 °C to pellet nuclei and large debris (P1 fraction).

  • Carefully collect the supernatant (S1) and centrifuge it at 15,000 - 20,000 x g for 20 minutes at 4 °C. This will pellet the crude synaptosomal fraction (P2).[9]

  • Discard the supernatant (S2). Resuspend the P2 pellet in fresh, ice-cold Krebs-bicarbonate-HEPES (KBH) buffer for immediate use in release or uptake assays.[10]

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) to ensure consistent loading across experiments.

Protocol: In Vitro Neurotransmitter Release Assay (Superfusion Method)

Rationale: This dynamic assay measures the ability of a test compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes. The superfusion system allows for the continuous washing of the preparation and the collection of fractions over time, providing a high-resolution kinetic profile of release.[10]

Procedure:

  • Loading: Incubate the prepared synaptosomes (approx. 50-100 µg protein) with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 5-15 minutes at 37 °C in KBH buffer. This allows the transporters to actively load the radiotracer into the nerve terminals.

  • Superfusion Setup: Transfer the loaded synaptosomes to a superfusion chamber containing a filter support. Begin superfusing the synaptosomes with pre-warmed (37 °C), aerated KBH buffer at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Basal Release: Collect baseline fractions (e.g., 2-5 minutes each) to establish a stable, low level of spontaneous efflux.

  • Stimulation: Switch the superfusion buffer to one containing known concentrations of this compound (or a positive control like amphetamine). Continue collecting fractions. A releasing agent will cause a sharp increase in the radioactivity detected in the collected fractions.

  • Washout: After a set period of drug exposure, switch back to the drug-free KBH buffer to observe the washout phase.

  • Quantification: At the end of the experiment, lyse the synaptosomes remaining on the filter to determine the total radioactivity. Measure the radioactivity in each collected fraction and the final lysate using liquid scintillation counting.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity present at the start of that collection period. Plot the fractional release rate versus time. Calculate the peak release induced by the drug and generate concentration-response curves to determine the EC₅₀ value.

Experimental Workflow Visualization

G cluster_0 Tissue Preparation cluster_1 Release Assay cluster_2 Data Analysis Dissect 1. Brain Dissection (e.g., Striatum) Homogenize 2. Homogenization (0.32M Sucrose) Dissect->Homogenize Centrifuge1 3. Low-Speed Spin (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 4. High-Speed Spin (17,000 x g) Centrifuge1->Centrifuge2 Resuspend 5. Resuspend Pellet in KBH Buffer Centrifuge2->Resuspend Load 6. Load Synaptosomes (e.g., [³H]Dopamine) Resuspend->Load Superfuse 7. Transfer to Chamber & Establish Baseline Load->Superfuse Stimulate 8. Add this compound (Collect Fractions) Superfuse->Stimulate Quantify 9. Scintillation Counting Stimulate->Quantify Calculate 10. Calculate Fractional Release Quantify->Calculate Plot 11. Generate Dose- Response Curve Calculate->Plot EC50 12. Determine EC₅₀ Plot->EC50

Workflow for characterizing this compound's releasing activity.

Toxicological Profile and Regulatory Context

The primary toxicological concern for this compound stems directly from the known adverse effects of its parent compound, aminorex.

The Aminorex Legacy: Pulmonary Hypertension

The use of aminorex in the 1960s was causally linked to an epidemic of primary pulmonary hypertension (PPH), a rare but often fatal condition characterized by high blood pressure in the pulmonary arteries.[3] The mechanism is believed to be related to serotonin. Aminorex, like fenfluramine, is a substrate for the serotonin transporter (SERT) and elevates extracellular serotonin levels.[11][12] This excess serotonin is thought to act as a mitogen for pulmonary artery smooth muscle cells, leading to vascular remodeling and obstruction.[2] Some evidence also points to potential off-target agonism at the 5-HT₂B receptor, which has been implicated in drug-induced cardiac valvulopathy and pulmonary hypertension.[2] Given its structural similarity and potent serotonergic activity, this compound carries a high-risk liability for inducing similar pulmonary and cardiovascular toxicity.

Regulatory Status

While this compound is not explicitly listed on the U.S. Drug Enforcement Administration (DEA) schedules, its parent compound, aminorex, and its well-known analog, 4-methylaminorex (4-MAR), are classified as Schedule I controlled substances.[13] Schedule I drugs are defined as having a high potential for abuse and no currently accepted medical use.[14]

Crucially, under the Federal Analogue Act (21 U.S.C. § 813), a substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance, and is intended for human consumption, can be treated as a controlled substance.[14] Given that this compound is structurally and pharmacologically analogous to aminorex, it would almost certainly be prosecuted as a Schedule I substance analogue in the United States.

Conclusion and Future Directions

This compound is a potent serotonin-norepinephrine-dopamine releasing agent with a clear mechanism of action at the monoamine transporters. Its well-defined pharmacology makes it a valuable tool compound for studying the neurobiology of triple-releasing agents. The methodologies outlined in this guide provide a robust framework for its in vitro characterization.

However, the significant risk of pulmonary hypertension, inherited from its parent compound aminorex, renders it unsuitable for therapeutic development. The primary value of this compound today lies in its use as a reference compound in pharmacological research and as a cautionary example in drug design, highlighting the critical need to screen for off-target activities and understand the historical toxicology of a chemical class. Future research on related compounds should prioritize rigorous assessment of cardiovascular and pulmonary safety, particularly focusing on interactions with the serotonin transporter and 5-HT₂B receptors.

References

Clominorex: A Comprehensive Technical Guide for the Scientific Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clominorex, with the Chemical Abstracts Service (CAS) number 3876-10-6 , is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds.[1] Developed in the 1950s by McNeil Laboratories, it was initially investigated as an anorectic agent for appetite suppression.[1] Structurally, this compound is a derivative of aminorex and is also related to pemoline. As a centrally acting sympathomimetic, its pharmacological profile has garnered interest within the research community, particularly in the fields of neuroscience and pharmacology. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.

PropertyValueSource
CAS Number 3876-10-6[1]
Molecular Formula C₉H₉ClN₂O[1]
IUPAC Name (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1]
Molar Mass 196.63 g/mol [1]
Chirality Racemic mixture[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound

The classical and most cited synthetic route to this compound and its analogs involves the cyclization of a 2-amino-1-arylethanol precursor with cyanogen bromide.[2]

Diagram 2: Synthetic Pathway of this compound

Clominorex_Synthesis cluster_conditions Reaction Conditions start 2-Amino-1-(4-chlorophenyl)ethanol reagent + Cyanogen Bromide (BrCN) start->reagent product This compound reagent->product condition1 Solvent: e.g., Methanol condition2 Base: e.g., Sodium Bicarbonate condition3 Temperature: Reflux

Caption: Overview of the classical synthesis of this compound.

Experimental Protocol: Synthesis of (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine (this compound)

This protocol is a representative procedure based on the synthesis of analogous 2-amino-5-aryl-2-oxazolines.

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanol

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Sodium bicarbonate (2 equivalents) is added to the solution to act as a base.

  • A solution of cyanogen bromide (1.1 equivalents) in methanol is added dropwise to the stirred mixture at room temperature. (Caution: This step should be performed in a well-ventilated fume hood as cyanogen bromide is highly toxic and volatile).

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacology and Mechanism of Action

This compound exerts its effects as a centrally acting sympathomimetic by modulating monoaminergic neurotransmission.[3] It functions as a releasing agent for serotonin, norepinephrine, and dopamine.[3]

Diagram 3: Mechanism of Action of this compound

Clominorex_MoA This compound This compound VMAT Vesicular Monoamine Transporter (VMAT) This compound->VMAT Disrupts vesicular storage DAT Dopamine Transporter (DAT) This compound->DAT Enters presynaptic neuron via transporters NET Norepinephrine Transporter (NET) This compound->NET Enters presynaptic neuron via transporters SERT Serotonin Transporter (SERT) This compound->SERT Enters presynaptic neuron via transporters SynapticVesicle Synaptic Vesicle Synapse Synaptic Cleft SynapticVesicle->Synapse Increased non-vesicular release of monoamines Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Activation of postsynaptic receptors

Caption: Simplified signaling pathway for this compound's mechanism of action.

Analytical Methodology

The detection and quantification of this compound in biological matrices and pharmaceutical formulations are crucial for research, clinical, and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Representative Analytical Protocol: LC-MS/MS for the Determination of Aminorex Analogs in Plasma

This protocol is adapted from methods developed for the analysis of related compounds and serves as a template for the determination of this compound.[4][5]

Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Precondition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water and then a buffer (e.g., phosphate buffer, pH 6).

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol containing 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Validation: The method should be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Metabolism and Toxicology

The metabolism of this compound has not been extensively studied in humans. However, based on its structural similarity to aminorex, it is likely to undergo hydroxylation and other phase I metabolic reactions. A significant metabolite of aminorex in horses has been identified as hydroxyaminorex.[6]

The most significant toxicological concern associated with the aminorex class of compounds is the risk of developing pulmonary hypertension.[3][7] An epidemic of pulmonary hypertension in Europe in the 1960s was linked to the use of aminorex as an appetite suppressant.[7] While the exact mechanism is not fully elucidated, it is thought to involve the serotonergic system and inhibition of potassium channels in pulmonary vascular smooth muscle, leading to vasoconstriction.[7] Although not all individuals who took aminorex developed this condition, it highlights a serious potential adverse effect for this class of drugs.[3]

Conclusion

This compound is a pharmacologically active compound with a well-defined mechanism of action as a monoamine releasing agent. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and toxicological considerations. The association of its parent compound, aminorex, with pulmonary hypertension underscores the importance of thorough safety and toxicological evaluations for any new analogs in this class. The information presented herein serves as a valuable resource for researchers and scientists working with or investigating this compound and related compounds.

References

Clominorex: A Historical and Mechanistic Dissection of a Mid-Century Appetite Suppressant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the historical and scientific context of Clominorex, a centrally acting sympathomimetic developed as an appetite suppressant in the 1950s. As a structural analogue of Aminorex, the history of this compound is inextricably linked to the successes and catastrophic failures of the first generation of synthetic anorectic agents. This document details the chemical synthesis, mechanism of action, and the pivotal safety concerns—primarily the epidemic of primary pulmonary hypertension (PPH)—that defined this class of compounds. Methodologies from the era for chemical synthesis and preclinical evaluation are described to provide a comprehensive view for researchers and drug development professionals. The narrative serves as a critical case study in pharmacovigilance and the enduring challenge of balancing efficacy and safety in the development of anti-obesity therapeutics.

Introduction: The Quest for Pharmacological Control of Obesity in the Mid-20th Century

The mid-20th century marked a period of fervent activity in pharmaceutical development, driven by advances in synthetic chemistry and a growing understanding of neuropharmacology. Against this backdrop, obesity began to be recognized not merely as a failure of willpower but as a complex medical condition warranting therapeutic intervention. The discovery that amphetamine suppressed appetite energized the search for related compounds that could offer a pharmacological solution to weight management.[1][2] This era saw the approval of several amphetamine-like drugs for obesity in the 1940s and 1950s.[3] It was within this scientific and cultural milieu that McNeil Laboratories developed this compound in the 1950s, a novel compound belonging to the 2-amino-5-aryloxazoline class, designed to curb appetite through central nervous system stimulation.[4][5]

Chemical and Structural Elucidation of this compound

This compound, chemically designated as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a close structural analogue of Aminorex, differing only by the presence of a chlorine atom on the phenyl ring.[6][7] This seemingly minor halogen substitution was a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine[4]
Molecular FormulaC₉H₉ClN₂O[6]
Molar Mass196.63 g/mol [6]
ChiralityRacemic mixture[6]
CAS Number3876-10-6[4]
Experimental Protocol: Synthesis of the 2-Amino-5-Aryloxazoline Core

The classical synthetic route to this compound and its analogues involves the cyclization of a substituted 2-aminoethanol with cyanogen bromide.[6] This method provides a reliable pathway to the core oxazoline structure.

Objective: To synthesize the 2-amino-5-(4-chlorophenyl)-2-oxazoline structure.

Materials:

  • 2-amino-1-(4-chlorophenyl)ethanol

  • Cyanogen bromide (CNBr)

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., sodium bicarbonate, for neutralization)

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography, recrystallization)

Methodology:

  • Precursor Preparation: The starting material, 2-amino-1-(4-chlorophenyl)ethanol, is synthesized via standard methods, typically involving the reduction of an appropriate amino ketone or the aminolysis of a styrene oxide.

  • Cyclization Reaction:

    • Dissolve 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) in a suitable alcoholic solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add a solution of cyanogen bromide (1.2 eq) in the same solvent dropwise to the reaction mixture at room temperature. Causality: Cyanogen bromide acts as the electrophile, activating the amine for the subsequent intramolecular cyclization by the hydroxyl group. The reaction is typically exothermic and requires careful addition.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.

    • The crude product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure racemic this compound.[8]

  • Validation: The structure and purity of the final compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), and its melting point is determined.[6]

Core Mechanism of Action: A Sympathomimetic Approach to Anorexia

This compound is classified as a centrally acting sympathomimetic amine.[4] Drugs in this class exert their appetite-suppressing effects by modulating catecholaminergic neurotransmission in the brain, particularly within the hypothalamus, a key region for regulating hunger and satiety.[1][9] The primary mechanism involves stimulating the release and inhibiting the reuptake of norepinephrine (NE) and dopamine (DA).[1]

This neurochemical surge in the lateral hypothalamus and other feeding centers is believed to activate the "fight or flight" response, thereby reducing appetite and increasing feelings of fullness (satiety).[1] The parent compound, Aminorex, is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), and it is highly probable that this compound shares this tripartite mechanism.[10]

Clominorex_Mechanism cluster_0 Presynaptic Terminal This compound This compound Presynaptic Presynaptic Catecholaminergic Neuron This compound->Presynaptic Crosses BBB VMAT2 VMAT2 This compound->VMAT2 Inhibits Transporters NET / DAT (Reuptake Transporters) This compound->Transporters Reverses Transport NE_DA_Vesicle Vesicles (NE, DA) VMAT2->NE_DA_Vesicle Packaging NE_DA_Cytosol Cytosolic Pool (NE, DA) NE_DA_Vesicle->NE_DA_Cytosol Increased Efflux Synapse Synaptic Cleft NE_DA_Cytosol->Synapse Non-vesicular Release Transporters->NE_DA_Cytosol Reuptake Receptors Adrenergic / Dopaminergic Receptors Synapse->Receptors Increased Binding Postsynaptic Postsynaptic Neuron (Hypothalamus) Anorectic Anorectic Effect (Reduced Appetite) Postsynaptic->Anorectic Receptors->Postsynaptic Signal Transduction

Figure 1. Presumed mechanism of this compound in hypothalamic neurons.

Preclinical and Clinical Evaluation: A Historical Perspective

Experimental Protocol: Preclinical Anorectic Activity Screening (c. 1960s)

Objective: To assess the appetite-suppressant activity of a test compound in a rodent model.

Model: Male Wistar rats, habituated to a regular feeding schedule (e.g., food available for 4 hours daily).

Methodology:

  • Acclimatization: House rats individually and train them to a restricted feeding schedule for 7-10 days until food intake stabilizes. Causality: This creates a reliable baseline of food consumption against which the drug's effect can be measured.

  • Dosing: On the test day, administer the test compound (e.g., this compound) or vehicle (control) via oral gavage or intraperitoneal injection at a set time (e.g., 30-60 minutes) before food presentation.

  • Measurement of Food Intake: Present a pre-weighed amount of standard laboratory chow to the animals. Measure the amount of food consumed at specific intervals (e.g., 1, 2, and 4 hours).

  • Data Analysis: Calculate the percent reduction in food intake for the drug-treated group compared to the vehicle-treated group. A dose-response curve is typically generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

  • Behavioral Observation (Self-Validation): Observe the animals for signs of general malaise, sedation, or hyperactivity. A true anorectic effect should be specific to appetite and not a byproduct of sickness or competing behaviors.[11]

Figure 2. Workflow for preclinical anorectic screening.
Clinical Profile: The Case of Aminorex

Aminorex was introduced in Germany, Switzerland, and Austria in 1965.[10] It was found to be a potent anorectic, approximately 2.5 times more potent than D-amphetamine sulfate in inducing anorexia in rats.[10] Clinical use confirmed its efficacy in promoting weight loss, but this success was tragically short-lived.

The Specter of Pulmonary Hypertension: The Downfall of the Aminorex Class

The defining historical context for this compound is the disastrous safety profile of Aminorex. In 1967, clinicians in Switzerland, Austria, and Germany noted a sudden and dramatic increase in cases of primary pulmonary hypertension (PPH), a rare and often fatal condition characterized by high blood pressure in the pulmonary arteries.[10]

An epidemiological investigation quickly established a strong temporal and geographic link between the PPH epidemic and the marketing of Aminorex.[10] The drug was withdrawn from the market in 1972, after which the incidence of PPH returned to baseline levels.[10] This event was a landmark case in pharmacoepidemiology, demonstrating the critical need for post-marketing surveillance.

Table 2: Epidemiological Data on Aminorex-Induced PPH

MetricValueImplicationSource
PPH Incidence Increase~20-foldA clear epidemic signal
Estimated Odds Ratio for PPH97.8 (95% CI: 78.9-121.3)An exceptionally strong association between drug exposure and disease[12]
Estimated Patient Mortality~50% after 10 yearsHigh lethality of the induced condition[10]
Average Survival Post-Diagnosis3.5 years (for deceased patients)Rapid progression of the disease[10]

The mechanism for aminorex-induced PPH is thought to involve the serotonin system. Aminorex is a serotonin-releasing agent, and excessive stimulation of serotonin 5-HT₂B receptors on pulmonary artery smooth muscle cells is known to cause mitogenic effects, leading to the vascular remodeling and obstruction seen in PPH.[10] This same mechanism was later implicated in the valvular heart disease associated with the "fen-phen" combination.[13]

PPH_Pathway Aminorex Aminorex / this compound Intake Serotonin ↑ Synaptic Serotonin (5-HT) Aminorex->Serotonin Receptor 5-HT2B Receptor Activation Serotonin->Receptor On PASMCs Cell Pulmonary Artery Smooth Muscle Cell Receptor->Cell Proliferation Cell Proliferation & Fibrosis Cell->Proliferation Remodeling Vascular Remodeling & Obstruction Proliferation->Remodeling PPH Primary Pulmonary Hypertension (PPH) Remodeling->PPH HF Right Heart Failure PPH->HF

Figure 3. Pathophysiological cascade of aminorex-induced PPH.

Regulatory Fate and Historical Significance

The Aminorex disaster had profound regulatory consequences. It underscored the potential for severe, unforeseen adverse drug reactions and highlighted the limitations of preclinical toxicology in predicting certain types of human toxicity. In the United States, the Food and Drug Administration (FDA) was already increasing its scrutiny of amphetamine-like anorectics due to concerns about their efficacy, abuse potential, and cardiovascular risks.[3][14] The European PPH epidemic effectively rendered the entire 2-amino-5-aryloxazoline class, including this compound, non-viable for further development. The risk of inducing a fatal condition, even if rare, drastically outweighed the benefit of modest weight loss.[14] Aminorex is now classified as a Schedule I controlled substance in the U.S. due to its high potential for harm.[10]

Conclusion: Lessons from this compound in Modern Drug Development

The story of this compound is a cautionary tale from the annals of pharmaceutical history. While it held promise as a tool in the fight against obesity, its development was overshadowed and ultimately terminated by the severe toxicity of its parent compound, Aminorex. For today's researchers and drug development professionals, this case study offers several critical lessons:

  • Structure-Toxicity Relationships: Small molecular modifications do not guarantee an escape from class-wide toxicity.

  • The Importance of Mechanistic Toxicology: Understanding how a drug interacts with off-target receptors (like 5-HT₂B) is crucial for predicting and avoiding severe adverse events.

  • The Power of Pharmacoepidemiology: The Aminorex-PPH link was definitively established through post-marketing surveillance, a practice that remains a cornerstone of drug safety today.

This compound remains a historical footnote, a compound that never fulfilled its intended purpose. Yet, its story provides invaluable insight into the complex interplay of chemistry, pharmacology, and public health that shapes the trajectory of every potential therapeutic agent.

References

Clominorex structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogues and Derivatives of Clominorex

Foreword

The study of centrally acting sympathomimetics offers a compelling window into the intricate relationship between chemical structure and pharmacological effect. Within this broad class, the 2-amino-5-aryloxazoline scaffold, exemplified by compounds such as aminorex and this compound, represents a fascinating case study. Developed initially as anorectic agents, their potent effects on monoamine neurotransmitter systems have made them subjects of significant interest in medicinal chemistry and pharmacology.[1][2] However, the clinical trajectory of these compounds has been marred by significant safety concerns, most notably the risk of pulmonary hypertension.[2] This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized, in-depth analysis of the structural analogues and derivatives of this compound. We will explore the causality behind synthetic choices, delve into the mechanistic underpinnings of their activity, and provide robust, field-proven protocols for their evaluation. The objective is to equip the reader with the foundational knowledge and practical methodologies necessary to navigate the complexities of this unique chemical space, fostering innovation while prioritizing a deep understanding of the associated risks.

Part 1: The 2-Amino-5-Aryloxazoline Core: Chemistry and Synthesis

The biological activity of this compound and its analogues is fundamentally tied to the 2-amino-5-aryloxazoline core structure. This heterocyclic system serves as the pharmacophore, correctly positioning the key functional groups for interaction with monoamine transporters.

The Core Scaffold

This compound, chemically named (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a chiral molecule featuring a central 4,5-dihydro-1,3-oxazole ring.[1][3] The key features are:

  • An amine group at the 2-position, crucial for its interaction with neurotransmitter transporters.

  • An aryl (in this case, 4-chlorophenyl) group at the 5-position, which significantly modulates potency and selectivity.[3]

The general structure allows for extensive modification at several positions, forming the basis for the diverse library of known analogues.

Caption: Core structure of the 2-amino-5-aryloxazoline class.

General Synthetic Strategy: Cyclization Pathway

The synthesis of this compound and its analogues is most commonly achieved via a cyclization reaction. The parent compound, aminorex, was first synthesized via the reaction of a 2-amino-1-phenylethanol precursor with cyanogen bromide.[2] This strategy remains the most direct route to the core scaffold. The key is the selection of the appropriate starting aryl ethanolamine, which dictates the substitution pattern on the 5-position aryl ring.

G start Substituted 2-Amino-1-arylethanol product Racemic 2-Amino-5-aryloxazoline (e.g., this compound) start->product Cyclization reagent Cyanogen Bromide (BrCN) reagent->product

Caption: General synthetic workflow for this compound analogues.

Experimental Protocol 1: Representative Synthesis of this compound

  • Objective: To synthesize (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine (this compound) via cyclization.

  • Causality: This protocol utilizes the established reaction between an ethanolamine and cyanogen bromide, a robust method for forming the 2-amino-oxazoline ring system. The choice of 2-amino-1-(4-chlorophenyl)ethanol as the starting material directly introduces the 4-chlorophenyl moiety at the 5-position.

  • Methodology:

    • Preparation: In a well-ventilated fume hood, dissolve 1.0 equivalent of 2-amino-1-(4-chlorophenyl)ethanol in a suitable solvent such as aqueous sodium carbonate solution.

    • Reaction: Cool the solution in an ice bath. Slowly add a solution of 1.0 equivalent of cyanogen bromide (BrCN) in the same solvent dropwise while maintaining the temperature below 10°C. Caution: Cyanogen bromide is highly toxic.

    • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Workup: The resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water and diethyl ether to remove unreacted starting materials and byproducts.

    • Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure racemic this compound.

    • Validation: The final product's identity and purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Mechanism of Action and Pharmacology

The anorectic and stimulant effects of this compound analogues stem from their function as indirect sympathomimetics. They do not primarily act as receptor agonists but rather as potent monoamine releasing agents.

Primary Mechanism: Monoamine Releasing Agent

This compound is classified as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).[3] Its primary mechanism involves interacting with the respective neurotransmitter transporters (SERT, NET, DAT) to induce reverse transport, thereby releasing these monoamines from presynaptic vesicles into the synaptic cleft. This surge in synaptic norepinephrine and dopamine in key brain regions, such as the hypothalamus, is believed to be the primary driver of appetite suppression and central nervous system stimulation.[3][4][5]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Vesicle Vesicles (NE, DA, 5-HT) Monoamines Increased [NE, DA, 5-HT] Vesicle->Monoamines Release Transporter Monoamine Transporter (NET, DAT, SERT) Transporter->Vesicle Inhibits Reuptake & Promotes Efflux This compound This compound This compound->Transporter Binds & Induces Reverse Transport

Caption: this compound-induced monoamine release at the synapse.

The relative potency for each monoamine system is a critical determinant of the overall pharmacological profile.

Table 1: In Vitro Monoamine Release Potency (EC₅₀ values)

CompoundNorepinephrine (NE) ReleaseDopamine (DA) ReleaseSerotonin (5-HT) ReleaseReference(s)
This compound26.4 nM49.4 nM193 nM[3]
Aminorex26.4 nM49.4 nM193 nM[2]

Note: The reported EC₅₀ values for Aminorex and this compound are identical in the cited literature, suggesting very similar potency profiles at the primary targets.

Off-Target Effects and Safety Concerns

The therapeutic utility of this class has been severely limited by a significant safety liability: pulmonary arterial hypertension (PAH).[2] This adverse effect was definitively linked to aminorex during its time on the market. The leading hypothesis for this toxicity is the off-target activation of serotonin 5-HT₂B receptors.[2] Agonism at this receptor is a known mechanism for drug-induced cardiac valvulopathy and PAH. While the EC₅₀ of aminorex for 5-HT₂B activation (870 nM) is considerably higher than its potency as a monoamine releaser, chronic exposure can be sufficient to initiate pathological changes.[2] This critical safety issue must be a primary consideration in the development of any new analogue.

Part 3: Structural Analogues and Structure-Activity Relationships (SAR)

The 2-amino-5-aryloxazoline scaffold has been extensively modified to probe the structure-activity relationships (SAR) governing potency, selectivity, and safety. These modifications can be broadly categorized by the region of the molecule being altered.

Key Structural Modifications
  • Aryl Ring Substitution (5-Position): This is the most common point of modification. The nature and position of the substituent on the phenyl ring have a profound impact on activity.

    • This compound: 5-(4-chloro phenyl)[1]

    • Fluminorex: 5-(4-trifluoromethyl phenyl)[6]

    • Aminorex: 5-phenyl (unsubstituted)[2]

  • Oxazoline Ring Substitution (4-Position): Modifications to the oxazoline ring itself can alter both potency and metabolic stability.

    • 4-Methylaminorex (4-MAR): Introduction of a methyl group at the 4-position.[2]

    • Pemoline: Replacement of the 4-position CH₂ with a carbonyl group (keto derivative).[6]

  • Amine Group Substitution (2-Position): While less common, N-alkylation can influence the compound's properties.

    • N,N-Dimethylaminorex (N,N-DMAR): Dimethylation of the 2-amino group.[6]

Structure-Activity Relationship (SAR) Summary

The exploration of these analogues has yielded several key SAR insights:

  • Aryl Substituents: Electron-withdrawing groups at the 4-position of the phenyl ring (e.g., Cl, CF₃) are generally well-tolerated and can maintain or enhance potency.[6][7]

  • 4-Position Methylation: The addition of a methyl group at the 4-position (as in 4-MAR) is known to produce a highly potent and long-acting stimulant.[2]

  • 4-Position Oxidation: The 4-keto group in pemoline results in a compound with a distinct pharmacological profile, having been used as a treatment for ADHD, suggesting a shift in the balance of stimulant versus anorectic effects.[6]

  • Lipophilicity and Size: The overall size and lipophilicity of the aryl substituent are important determinants of activity.[8]

Caption: Key structure-activity relationships for the this compound class.

Table 2: Summary of this compound Analogues and Derivatives

Compound NameR1 (Aryl Substitution)R2 (Oxazoline Mod.)R3 (Amine Mod.)Key Pharmacological NotesReference(s)
This compound 4-ChloroHHPotent SNDRA, anorectic.[1][3]
Aminorex HHHParent compound; withdrawn due to pulmonary hypertension.[2]
Fluminorex 4-TrifluoromethylHHAnorectic agent.[6]
4-Methylaminorex H4-MethylHPotent, long-acting CNS stimulant.[2][6]
Pemoline H4-KetoHCNS stimulant; withdrawn due to hepatotoxicity.[6]
4,4'-Dimethylaminorex 4-Methyl4-MethylHIllicit designer drug associated with fatalities.[6]

Part 4: Essential Experimental Protocols

The evaluation of novel this compound analogues requires a tiered approach, from basic analytical characterization to complex in vivo models. The following protocols represent a self-validating system, where each step provides critical data to justify proceeding to the next.

Experimental Protocol 2: In Vitro Neurotransmitter Release Assay

  • Objective: To quantify the potency and efficacy of a test compound to induce the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) from isolated brain tissue.

  • Causality: This assay directly measures the primary pharmacological action of the this compound class. By using synaptosomes or brain slices from specific regions (e.g., hypothalamus for NE, striatum for DA), it provides a biologically relevant assessment of a compound's SNDRA activity, which is the hypothesized driver of its anorectic effects.[4]

  • Methodology:

    • Tissue Preparation: Euthanize adult Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., hypothalamus). Prepare 300-µm thick slices using a tissue chopper or vibratome.

    • Radiolabeling: Pre-incubate the slices in Krebs-Henseleit bicarbonate buffer containing a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) to allow for uptake into presynaptic terminals.

    • Superfusion: Transfer the loaded slices to a superfusion chamber and perfuse with fresh buffer at a constant rate (e.g., 1 mL/min).

    • Baseline Measurement: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter release.

    • Compound Application: Introduce the test compound (e.g., a this compound analogue) at various concentrations into the perfusion buffer for a defined period.

    • Sample Collection: Continue collecting fractions during and after compound exposure to measure the induced release and subsequent washout.

    • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Data Analysis: Express the amount of [³H]-neurotransmitter released as a percentage of the total radioactivity present in the tissue at the start of the fraction. Calculate the net release induced by the compound by subtracting the basal outflow. Determine EC₅₀ values by fitting the concentration-response data to a sigmoid curve.

Experimental Protocol 3: In Vivo Anorectic Efficacy Study

  • Objective: To evaluate the effect of a test compound on food intake and body weight in a rodent model of obesity.

  • Causality: This in vivo model provides the ultimate validation of the in vitro findings. A reduction in food intake and body weight following compound administration in a diet-induced obese animal provides strong evidence of anorectic efficacy, the intended therapeutic outcome.[4][9]

  • Methodology:

    • Induction of Obesity: House male C57BL/6J mice and feed them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce a stable obese phenotype.

    • Acclimation: Acclimate the obese mice to individual housing and the specific conditions of the study (e.g., handling, gavage administration with vehicle) to minimize stress-induced artifacts.

    • Baseline Measurement: For 7 days prior to the study, record the daily food intake and body weight of each animal to establish a stable baseline.

    • Randomization: Randomize the animals into treatment groups (e.g., vehicle control, positive control like phentermine, and various doses of the test compound) based on body weight.

    • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a consistent time each day.

    • Data Collection: Record food intake (by weighing the remaining food) and body weight daily for the duration of the study (e.g., 14-28 days).

    • Data Analysis: Calculate the change in cumulative food intake and the percentage change in body weight from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

Conclusion and Future Directions

The this compound family of 2-amino-5-aryloxazoline derivatives represents a potent class of CNS stimulants with demonstrable anorectic properties. Their mechanism as monoamine releasing agents is well-understood, and the synthetic pathways are straightforward, allowing for extensive structural exploration. The core challenge, however, remains one of safety. The specter of pulmonary hypertension and other cardiovascular toxicities, likely mediated by off-target 5-HT₂B receptor agonism, has historically halted the clinical development of these compounds.

Future research in this area must be guided by a "safety-by-design" principle. The primary goal should be to dissociate the desired on-target SNDRA activity from the undesirable off-target effects. This could involve:

  • Developing Analogues with High Selectivity: Designing molecules that have minimal affinity for or are antagonists at the 5-HT₂B receptor.

  • Modulating Monoamine Ratios: Fine-tuning the structure to achieve a more balanced NE/DA/5-HT release profile that may optimize efficacy while minimizing side effects.

  • Exploring Allosteric Modulation: Investigating whether allosteric modulation of monoamine transporters could achieve the desired therapeutic effect with a lower risk profile than traditional releasers.

By integrating a deep understanding of the historical context, a rigorous application of modern synthetic and analytical chemistry, and a commitment to robust pharmacological and toxicological evaluation, it may be possible to unlock the therapeutic potential of this chemical scaffold while mitigating its inherent risks.

References

Introduction: Unveiling the Pharmacological Profile of a Novel Psychostimulant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Characterization of Clominorex

This compound, a derivative of aminorex, belongs to the 2-amino-5-aryloxazoline class of compounds. Structurally related compounds, such as aminorex and 4-methylaminorex (4-MAR), are recognized as potent central nervous system (CNS) psychostimulants.[1][2] These agents typically exert their effects by modulating monoaminergic neurotransmission, sharing pharmacological mechanisms with well-characterized stimulants like amphetamine and cocaine.[3][4] The preliminary in vitro characterization of a novel compound like this compound is a critical first step in the drug discovery and development pipeline. It provides foundational knowledge of its biological targets, mechanism of action, metabolic fate, and potential for toxicity, thereby guiding all subsequent preclinical and clinical investigations.

This technical guide, designed for researchers and drug development professionals, outlines a logical, multi-tiered strategy for the initial in vitro assessment of this compound. The experimental choices detailed herein are grounded in the established pharmacology of its structural class and are designed to build a comprehensive, self-validating dataset that illuminates the compound's core pharmacological and toxicological attributes.

Section 1: Target Identification and Binding Affinity Profiling

Rationale: The foundational step in characterizing any new psychoactive compound is to identify its primary molecular targets. For aminorex analogues, the most probable targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] Determining the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for these transporters is essential to quantify its potency and selectivity. A high affinity for DAT and NET, for instance, is a hallmark of classical psychostimulants.[5]

Data Presentation: Monoamine Transporter Binding Affinity

The primary output of these experiments is a quantitative measure of binding affinity. Data should be consolidated for clear interpretation, as shown in the example below.

Target TransporterRadioligandKᵢ of this compound (nM) [Hypothetical Data]
Human Dopamine Transporter (hDAT)[³H]WIN 35,42885
Human Norepinephrine Transporter (hNET)[³H]Nisoxetine45
Human Serotonin Transporter (hSERT)[³H]Citalopram> 10,000

This table illustrates how binding affinity data for this compound would be presented. The hypothetical values suggest a preferential affinity for NET and DAT over SERT.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for hDAT, hNET, and hSERT expressed in a stable cell line (e.g., HEK293). The principle relies on the competition between the unlabeled test compound (this compound) and a specific high-affinity radioligand for binding to the transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell membrane preparations from these cells

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)

  • Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target transporter and prepare a crude membrane fraction via differential centrifugation.[6] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the specific radioligand at a concentration near its Kₔ value, and 100 µL of the membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of a known non-labeled inhibitor (e.g., 10 µM benztropine for DAT), 50 µL of the radioligand, and 100 µL of the membrane preparation.[6]

    • Competition Wells: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_end Termination & Analysis prep1 HEK293 cells with expressed transporter (DAT/NET/SERT) prep2 Prepare cell membrane homogenate prep1->prep2 total Total Binding: Membranes + Radioligand prep2->total nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Inhibitor prep2->nsb comp Competition: Membranes + Radioligand + this compound (serial dilutions) prep2->comp incubate Incubate to reach equilibrium total->incubate nsb->incubate comp->incubate filter Rapid Filtration (separates bound/unbound) incubate->filter count Scintillation Counting (measures radioactivity) filter->count analyze Data Analysis: IC50 -> Ki calculation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Assessment of Functional Activity

Rationale: Binding affinity does not reveal the functional consequence of the drug-target interaction. This compound could act as a transporter inhibitor (like cocaine), blocking neurotransmitter reuptake, or as a substrate and releaser (like amphetamine), causing reverse transport of neurotransmitters.[4] This distinction is paramount as it defines the neurochemical and behavioral profile. Uptake inhibition assays measure the former, while release assays measure the latter.

Data Presentation: Monoamine Transporter Functional Activity
Assay TypeTarget TransporterIC₅₀ / EC₅₀ of this compound (nM) [Hypothetical Data]
Uptake InhibitionhDAT150
Uptake InhibitionhNET90
Uptake InhibitionhSERT> 10,000
Neurotransmitter ReleasehDAT250

This hypothetical data suggests this compound is a more potent inhibitor of NET and DAT than a releaser, and has negligible activity at SERT.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of this compound to block the uptake of a fluorescent substrate or radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well plates

  • Fluorescent transporter substrate (as provided in commercial kits) or radiolabeled neurotransmitters (e.g., [³H]Dopamine, [³H]Norepinephrine)[7][8]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Known transporter inhibitors for positive controls (e.g., Cocaine, Desipramine)

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the transporter of interest into black-walled, clear-bottom microplates and allow them to form a confluent monolayer overnight.[7]

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound (or control compounds) to the wells. Incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate or radiolabeled neurotransmitter to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-30 minutes at 37°C) to allow for substrate uptake into the cells.[7]

  • Signal Detection (Fluorescence Method): For fluorescent assays, a masking dye is often included with the substrate to quench extracellular fluorescence.[8] The plate is read directly in a bottom-read fluorescence microplate reader. The increase in intracellular fluorescence is proportional to transporter activity.

  • Signal Detection (Radiolabel Method): For radiolabeled assays, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the fluorescence intensity or radioactivity against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value, representing the concentration at which this compound inhibits 50% of the transporter-mediated uptake.

Visualization: Mechanism at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Dopamine (DA) synapse Synaptic Cleft vesicle->synapse Release dat Dopamine Transporter (DAT) receptor Dopamine Receptors synapse->dat Reuptake da DA da->receptor clom This compound clom->dat Blocks

Caption: this compound as a dopamine reuptake inhibitor at the synapse.

Section 3: Preliminary Metabolic Stability Assessment

Rationale: A drug's efficacy and dosing regimen are heavily influenced by its metabolic stability. In vitro assays using human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs), provide a reliable early assessment of a compound's intrinsic clearance.[9][10] A compound that is rapidly metabolized will likely have a short half-life in vivo, while a highly stable compound may accumulate.

Data Presentation: Metabolic Stability in Human Liver Microsomes
Time (minutes)% this compound Remaining [Hypothetical Data]
0100
588
1565
3042
6018
Calculated Half-life (t½) 25 minutes

This hypothetical data indicates that this compound is moderately metabolized by human liver microsomal enzymes.

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • This compound stock solution

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile (or other organic solvent) with an internal standard for stopping the reaction and for LC-MS/MS analysis

  • LC-MS/MS system

Step-by-Step Methodology:

  • Reaction Preparation: Prepare a master mix containing phosphate buffer and HLM. Pre-warm this mixture to 37°C.

  • Initiate Reaction: To initiate the metabolic reaction, add the NADPH regenerating system and this compound (at a final concentration typically around 1 µM) to the master mix.[11] Control reactions should be run in parallel without the NADPH system to check for non-CYP-mediated degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method. The amount of parent drug will decrease over time if it is metabolized.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Visualization: Microsomal Stability Assay Workflow

G cluster_setup Reaction Setup (at 37°C) cluster_sampling Time-Point Sampling cluster_analysis Quench & Analyze microsomes Human Liver Microsomes mix Reaction Mixture buffer Phosphate Buffer clom This compound nadph NADPH (Cofactor) t0 T=0 min nadph->t0 t5 T=5 min nadph->t5 t30 T=30 min nadph->t30 t60 T=60 min nadph->t60 mix->nadph Add to Initiate quench Quench with Acetonitrile + IS t0->quench t5->quench t30->quench t60->quench analyze LC-MS/MS Analysis (Quantify Parent Drug) quench->analyze calculate Calculate Half-Life (t½) analyze->calculate G cluster_live Viable Cell cluster_dead Non-Viable Cell live_cell Mitochondria with active dehydrogenases formazan Formazan (Purple, Insoluble) live_cell->formazan Reduction mtt_yellow MTT (Yellow, Soluble) mtt_yellow->live_cell Uptake solubilize Add Solubilizer (e.g., DMSO) formazan->solubilize dead_cell Inactive Mitochondria no_reaction No Formazan Produced dead_cell->no_reaction mtt_yellow2 MTT (Yellow, Soluble) mtt_yellow2->dead_cell read Measure Absorbance at ~570 nm solubilize->read

References

An In-depth Technical Guide to the Initial Toxicity Screening of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety Assessment

Clominorex, a centrally acting sympathomimetic of the 2-amino-5-aryloxazoline class, was initially developed as an appetite suppressant in the 1950s.[1][2] Structurally analogous to compounds like aminorex and pemoline, its pharmacological activity is characterized by the release of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin.[3][4] This profile, while therapeutically relevant for its intended anorectic effects, inherently signals a need for rigorous toxicological scrutiny. The historical context of related compounds, such as aminorex, which was withdrawn due to associations with pulmonary hypertension, underscores the critical importance of a proactive and thorough safety evaluation.[3][5]

This guide presents a tiered, field-proven strategy for the initial toxicity screening of this compound. The methodology is designed to build a comprehensive safety profile by progressing logically from computational predictions to cellular assays and culminating in a targeted in vivo study. This approach not only provides a deep mechanistic understanding of potential liabilities but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research by maximizing the utility of in vitro data to inform and minimize subsequent in vivo work.[6] The ultimate goal is to identify and characterize potential hazards early in the development pipeline, enabling informed decision-making and mitigating risk.

Part 1: Foundational Assessment: In Silico & Physicochemical Profiling

The initial phase of our screening cascade leverages the power of computational toxicology to forecast potential liabilities before any resource-intensive wet lab experiments are conducted. This in silico analysis serves as a critical hypothesis-generating step, guiding the design of subsequent, more definitive assays.

Scientific Rationale

By analyzing the chemical structure of this compound, we can utilize Quantitative Structure-Activity Relationship (QSAR) models to compare it against vast databases of compounds with known toxicological profiles.[6][7] This process can flag potential structural alerts for toxicities such as cardiotoxicity, hepatotoxicity, or mutagenicity.[8][9] Concurrently, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound provides essential insights into its likely pharmacokinetic behavior, which is fundamental for designing relevant in vitro and in vivo experiments.

Methodologies
  • Quantitative Structure-Activity Relationship (QSAR) Analysis: Employ validated commercial and publicly available software (e.g., DEREK Nexus™, OECD QSAR Toolbox) to predict key toxicological endpoints.[9] The focus should be on identifying structural alerts related to hERG channel inhibition, drug-induced liver injury (DILI), and general organ toxicities.[8]

  • ADME Profiling: Utilize computational models to estimate physicochemical properties such as solubility, lipophilicity (LogP), and plasma protein binding. Predict interactions with key metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms, to anticipate metabolic pathways and potential drug-drug interactions.

Data Presentation: Predicted Physicochemical & ADME Properties of this compound
ParameterPredicted ValueImplication for Toxicity Screening
Molecular Weight 196.63 g/mol Good potential for oral bioavailability.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good membrane permeability and potential for CNS penetration.
Aqueous Solubility pH-dependentSolubility at physiological pH will be critical for designing in vitro assay media and in vivo formulations.
Plasma Protein Binding Moderate to HighThe free fraction of the drug will determine its pharmacological and toxicological activity.
Primary Metabolism Predicted CYP2D6/3A4Guides selection of relevant in vitro metabolic systems (e.g., liver microsomes) and flags potential for drug interactions.
hERG Liability Possible (Structural Alert)Prioritizes direct assessment of hERG channel activity as a critical safety endpoint.
DILI Concern Possible (Structural Alert)Warrants dedicated in vitro hepatotoxicity screening.

Part 2: Mechanistic Insights: In Vitro Toxicity Assessment

With hypotheses generated from the in silico analysis, the next logical step is to challenge these predictions in controlled, human-relevant biological systems. In vitro assays provide the first empirical data on the cellular and molecular mechanisms of this compound's potential toxicity. The FDA encourages a tiered approach, starting with in vitro tests before moving to in vivo studies.[10]

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} caption="Figure 1: In Vitro Toxicity Screening Workflow for this compound."

A. General Cytotoxicity Screening

Rationale: The initial step is to establish a baseline for cytotoxicity across a wide concentration range. This determines the concentrations at which this compound induces general cell death, providing a therapeutic window and guiding concentration selection for more specific, non-cytotoxic endpoint assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed HepG2 cells (a human liver carcinoma cell line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations (e.g., 0.1 µM to 1000 µM) in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

B. Cardiovascular Safety Pharmacology

Rationale: Given the sympathomimetic nature of this compound and the structural alerts from QSAR, cardiotoxicity is a primary concern.[11] A comprehensive assessment must include both specific ion channel effects and integrated cardiomyocyte function.

1. hERG Channel Inhibition Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical molecular initiating event that can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[12][13] Regulatory agencies mandate this assessment for most new chemical entities.[12]

Experimental Protocol: Automated Patch Clamp (APC)

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[13][14]

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[13]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A standard protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[12]

  • Compound Application: After establishing a stable baseline recording, sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) to the same cell.[13]

  • Positive Control: Use a known hERG blocker like E-4031 or dofetilide to confirm assay sensitivity.[12][13]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC₅₀ value.

2. Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Functional Assay

Causality: While the hERG assay is critical, it only assesses one ion channel. Human iPSC-CMs offer a more integrated in vitro model, as they express multiple key cardiac ion channels and exhibit spontaneous beating, allowing for the simultaneous assessment of electrophysiology, contractility, and viability.[11][15][16][17] This provides a more holistic view of potential cardiotoxic effects.[18]

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} caption="Figure 2: Potential Pathway for Sympathomimetic-Induced Cardiotoxicity."

Experimental Protocol: Microelectrode Array (MEA) Analysis

  • Cell Culture: Plate hiPSC-CMs on MEA plates, which contain embedded electrodes to record extracellular field potentials. Allow the cells to form a spontaneously beating syncytium.

  • Baseline Recording: Record baseline electrophysiological parameters, including beat rate, field potential duration (an indicator of action potential duration), and conduction velocity.

  • Compound Treatment: Add increasing concentrations of this compound to the wells.

  • Data Acquisition: Record data continuously or at set time points (e.g., 30 minutes, 24 hours, 48 hours) post-treatment to assess both acute and chronic effects.[15]

  • Analysis: Analyze the recordings for changes in beat rate (arrhythmia, tachycardia), field potential duration (QT prolongation), and signal amplitude (viability).

C. Central Nervous System (CNS) Toxicity

Rationale: As a centrally acting agent, this compound's primary target is the CNS, making neurotoxicity a key area of investigation.[19][20] The assessment should focus on both direct neuronal damage and functional alterations related to its mechanism of action.[21]

Experimental Protocol: Neuronal Viability and Function in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells, which can be differentiated into a more mature neuronal phenotype.

  • Endpoint Assays: After exposure to a range of this compound concentrations, perform multiplexed assays.

    • Cell Viability: Use an ATP-based assay (e.g., CellTiter-Glo®) to measure metabolic health.

    • Neurite Outgrowth: Employ high-content imaging to quantify changes in neurite length and branching, which are sensitive indicators of neuronal stress.[21]

    • Calcium Signaling: Use a fluorescent calcium indicator (e.g., Fura-2) to assess for dysregulation of intracellular calcium homeostasis, a common pathway in neurotoxicity.[21]

D. Hepatotoxicity Screening

Rationale: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury (DILI), a major cause of drug failure.[22][23] Screening should evaluate direct cytotoxicity to hepatocytes and the potential formation of harmful reactive metabolites.[22]

Experimental Protocol: Primary Human Hepatocytes Multiplexed Assay

  • Cell System: Use primary human hepatocytes, as they are the gold standard for in vitro liver studies, retaining metabolic functions better than immortalized cell lines.[24][25]

  • Treatment: Expose hepatocytes to this compound for 24-48 hours.

  • Multiplexed Analysis: Utilize high-content screening to simultaneously measure several key indicators of liver toxicity from the same cells:

    • Cell Viability: (e.g., Hoechst stain for cell count).

    • Mitochondrial Toxicity: (e.g., TMRE stain for mitochondrial membrane potential).

    • Oxidative Stress: (e.g., CellROX® Green for reactive oxygen species).

    • Apoptosis: (e.g., Caspase-3/7 activation).

Part 3: Integrated System Assessment: In Vivo Acute Toxicity Screening

Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is essential to understand the integrated physiological response to this compound, encompassing its ADME properties and effects on multiple organ systems simultaneously. An acute toxicity study, following OECD guidelines, provides critical information on potential target organs and helps establish a preliminary safety margin.[26][27]

dot graph G { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption="Figure 3: Workflow for In Vivo Acute Oral Toxicity Study."

Study Design: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This guideline is selected to minimize animal use while still providing sufficient data for hazard classification.[28][29]

Experimental Protocol

  • Animal Model: Use a standard rodent strain, such as the Sprague-Dawley rat. Typically, testing begins in one sex (usually females, as they are often slightly more sensitive).[28]

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The stability and homogeneity of the formulation must be confirmed.

  • Sighting Study: A preliminary study using one animal per dose step (e.g., 50, 300, 2000 mg/kg) is conducted to identify the appropriate starting dose for the main study.[28]

  • Main Study:

    • Dose groups of 5 female rats with the selected starting dose (e.g., 300 mg/kg).

    • Administer a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[26]

    • A vehicle control group is run concurrently.

  • Observation Period: Animals are observed for 14 days.

    • Intensive Observation: Monitor closely for the first several hours post-dosing and at least once daily thereafter.

    • Clinical Signs: Record all signs of toxicity, with a focus on changes in skin/fur, eyes, respiration, autonomic (e.g., salivation), and CNS activity (e.g., tremors, convulsions, behavioral changes).[28]

    • Body Weight: Measure body weight just prior to dosing and at least weekly thereafter.

  • Terminal Procedures:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.[30]

    • Gross Necropsy: Conduct a thorough examination of all external surfaces, orifices, and internal organs.

    • Histopathology: Preserve key organs (heart, brain, liver, kidneys, lungs, spleen) in formalin for microscopic examination to identify any treatment-related pathological changes.

Data Presentation: Key Endpoints in Acute Toxicity Study
EndpointParameter to MeasurePurpose
Mortality/Morbidity Number of deaths; time to death.Determines acute lethality and helps classify the compound.
Clinical Observations Specific signs of toxicity (e.g., hyperactivity, tremors, ptosis).Identifies the nature of the systemic toxicity (e.g., CNS stimulation/depression).
Body Weight Changes Percent change from baseline.A sensitive indicator of general systemic toxicity.
Gross Pathology Macroscopic changes in organ size, color, texture.Identifies potential target organs of toxicity.
Histopathology Microscopic changes (e.g., cell degeneration, necrosis, inflammation).Confirms and characterizes organ-specific toxicity at the cellular level.

Conclusion and Strategic Path Forward

This comprehensive, multi-tiered approach provides a robust initial toxicity screening for this compound. The workflow is designed to be self-validating, where the in silico predictions are tested by in vitro assays, and the integrated results of these assays then inform a focused and ethically considerate in vivo study.

The data generated will allow for a preliminary risk assessment, identifying the primary toxicological liabilities (e.g., cardiotoxicity, neurotoxicity), the mechanisms involved, and the dose levels at which these effects occur. Based on these findings, a clear path forward can be defined. If significant liabilities are identified at concentrations close to the anticipated therapeutic exposure, the compound may be deprioritized. Conversely, if the safety margins are adequate, these initial studies will form a solid foundation for designing the more extensive repeat-dose toxicity studies required for progression towards clinical development.

References

An In-Depth Technical Guide to the Enantiomers of Clominorex: Physicochemical Properties, Stereoselective Bioactivity, and Chiral Separation Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Clominorex, a centrally acting sympathomimetic of the 2-amino-5-aryloxazoline class, is a chiral molecule that exists as a racemic mixture of its (S)-(-) and (R)-(+) enantiomers.[1][2] While the racemic form is known to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a comprehensive understanding of the distinct pharmacological and toxicological profiles of its individual stereoisomers is paramount for any advanced drug development or research application.[1] This technical guide provides a detailed exploration of the fundamental chemical differences between the this compound enantiomers, the critical importance of their separation, and the methodologies to achieve enantiopurity. We will delve into the principles of chirality and its implications for bioactivity, present established protocols for chiral separation, and outline strategies for the enantioselective synthesis of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound enantiomers.

Introduction: The Significance of Chirality in this compound

This compound, chemically known as (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, possesses a single stereocenter at the C5 position of the oxazoline ring.[2] This results in the existence of two non-superimposable mirror-image forms: the (S)-(-) and (R)-(+) enantiomers. In a non-chiral environment, enantiomers exhibit identical physical and chemical properties. However, the chiral environment of biological systems—comprising enzymes, receptors, and other macromolecules—often leads to stereoselective interactions. This can result in significant differences in the pharmacodynamic and pharmacokinetic profiles of individual enantiomers. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects or toxicity (the distomer).

The history of pharmacology is replete with examples where the separation of enantiomers has led to improved therapeutic agents with better efficacy and safety profiles. Therefore, the characterization and separation of this compound enantiomers are not merely academic exercises but crucial steps in harnessing its full therapeutic potential and mitigating potential risks.

Physicochemical and Pharmacological Profiles: A Comparative Overview

While specific, publicly available data directly comparing the physicochemical and pharmacological properties of the individual (S)-(-) and (R)-(+)-enantiomers of this compound are limited, we can infer expected differences based on the established principles of stereochemistry and the pharmacology of related chiral amines.

Physicochemical Properties

The fundamental physicochemical properties of the (S)-(-) and (R)-(+)-enantiomers of this compound are expected to be identical, with the exception of their interaction with plane-polarized light.

Property(S)-(-)-Clominorex(R)-(+)-ClominorexRacemic this compound
Molecular FormulaC₉H₉ClN₂OC₉H₉ClN₂OC₉H₉ClN₂O
Molecular Weight196.63 g/mol 196.63 g/mol 196.63 g/mol
Melting PointExpected to be identical to the racemateExpected to be identical to the racemate146-148 °C (as HCl salt)
pKaExpected to be identicalExpected to be identicalNot available
Optical RotationLevorotatory (-)Dextrorotatory (+)

Table 1: Expected Physicochemical Properties of this compound Enantiomers.

It is important to note that the melting point of a pure enantiomer can sometimes differ from that of the racemic mixture, which can form a racemic compound or a conglomerate.

Pharmacological Profile: A Postulated Stereoselectivity

Racemic this compound is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It is highly probable that the two enantiomers contribute differently to this overall pharmacological profile. Based on structure-activity relationships of other chiral phenethylamines and related compounds, it is plausible that one enantiomer possesses greater potency for the dopamine and norepinephrine transporters, while the other may have a different selectivity profile or be significantly less active.

For instance, in the case of amphetamine, the (S)-(+)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-(-)-enantiomer (levoamphetamine). A similar stereoselectivity is observed in many other sympathomimetic amines. Therefore, it is reasonable to hypothesize that either (S)-(-)-Clominorex or (R)-(+)-Clominorex is the primary eutomer responsible for the desired anorectic and stimulant effects.

In vitro assays to determine the half-maximal effective concentration (EC₅₀) values for monoamine release at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) for each enantiomer are essential to elucidate their specific contributions.

Methodologies for Chiral Separation and Enantioselective Synthesis

The separation of this compound enantiomers is a critical step for their individual pharmacological evaluation. Several techniques can be employed for this purpose, with chiral chromatography being the most prevalent.

Chiral Resolution via Diastereomeric Salt Formation

A classical method for resolving racemic amines like this compound involves the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

G racemate Racemic this compound ((R)-Clominorex + (S)-Clominorex) diastereomers Mixture of Diastereomeric Salts ((R)-Clominorex-(+)-Tartrate + (S)-Clominorex-(+)-Tartrate) racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation salt_R (R)-Clominorex-(+)-Tartrate (Less Soluble) separation->salt_R salt_S (S)-Clominorex-(+)-Tartrate (More Soluble) separation->salt_S base_R Liberation of Free Base (e.g., with NaOH) salt_R->base_R base_S Liberation of Free Base (e.g., with NaOH) salt_S->base_S enantiomer_R (R)-(+)-Clominorex base_R->enantiomer_R enantiomer_S (S)-(-)-Clominorex base_S->enantiomer_S G cluster_0 HPLC System mobile_phase Mobile Phase (e.g., Hexane/Ethanol) pump HPLC Pump mobile_phase->pump injector Injector (Racemic this compound) pump->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram G prochiral Prochiral Precursor (e.g., Styrene Oxide Derivative) reaction Asymmetric Ring Opening and Cyclization prochiral->reaction chiral_catalyst Chiral Catalyst chiral_catalyst->reaction enantiomer Single Enantiomer of this compound reaction->enantiomer

References

An In-Depth Technical Guide to the Racemic Mixture of Clominorex for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the racemic mixture of Clominorex, a substituted 2-amino-5-aryloxazoline. Developed with the researcher in mind, this document delves into the fundamental principles of its stereochemistry, the pharmacological implications of its enantiomeric nature, and the analytical methodologies required for the resolution and characterization of its individual stereoisomers. As the pharmaceutical landscape increasingly moves towards enantiopure drugs, a thorough understanding of racemic compounds like this compound is paramount for innovation and regulatory compliance.

Introduction to this compound and its Racemic Nature

This compound, with the chemical formula C₉H₉ClN₂O, is a structural analogue of aminorex and pemoline.[1][2] It is classified as a centrally acting sympathomimetic and was initially developed as an appetite suppressant.[1] The synthesis of this compound typically involves the cyclization of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide, a process that results in the formation of a racemic mixture.[3] This means that the synthesized this compound consists of a 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other.

The presence of a chiral center at the C5 position of the oxazoline ring gives rise to the existence of (R)- and (S)-Clominorex. While these enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of a biological system, such as receptors and enzymes, can differ significantly.[4][5]

The Imperative of Stereochemistry in Pharmacology

The differential pharmacological and toxicological profiles of enantiomers are a cornerstone of modern drug development.[6][7] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[7] Therefore, the investigation of the individual enantiomers of a racemic drug is not merely an academic exercise but a critical step in optimizing efficacy and safety.

The biological systems of the body are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that receptors, enzymes, and other protein targets will interact stereoselectively with chiral drug molecules.[4] These interactions can lead to significant differences in the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of each enantiomer.[6][8]

Potential Pharmacological Divergence of this compound Enantiomers

While specific studies on the individual enantiomers of this compound are not extensively documented in publicly available literature, insights can be drawn from its structural similarity to other psychoactive compounds and their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a target for many stimulants.[9][10]

It is plausible that the enantiomers of this compound exhibit different affinities and efficacies at TAAR1 and other monoamine transporters. For instance, studies on other chiral amines have demonstrated significant stereoselectivity in their pharmacological actions.[9] It is hypothesized that one enantiomer of this compound may be a more potent TAAR1 agonist, leading to the desired anorectic and stimulant effects, while the other may have a different pharmacological profile or contribute to off-target effects.

Caption: Hypothetical divergence of this compound enantiomers in a biological system.

Resolution and Analysis of this compound Enantiomers

The separation and quantification of the individual enantiomers of this compound are essential for their preclinical and clinical evaluation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[3][11]

Chiral Stationary Phases (CSPs)

The choice of the appropriate CSP is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and effective for a broad range of chiral compounds.[11] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Chiral Stationary Phase Type Common Trade Names Principle of Separation Potential Applicability to this compound
Polysaccharide-based (Cellulose) Chiralcel® OD, Chiralcel® OJHydrogen bonding, dipole-dipole interactions, π-π interactions, steric inclusionHigh - Effective for a wide range of chiral amines.
Polysaccharide-based (Amylose) Chiralpak® AD, Chiralpak® ASSimilar to cellulose-based CSPs, with different spatial arrangements of chiral cavities.High - Often complementary to cellulose-based phases.
Protein-based Chiral-AGP, Chiral-HSAEnantioselective binding to immobilized proteins (e.g., α1-acid glycoprotein, human serum albumin).Moderate - Can be effective but may have lower capacity.
Cyclodextrin-based Cyclobond™Inclusion complexation where one enantiomer fits better into the cyclodextrin cavity.Moderate to High - Depends on the fit of the chlorophenyl group.
Experimental Protocol: Chiral HPLC Method Development for this compound

The following protocol provides a systematic approach to developing a robust chiral HPLC method for the separation of this compound enantiomers.

Objective: To achieve baseline separation (Resolution > 1.5) of (R)- and (S)-Clominorex.

Materials and Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase Columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol, Methanol)

  • Acidic and basic additives (e.g., Trifluoroacetic acid, Diethylamine)

  • Racemic this compound standard

Step-by-Step Methodology:

  • Column Screening:

    • Begin with a polysaccharide-based CSP, such as Chiralcel® OD-H.

    • Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v).

    • Inject a 1 mg/mL solution of racemic this compound.

    • Run the analysis at a flow rate of 1.0 mL/min and monitor the UV absorbance at a suitable wavelength (e.g., 230 nm).

    • If no separation is observed, screen other CSPs like Chiralpak® AD-H.

  • Mobile Phase Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition.

    • Vary the ratio of the polar modifier (Isopropanol). Increasing the percentage of the alcohol generally decreases retention time but may also affect resolution.

    • Investigate different alcohol modifiers (e.g., Ethanol, Methanol) as they can alter the selectivity.

    • For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% Diethylamine) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.

  • Temperature and Flow Rate Adjustment:

    • Analyze the effect of column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.

    • Optimize the flow rate to find a balance between analysis time and separation efficiency.

  • Method Validation:

    • Once baseline separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to established guidelines.

Caption: A typical workflow for developing a chiral HPLC method.

Conclusion and Future Directions

The racemic nature of this compound presents both a challenge and an opportunity for drug development professionals. While the synthesis yields a mixture of enantiomers, modern analytical techniques, particularly chiral HPLC, provide the tools necessary to resolve and characterize these stereoisomers. A comprehensive understanding of the individual pharmacological and toxicological profiles of (R)- and (S)-Clominorex is essential for optimizing its therapeutic potential and ensuring patient safety. Future research should focus on isolating the enantiomers of this compound and conducting in-depth studies to elucidate their specific interactions with biological targets, their pharmacokinetic properties, and their overall efficacy and safety profiles. This will pave the way for the potential development of an enantiopure formulation with an improved therapeutic index.

References

A Technical Guide to the Theoretical Neurochemical Effects of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the theoretical neurochemical effects of Clominorex, a stimulant compound within the 2-amino-5-phenyloxazoline class. Due to a scarcity of direct research on this compound, this whitepaper synthesizes data from its structural parent, aminorex, and other closely related analogs to construct a robust theoretical framework of its mechanism of action and neuropharmacological profile. The primary focus is on its potent interaction with monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin. We will explore the nuanced effects on these key neurotransmitter systems, present its broader receptor binding profile, and offer detailed protocols for foundational experiments required to validate these theoretical effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's presumed activity within the central nervous system.

Introduction and Structural Context

This compound (5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine) is a psychoactive substance structurally related to amphetamine and is a derivative of aminorex.[1] Aminorex and its analogs are recognized for their stimulant and anorectic properties, which are primarily attributed to their interaction with the monoaminergic neurotransmitter systems.[2][3] These compounds are classified as amphetamine-type stimulants, not merely as uptake inhibitors like cocaine, but as substrate-type releasing agents that actively promote the efflux of neurotransmitters from presynaptic terminals.[2]

Given the limited availability of dedicated studies on this compound, its neurochemical profile is largely inferred from the extensive research conducted on aminorex and other analogs such as 4-methylaminorex (4-MAR) and 4,4′-dimethylaminorex (4,4′-DMAR).[3][4] This guide will therefore use data from these related compounds to build a predictive model of this compound's activity, highlighting the experimental methodologies required for its empirical validation.

Core Mechanism of Action: Monoamine Transporter Substrate Activity

The principal mechanism of action for the aminorex class of compounds is their function as releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] Unlike a classical reuptake inhibitor which simply blocks the transporter externally, a releasing agent is a substrate for the transporter. It is taken up into the presynaptic neuron, which promotes a conformational change in the transporter, causing it to reverse its direction of transport and release endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[2]

This process, known as transporter-mediated efflux, is the primary driver of the potent psychostimulant effects observed with amphetamines and, by extension, this compound.[5]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Stores NT) NT_cyto Cytoplasmic Neurotransmitter (NT) Vesicle->NT_cyto Basal Release Clominorex_in This compound Transporter Monoamine Transporter (DAT, NET, SERT) Clominorex_in->Transporter 1. Binds & Enters Transporter->NT_cyto 2. Promotes Conformational Change NT_synapse Increased Synaptic NT Transporter->NT_synapse 3. Reverse Transport (Efflux) Clominorex_out This compound Clominorex_out->Transporter Postsynaptic Postsynaptic Receptors NT_synapse->Postsynaptic 4. Enhanced Signaling

Caption: Transporter-mediated efflux mechanism of this compound.

Predicted Effects on Core Neurotransmitter Systems

The specific behavioral and physiological effects of this compound are dictated by its relative potency at each of the three major monoamine transporters. Based on data from aminorex, a strong preference for catecholamine (dopamine and norepinephrine) release over serotonin release is anticipated.[1]

Dopaminergic (DA) System

Interaction with the dopamine transporter (DAT) is the primary driver of the reinforcing and locomotor-activating effects of psychostimulants.[5][6] Aminorex is a potent dopamine releaser, and this compound is expected to share this property.[1] This elevated synaptic dopamine in key brain regions, such as the nucleus accumbens and prefrontal cortex, is hypothesized to mediate its potential for abuse and its core stimulant effects.[7]

Noradrenergic (NE) System

Aminorex demonstrates its highest potency as a norepinephrine releaser via the norepinephrine transporter (NET).[1] This powerful noradrenergic activity is linked to the classic physiological effects of stimulants, including increased arousal, wakefulness, focus, and appetite suppression. The anorectic properties that led to the initial clinical investigation of aminorex are primarily mediated by this pathway.

Serotonergic (5-HT) System

The effect on the serotonin transporter (SERT) is significantly weaker for aminorex compared to DAT and NET.[1] While some degree of serotonin release is expected, it is unlikely to be the dominant feature of this compound's neurochemical profile.

However, beyond the transporter, aminorex also acts as a weak agonist at serotonin 5-HT2B receptors.[1] This "off-target" activity is critically important, as sustained agonism at the 5-HT2B receptor has been strongly implicated in the development of pulmonary arterial hypertension and cardiac valvulopathy, the severe adverse effects that led to the withdrawal of aminorex and other drugs like fenfluramine from the market.[1] Any investigation into this compound must prioritize characterization of its activity at this receptor subtype.

Data Presentation: Potency of Aminorex at Monoamine Transporters

The following table summarizes the half-maximal effective concentration (EC50) values for aminorex in inducing monoamine release, which serves as a proxy for the expected potency of this compound.[1] Lower values indicate higher potency.

Target TransporterNeurotransmitterEC50 for Release (nM)Primary Associated Effects
NET Norepinephrine26.4Arousal, Anorexia, Focus
DAT Dopamine49.4Reinforcement, Locomotion, Stimulation
SERT Serotonin193.0Mood (minor), Adverse Effects

Comparative Pharmacology and Unique Features

When compared to a classic psychostimulant like d-amphetamine, the aminorex analogs share the core mechanism of catecholamine release.[2][5] However, a key potential difference lies in their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Many amphetamines are agonists at TAAR1, which is thought to create an auto-inhibitory feedback loop that can temper the extent of monoamine release.[1]

Notably, aminorex derivatives like 4-MAR and 4,4'-DMAR have been found to be inactive at TAAR1.[1] If this compound shares this lack of TAAR1 agonism, it could theoretically lead to more unconstrained and robust monoaminergic effects compared to TAAR1-activating stimulants.

Investigative Methodologies: Experimental Protocols

Validating the theoretical profile of this compound requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo functional outcomes.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This experiment determines the potency of this compound at blocking the normal function of each monoamine transporter. It is a foundational step in characterizing its interaction with its primary targets.

Causality: By using cells that are engineered to express only a single type of human transporter (e.g., hDAT), we can isolate the drug's effect on that specific target without confounding variables from other transporters or receptors. Measuring the inhibition of a radiolabeled substrate (like [3H]Dopamine) provides a quantitative measure of the drug's binding affinity and functional potency (IC50).[6]

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT).

  • Plating: Plate the hDAT-HEK293 cells in 96-well microplates and allow them to grow to 80-90% confluency.

  • Preparation of Solutions: Prepare a range of concentrations of this compound in assay buffer. Also prepare a solution of [3H]Dopamine.

  • Assay Initiation: Aspirate the culture medium from the cells and wash them with pre-warmed assay buffer.

  • Pre-incubation: Add the various concentrations of this compound to the wells. Include "vehicle only" wells for control (100% uptake) and wells with a known potent DAT inhibitor (e.g., cocaine) for non-specific uptake. Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add the [3H]Dopamine solution to all wells to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-10 minutes).

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]Dopamine.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake at each this compound concentration. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Replication: Repeat the entire protocol for cells expressing hNET and hSERT to determine the full selectivity profile.

G start Plate hDAT-expressing HEK293 cells wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with varying [this compound] wash1->preincubate add_substrate Add [3H]Dopamine to initiate uptake preincubate->add_substrate incubate Incubate for fixed time add_substrate->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells terminate->lyse count Measure radioactivity via scintillation counting lyse->count analyze Calculate IC50 value count->analyze end Determine Potency at DAT analyze->end

Caption: Workflow for an in vitro uptake inhibition assay.
Protocol: In Vivo Microdialysis for Neurotransmitter Release

This advanced technique provides direct evidence of a drug's effect on neurotransmitter levels in specific brain regions of a living, behaving animal.[8]

Causality: Microdialysis allows for the real-time sampling of the extracellular fluid in a target brain area, such as the nucleus accumbens (a key region for reward and reinforcement).[9][10] By measuring neurotransmitter concentrations before (baseline) and after drug administration, we can directly quantify the magnitude and time course of neurotransmitter release caused by the compound, providing the most compelling evidence for its action as a releasing agent.[7]

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize a male Sprague-Dawley rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate. Begin collecting dialysate samples in timed fractions (e.g., every 20 minutes) into vials containing an antioxidant. Collect at least 3-4 baseline samples.

  • Drug Administration: Administer a dose of this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples in timed fractions for at least 2-3 hours following drug administration.

  • Sample Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percent baseline versus time to visualize the neurochemical response to this compound.

Protocol: Locomotor Activity Assay

This behavioral assay serves as a functional, whole-animal correlate of the neurochemical effects observed in microdialysis.

Causality: Increased locomotor activity (hyperactivity) is a classic behavioral sign of central dopamine and norepinephrine release.[11][12] A dose-dependent increase in movement following drug administration provides strong evidence that the compound has CNS stimulant properties and that its neurochemical actions translate to a functional behavioral output.[13]

Step-by-Step Methodology:

  • Apparatus: Use standard locomotor activity chambers equipped with infrared beam arrays to automatically track the animal's movement.

  • Habituation: Place mice individually into the chambers and allow them to habituate to the novel environment for 30-60 minutes until their exploratory activity returns to a stable baseline.

  • Drug Administration: Remove the animals, administer a specific dose of this compound or vehicle control (e.g., saline) via injection, and immediately return them to the same chambers.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 1-2 hours.

  • Dose-Response: Use separate groups of animals for each dose to construct a full dose-response curve.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity of drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Summary and Future Directions

The theoretical neurochemical profile of this compound is that of a potent, catecholamine-preferring monoamine releasing agent. Its activity is predicted to be most pronounced at the norepinephrine and dopamine transporters, with significantly less activity at the serotonin transporter. This profile suggests it possesses strong CNS stimulant, anorectic, and reinforcing properties. However, its structural similarity to aminorex raises a significant safety concern regarding potential agonism at the 5-HT2B receptor, a known mediator of severe cardiovascular side effects.

Future research must prioritize the direct empirical characterization of this compound. Key research directives include:

  • Definitive Transporter Pharmacology: Conducting in vitro uptake and release assays using human recombinant transporters to precisely quantify the potency (IC50/EC50) and efficacy of this compound at DAT, NET, and SERT.

  • Receptor Screening: A comprehensive binding assay panel is essential, with a particular focus on determining its affinity and functional activity at the 5-HT2B receptor.

  • In Vivo Verification: Performing in vivo microdialysis studies to confirm that this compound induces dopamine and norepinephrine release in key brain regions as predicted.

  • Behavioral Profiling: Characterizing its effects in established animal models of stimulant activity, reinforcement, and abuse liability.

By following this investigative path, the scientific community can move from a theoretical understanding to a data-driven assessment of the neurochemical effects and potential risks of this compound.

References

exploration of Clominorex's potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of Clominorex's Potential Therapeutic Targets

Executive Summary

This compound, a centrally acting sympathomimetic developed in the 1950s, is a substituted 2-amino-5-aryloxazoline compound structurally related to aminorex and pemoline.[1][2] Initially investigated as an appetite suppressant, its potent pharmacological activity warrants a contemporary re-evaluation for novel therapeutic applications. This guide provides a detailed exploration of this compound's established and potential molecular targets, moving beyond its classical designation as a monoamine releaser to investigate novel avenues for drug development. As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), its primary mechanism involves interaction with monoamine transporters.[2] However, emerging research into structurally similar compounds suggests a broader pharmacological profile, including potential interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptor subtypes.[2][3] This document synthesizes the current understanding of this compound's pharmacology and provides detailed, field-proven methodologies for its further investigation, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound: A Re-emerging Pharmacophore

This compound, with the IUPAC name (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a chiral molecule whose sympathomimetic effects are rooted in its ability to modulate catecholamine and serotonin levels.[2] Its development and subsequent classification as an anorectic agent places it within a class of compounds that have a complex history. The withdrawal of its structural analog, aminorex, due to associations with pulmonary hypertension, underscores the critical need for a precise understanding of the molecular targets of this chemical class to separate therapeutic effects from adverse outcomes.[3][4]

The core structure, a 2-amino-5-aryloxazoline ring, is a privileged scaffold for interacting with key regulators of neurotransmission.[2] The 4-chlorophenyl substitution at the 5-position is a critical determinant of its biological activity.[2] This guide will dissect the pharmacology of this compound, beginning with its well-characterized effects on monoamine transporters and expanding into speculative but scientifically grounded potential targets that could unlock new therapeutic potential.

Primary Pharmacological Profile: Monoamine Transporter Interactions

The foundational mechanism of action for this compound is its function as a substrate for the monoamine transporters, leading to the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[2] This activity classifies it as an SNDRA, sharing pharmacological similarities with amphetamines and cocaine.[5] Unlike a reuptake inhibitor which simply blocks the transporter from the outside, a releasing agent is translocated into the presynaptic neuron by the transporter, inducing a reversal of the transporter's normal function and causing it to pump neurotransmitters out into the synapse.[6]

Causality of Monoamine Release

The interaction with the Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT) is the cornerstone of this compound's stimulant and anorectic effects. These transporters are responsible for the sodium-chloride (Na+/Cl−)-dependent reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[7][8] By acting as a substrate and promoting reverse transport, this compound robustly increases the extracellular concentrations of these key monoamines, leading to enhanced neurotransmission.

Quantitative Analysis of Monoamine Release

The efficacy of this compound at inducing monoamine release has been quantified in vitro, demonstrating a distinct potency profile across the three major transporters. This profile is crucial for predicting its physiological and potential therapeutic effects.

Monoamine Transporter EC₅₀ for Release (nM)
Norepinephrine (NET)26.4[2]
Dopamine (DAT)49.4[2]
Serotonin (SERT)193[2]

This data clearly indicates a preferential action on catecholamine transporters (NET and DAT) over the serotonin transporter, a profile that is critical for guiding therapeutic indications and anticipating potential side effects.

Exploration of Novel Therapeutic Targets

While the monoamine transporters are the primary targets, a comprehensive understanding requires looking at other potential interaction points that could be exploited for novel drug design or to mitigate off-target effects.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that has emerged as a significant regulator of monoamine neurotransmission.[2] It is activated by endogenous trace amines and psychostimulants like amphetamine.[2] Activation of TAAR1 on monoaminergic neurons typically exerts an inhibitory effect, acting as a "brake" on neurotransmitter release and firing rate.[3]

Rationale for Investigation: Structurally similar 2-aminooxazoline derivatives have been identified as potent TAAR1 agonists.[2] If this compound also activates TAAR1, this could represent a built-in modulatory mechanism that fine-tunes its own monoamine-releasing effects. A compound that both releases monoamines and activates the TAAR1 auto-inhibitory feedback loop could offer a more controlled pharmacological profile than a simple releasing agent. This dual action is a highly sought-after attribute for developing safer psychostimulants or antidepressants.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound TAAR1 TAAR1 This compound->TAAR1 Binds & Activates G_Protein Gαs/Gαq TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Modulation Modulation of Transporter Function & Firing Rate PKA->Modulation

Caption: TAAR1 Activation Pathway by a Ligand like this compound.

Serotonin 5-HT₂ᴮ Receptor

The serotonin 5-HT₂ᴮ receptor is a critical off-target liability for many stimulant and anorectic drugs. Activation of this receptor has been strongly implicated in the development of cardiac valvulopathy and pulmonary arterial hypertension, the very condition that led to the withdrawal of the related compound, aminorex.[3][6]

Rationale for Investigation: While aminorex is a weak agonist of the 5-HT₂ᴮ receptor, this interaction is believed to be a key driver of its toxicity.[3] Therefore, characterizing this compound's affinity and functional activity at this receptor is a mandatory step in any modern safety assessment. This is not merely a liability screen; it is a critical go/no-go decision point in development. Furthermore, understanding the structure-activity relationship at 5-HT₂ᴮ could enable the design of this compound analogs that are devoid of this activity, potentially creating a safer therapeutic agent.

Methodologies for Target Validation & Characterization

To rigorously test the hypotheses outlined above, a series of self-validating in vitro experiments must be conducted. The following protocols are designed to provide clear, actionable data.

Experimental_Workflow cluster_primary Primary Target Validation (Monoamine Transporters) cluster_novel Novel Target Investigation (TAAR1, 5-HT2B) A 1. Culture Cells Expressing hDAT, hNET, or hSERT B 2. Pre-load with Radiolabeled Substrate (e.g., [³H]DA) A->B C 3. Expose to this compound (Dose-Response) B->C D 4. Measure Efflux of Radiolabel C->D E 5. Calculate EC₅₀ for Release D->E F 1. Radioligand Binding Assay to Determine Affinity (Ki) G 2. Functional Assay (e.g., cAMP for TAAR1) to Determine Efficacy (EC₅₀, Emax) F->G

Caption: High-Level Experimental Workflow for Target Validation.

Protocol: In Vitro Monoamine Transporter Release Assay

This protocol determines the potency (EC₅₀) of this compound to induce neurotransmitter release.

  • Objective: To quantify this compound-induced efflux of radiolabeled monoamines from cells expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters.

  • Methodology:

    • Cell Culture: Maintain HEK293 cells stably transfected with hNET, hDAT, or hSERT in appropriate culture medium. Plate cells in 24-well plates and grow to ~90% confluency.

      • Causality: Using stably transfected cell lines isolates the activity of a single transporter type, ensuring that the measured effect is not confounded by other transport mechanisms.

    • Preparation: Aspirate culture medium and wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Transporter Loading: Add KRH buffer containing a low concentration of a radiolabeled substrate (e.g., [³H]MPP+ for NET/DAT, [³H]5-HT for SERT) and incubate for 30-60 minutes at 37°C. This allows the cells to accumulate the radiotracer via active transport.

    • Wash: Aspirate the loading buffer and wash the cells three times with KRH buffer to remove extracellular radiolabel. This establishes a clean baseline.

    • Initiate Release: Add KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Sample Collection: Collect the supernatant (extracellular buffer), which contains the released radiolabel.

    • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to the wells to release the remaining intracellular radiolabel.

    • Quantification: Measure the radioactivity in both the supernatant and the lysate samples using liquid scintillation counting.

    • Data Analysis: Calculate the percentage of total radioactivity released for each concentration of this compound. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression.

      • Self-Validation: The system is validated by running a known releasing agent (e.g., d-amphetamine) as a positive control and a known reuptake inhibitor (e.g., desipramine for NET) as a negative control for release, which should show no effect in this assay format.

Protocol: Radioligand Binding Assay for Receptor Affinity (TAAR1, 5-HT₂ᴮ)

This protocol determines the binding affinity (Ki) of this compound for a specific receptor target.

  • Objective: To measure the ability of this compound to displace a known high-affinity radioligand from the target receptor, thereby determining its binding affinity.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., hTAAR1 or h5-HT₂ᴮ).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epinine for TAAR1), and a range of concentrations of this compound (the "competitor").

    • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

      • Causality: This rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the wash step.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

      • Self-Validation: "Total binding" is determined in the absence of any competitor, and "non-specific binding" is determined in the presence of a saturating concentration of a known, non-labeled ligand for the target receptor. Specific binding is the difference between the two.

Future Directions and Conclusion

The exploration of this compound's therapeutic targets reveals a compound with a potent, catecholamine-preferring monoamine release profile. This core mechanism suggests potential applications in disorders characterized by monoamine deficiencies. However, the true potential for innovation lies in a detailed characterization of its activity at novel targets like TAAR1 and a rigorous safety assessment at liability targets like the 5-HT₂ᴮ receptor.

Future research should focus on:

  • Enantiomer-Specific Pharmacology: this compound is chiral. The synthesis and pharmacological evaluation of its individual enantiomers are critical, as they may possess distinct potency, selectivity, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Using the this compound scaffold as a starting point, medicinal chemists can design analogs to optimize activity at desired targets (e.g., enhance TAAR1 agonism) while eliminating activity at undesired targets (e.g., 5-HT₂ᴮ).

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to in vivo models to assess their effects on behavior, neurochemistry, and cardiovascular safety.

By applying the rigorous methodologies described herein, the scientific community can fully elucidate the therapeutic potential of the this compound pharmacophore, potentially leading to the development of next-generation therapeutics with improved efficacy and safety.

References

Methodological & Application

Application Notes & Protocols: Clominorex Administration in Rodent Models of Obesity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Clominorex in Obesity Research

Obesity is a complex metabolic disorder characterized by excessive adiposity, driven by a chronic imbalance between energy intake and expenditure. The central nervous system (CNS) plays a pivotal role in regulating appetite and energy homeostasis, making it a primary target for anti-obesity pharmacotherapies.[1][2] this compound, chemically known as N-(2-chlorobenzyl)-amphetamine, is an anorectic agent investigated for its potential in weight management.[3]

Mechanistically, this compound functions as an appetite suppressant. It is a metabolic precursor to amphetamine, which is known to stimulate the release and inhibit the reuptake of key monoamine neurotransmitters like dopamine and norepinephrine in the brain.[4][5] This neurochemical modulation, particularly within the hypothalamic and limbic regions that control satiety, leads to a reduction in food intake.[4] Studying this compound in preclinical rodent models allows researchers to dissect its efficacy, understand its physiological and behavioral effects, and evaluate its safety profile, particularly concerning its cardiovascular impact, a known consideration for sympathomimetic agents.

This guide provides a comprehensive framework for designing and executing studies involving the administration of this compound to rodent models of obesity, emphasizing scientific rigor, ethical considerations, and reproducible methodologies.

Preclinical Strategy: Selecting the Appropriate Rodent Model

The choice of animal model is a critical decision that profoundly influences the translational relevance of preclinical findings. Rodent models are widely used due to their genetic and physiological similarities to humans.[6] Diet-induced obesity (DIO) models are often preferred as they closely mimic the etiology of human obesity driven by the consumption of high-fat, high-sugar diets.[7][8]

Table 1: Comparison of Common Rodent Models for Obesity Research

Model TypeSpeciesStrainKey CharacteristicsAdvantagesLimitations
Diet-Induced Obesity (DIO) RatSprague-Dawley, WistarDevelop obesity, insulin resistance, and dyslipidemia on a high-fat diet (45-60% kcal from fat).[8]High translational relevance to common human obesity.[8] Allows study of gene-environment interactions.Heterogeneous response; some animals are diet-resistant.[8] Requires several weeks to months to induce the obese phenotype.
Diet-Induced Obesity (DIO) MouseC57BL/6JHighly susceptible to developing obesity and metabolic syndrome on a high-fat diet.[8]Well-characterized genome; vast availability of genetic tools and reagents.Can exhibit a more pronounced obese phenotype than some rat strains.
Genetic (Monogenic) MouseC57BL/6J-Lepob/obLeptin deficient, leading to hyperphagia, massive obesity, and insulin resistance.[6]Rapid and robust obese phenotype. Homogenous model for genetic studies.Does not represent the polygenic nature of most human obesity. Impaired leptin signaling can confound results of drugs acting on this pathway.[7]
Genetic (Monogenic) RatZucker (fa/fa)Defective leptin receptor, resulting in hyperphagia, obesity, and hyperglycemia.[8]Larger size facilitates surgical procedures and blood sampling.Similar limitations to ob/ob mice regarding the specific genetic defect.[7]

Causality Behind Model Selection: For evaluating a centrally-acting appetite suppressant like this compound, the DIO rat or mouse is the most logical choice. This model ensures that the underlying satiety and energy balance pathways are intact and functional, allowing for a clear assessment of the drug's pharmacological effect on a system dysregulated by diet, which is highly relevant to the human condition.

Foundational Principles of Experimental Design

A robust experimental design is paramount for generating reliable and interpretable data. This involves careful consideration of ethical guidelines, pharmacokinetics, and appropriate control groups.

Ethical Considerations: The 3Rs Principle

All animal experiments must be conducted with the highest ethical standards and receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The guiding principles are the 3Rs:

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Insights

Understanding a compound's PK/PD profile is essential for designing an effective dosing regimen.

  • Absorption, Distribution, Metabolism, Excretion (ADME): this compound is metabolized in the liver to amphetamine and other metabolites. The route of administration (e.g., oral vs. parenteral) will significantly impact its absorption and first-pass metabolism.

  • Dose-Response Relationship: A pilot dose-response study is crucial to identify the optimal dose range that elicits a significant anorectic effect without causing excessive toxicity or off-target behaviors. Studies with amphetamine in rodents show that higher doses (e.g., 2-5 mg/kg) effectively suppress food intake, while very low doses may not have a significant effect or could even slightly increase intake at later time points.[9][10]

  • Study Duration: Acute studies (single dose) can establish immediate effects on food intake and behavior, while chronic studies (e.g., 14-28 days) are necessary to evaluate sustained weight loss efficacy and potential for tolerance.[11]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a chronic this compound study in a DIO rodent model.

G cluster_pre Phase 1: Model Induction & Acclimation cluster_exp Phase 2: Treatment & Monitoring cluster_post Phase 3: Terminal Analysis A Animal Procurement (e.g., C57BL/6J mice) B High-Fat Diet Feeding (8-12 weeks to induce obesity) A->B C Acclimation & Baseline (Single housing, handle animals, measure baseline body weight & food intake) B->C D Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose, Positive Control) C->D E Chronic Daily Dosing (e.g., 28 days via Oral Gavage) D->E F Daily Monitoring (Body Weight, Food Intake, Clinical Observations) E->F G Weekly/Bi-Weekly Analysis (Body Composition via qNMR/DEXA) E->G H Metabolic Phenotyping (e.g., Glucose Tolerance Test) F->H G->H I Terminal Blood & Tissue Collection (Plasma for biomarkers, organs for histology) H->I J Data Analysis & Interpretation I->J

Caption: Experimental workflow for a chronic this compound study.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for the preparation and administration of this compound.

Protocol 1: Preparation of this compound Dosing Solution

Rationale: Ensuring the drug is properly solubilized and stable in a biocompatible vehicle is critical for accurate dosing. The choice of vehicle depends on the drug's solubility and the route of administration. For oral gavage, an aqueous vehicle is often preferred.

Materials:

  • This compound HCl powder

  • Vehicle: Sterile 0.9% saline or 0.5% carboxymethylcellulose (CMC) in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

  • pH meter (optional)

Procedure:

  • Calculate Required Amount: Determine the total volume of dosing solution needed for the study duration. Calculate the mass of this compound HCl required based on the highest dose concentration (e.g., mg/mL).

    • Example: For a 5 mg/kg dose in a 30g mouse with a dosing volume of 10 mL/kg, you need 0.15 mg per mouse. If the stock concentration is 0.5 mg/mL, you will administer 0.3 mL.

  • Weigh Compound: Accurately weigh the calculated amount of this compound HCl powder using an analytical balance.

  • Solubilization:

    • Add the weighed powder to a sterile conical tube.

    • Add approximately 80% of the final required vehicle volume.

    • Vortex vigorously for 2-3 minutes until the powder is fully dissolved. A magnetic stirrer can be used for larger volumes or less soluble compounds.

    • Visually inspect for any undissolved particulate matter.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final target volume and vortex briefly to ensure homogeneity.

  • pH Check (Optional but Recommended): Check the pH of the final solution. If it is outside the physiological range (pH 6.5-7.5), adjust carefully with dilute NaOH or HCl. This minimizes potential irritation at the administration site.

  • Storage: Store the solution protected from light, typically at 4°C. Prepare fresh solutions weekly or as determined by stability studies.

Protocol 2: Administration of this compound via Oral Gavage (PO)

Rationale: Oral gavage is a common route for administering compounds directly into the stomach, mimicking human oral consumption and ensuring accurate dosing.[12]

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip; 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Restraint:

    • Weigh the animal to calculate the precise dose volume.

    • Gently but firmly restrain the mouse or rat. For a mouse, this can be done by scruffing the loose skin on the back of the neck and back to immobilize the head.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe, ensuring there are no air bubbles.

  • Needle Insertion:

    • Hold the restrained animal in a vertical position.

    • Gently insert the gavage needle into the mouth, slightly to one side to pass over the tongue.

    • Advance the needle smoothly along the upper palate towards the esophagus. The animal should swallow the tube. Crucially, if any resistance is met, or if the animal shows signs of respiratory distress (indicating entry into the trachea), withdraw the needle immediately.

  • Compound Delivery: Once the needle is in the stomach (at the pre-measured depth), depress the syringe plunger slowly and steadily to deliver the solution.

  • Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Return the animal to its home cage and monitor it for at least 5-10 minutes for any adverse reactions like choking or distress.

Protocol 3: Administration via Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.

Materials:

  • Prepared this compound dosing solution (must be sterile)

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol wipes

Procedure:

  • Animal Restraint:

    • Weigh the animal for dose calculation.

    • Restrain the animal to expose the ventral abdomen. A common method is to hold the animal with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major blood vessels).

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe (optional, per institutional guidelines).

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate (pull back the plunger) to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

    • If aspiration is clear, inject the solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

Data Collection and Endpoint Analysis

Consistent and accurate data collection is the cornerstone of a successful study.

Table 2: Key Parameters and Measurement Schedule

ParameterFrequencyMethod/Rationale
Body Weight DailyTracks overall efficacy of the treatment.
Food Intake DailyDirectly measures the anorectic effect of this compound. Can be measured manually or with automated systems.
Water Intake DailyMonitors for potential side effects such as dehydration or polydipsia.
Clinical Observations DailyAssesses animal welfare and detects potential adverse effects (e.g., hyperactivity, stereotypy, changes in posture).
Body Composition Baseline & End of Study (or weekly)Determines if weight loss is from fat mass (desired) or lean mass using qNMR or DEXA.
Terminal Blood Glucose & Lipids End of StudyAssesses impact on key metabolic health indicators.
Glucose Tolerance Test (GTT) End of Study (optional)Evaluates improvements in glucose homeostasis and insulin sensitivity.

Putative Mechanism of Action

This compound, through its primary active metabolite amphetamine, exerts its anorectic effects by modulating central monoaminergic systems. This action is primarily focused on the hypothalamus, a key brain region for integrating signals of hunger and satiety.

G cluster_drug Drug Action cluster_cns Central Nervous System (CNS) cluster_outcome Physiological Outcome Clom This compound (Administered) Amph Amphetamine (Active Metabolite) Clom->Amph Hepatic Metabolism VMAT VMAT2 Amph->VMAT Inhibits DAT DAT/NET (Reuptake Transporters) Amph->DAT Inhibits/Reverses Neuron Presynaptic Neuron (Hypothalamus) Synapse Synaptic Cleft (Increased DA/NE) VMAT->Synapse Increases Vesicular Release of DA/NE DAT->Synapse Blocks Reuptake of DA/NE Receptor Postsynaptic Receptors (e.g., D1/D2, Alpha/Beta Adrenergic) Synapse->Receptor Activates Satiety Increased Satiety Signal Receptor->Satiety Appetite Decreased Appetite & Food Intake Satiety->Appetite Weight Weight Loss Appetite->Weight

Caption: Putative mechanism of this compound-induced appetite suppression.

References

Application Notes & Protocols: Designing Locomotor Activity Studies for Clominorex in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust design and execution of locomotor activity studies for the psychostimulant Clominorex using a mouse model. This compound, a centrally acting sympathomimetic, is structurally related to compounds like aminorex and 4-methylaminorex, which are known to modulate monoaminergic systems.[1][2] Locomotor activity serves as a primary and effective behavioral endpoint to quantify the stimulant effects of such compounds.[3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental choices, ensuring the generation of reliable, reproducible, and interpretable data. We present detailed protocols for the open-field test, guidance on dose-response analysis, and best practices for data interpretation, all grounded in established pharmacological principles and ethical animal research guidelines.

Introduction: The Rationale for Locomotor Assessment of this compound

This compound is a sympathomimetic agent developed in the 1950s, belonging to the 2-amino-5-aryloxazoline class of compounds.[1][4][5] Its structural analogs, such as aminorex and 4-methylaminorex (4-MAR), are well-characterized as monoamine releasing agents and/or reuptake inhibitors, primarily targeting the norepinephrine (NET) and dopamine transporters (DAT).[2][6][7][8] Specifically, this compound is described as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with potent activity at NET (EC₅₀ = 26.4 nM) and DAT (EC₅₀ = 49.4 nM).[5]

The stimulation of dopamine and norepinephrine pathways in brain regions like the nucleus accumbens is strongly linked to the initiation and expression of movement.[3] Therefore, quantifying locomotor activity is a direct and sensitive method to assess the dose-dependent physiological effects of this compound. The open-field test (OFT) is the gold-standard assay for this purpose, providing a wealth of data on general activity, exploration, and anxiety-like behavior in a novel environment.[9][10]

A properly designed locomotor study is not merely about measuring movement; it is about isolating the pharmacological effect of the compound from confounding variables such as stress, novelty, or circadian rhythms. This guide provides the necessary framework to achieve that goal.

Foundational Experimental Design

The integrity of any pharmacological study rests on its design. For this compound, a compound with a potent but uncharacterized in-vivo locomotor profile, a thoughtful and systematic approach is paramount.

Animal Model Selection
  • Strain: Outbred strains like Swiss Webster or CD-1 mice are often suitable for initial pharmacological screening due to their genetic heterogeneity, which can provide a more generalized response profile. Inbred strains, such as C57BL/6, are preferred for their genetic consistency, which reduces inter-individual variability and enhances statistical power, making them ideal for mechanistic studies or when comparing against genetic knockout models.[9]

  • Sex: Both male and female mice should be used unless there is a strong scientific justification for using only one sex. Sex-based differences in drug metabolism and sensitivity are common. Data should be analyzed separately for each sex before considering pooling.

  • Health and Housing: All animals must be healthy and free of pathogens. Upon arrival, mice should undergo a quarantine and acclimation period of at least one week. Standard housing conditions (e.g., 12:12 light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) must be maintained consistently.[11][12]

The Criticality of Dose-Response Characterization

A single-dose study provides limited information. A full dose-response curve is essential to characterize the potency and efficacy of this compound. Psychostimulants often exhibit biphasic or U-shaped dose-response curves, where low doses increase activity, but very high doses may induce stereotyped, repetitive behaviors (stereotypy) that can compete with and reduce forward locomotion.[3][13][14]

Expert Insight: It is crucial to conduct a pilot dose-range finding (DRF) study.[15] This preliminary experiment uses a small number of animals to test a wide range of doses (e.g., logarithmic or semi-log spacing: 0.1, 1, 10, 30 mg/kg). The goal is to identify a dose range that includes a no-effect level, doses that produce graded increases in activity, and potentially a dose that shows maximal effect or the beginning of a downturn in the curve.[16] This prevents wasting resources on suboptimal doses in the main study.

Control Groups: The Basis of Validity
  • Vehicle Control: This is the most critical control group. Animals are administered the same solvent (vehicle) used to dissolve this compound, via the same route and volume. This ensures that any observed effects are due to the drug itself and not the injection procedure or the vehicle.

  • Positive Control (Optional but Recommended): Including a well-characterized psychostimulant like d-amphetamine or cocaine serves as a benchmark. It validates the experimental setup and provides a comparative context for the potency and efficacy of this compound.

  • Saline Control: If the vehicle for this compound is anything other than saline, a separate saline group can be included to control for the effects of the injection itself. In most cases, the vehicle control group is sufficient.

Detailed Methodologies and Protocols

Drug Preparation and Administration
  • Vehicle Selection: The vehicle must be non-toxic and capable of fully solubilizing this compound. Common choices include 0.9% sterile saline, or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. The final concentration of any organic solvent should be minimized (e.g., <5% DMSO).

  • Route of Administration: Intraperitoneal (IP) injection is the most common and reliable route for systemic administration in mice for behavioral studies.[17][18] It provides rapid absorption and is less technically demanding than intravenous (IV) injection. Subcutaneous (SC) injection is an alternative with slower absorption.

  • Injection Volume: Injection volumes should be kept consistent across all groups, typically 5-10 mL/kg of body weight for mice.[19][20]

  • Blinding: To prevent experimenter bias, the person administering the drugs and observing the behavior should be blind to the treatment conditions. This is achieved by having a colleague prepare and code the syringes.

Protocol: Open-Field Test (OFT)

The OFT assesses spontaneous locomotor activity in a novel environment.[9][21]

Apparatus:

  • A square arena, typically 40 x 40 cm for mice, with opaque walls at least 30 cm high to prevent escape.[12]

  • The floor should be made of a non-porous, non-reflective material (e.g., matte-finish plastic or metal) that can be easily cleaned.[12]

  • The arena should be evenly illuminated (e.g., 100-150 lux) to avoid creating shadows that could influence mouse behavior.[10]

  • An overhead video camera connected to a video-tracking software system (e.g., EthoVision, ANY-maze, or open-source options like ezTrack) is essential for automated data collection.[10][22][23]

Step-by-Step Procedure:

  • Habituation to Testing Room: Move the mice in their home cages to the testing room at least 60 minutes before the experiment begins to acclimate them to the ambient sounds and lighting.

  • Drug Administration: Weigh each mouse and administer the appropriate dose of this compound, vehicle, or positive control. Place the mouse back into its home cage. The time between injection and placement in the OFT arena (pre-treatment time) is critical and depends on the drug's pharmacokinetics. For a novel compound administered IP, a 15-30 minute pre-treatment time is a reasonable starting point.

  • Open-Field Trial: At the designated pre-treatment time, gently place the mouse in the center of the OFT arena.

  • Data Recording: Immediately start the video-tracking software and record for a set duration. A 30-60 minute session is typical for assessing stimulant effects.

  • Post-Trial: At the end of the session, return the mouse to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each trial to eliminate olfactory cues from the previous mouse.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimation (≥ 7 days) B Habituation to Testing Room (≥ 60 min) A->B C Random Assignment to Groups D Drug Administration (Blinded) C->D E Pre-Treatment Period (e.g., 15-30 min) D->E F Open-Field Test (30-60 min) E->F G Data Extraction from Tracking Software H Statistical Analysis G->H I Interpretation & Reporting H->I

Caption: Workflow for a this compound locomotor study.

Data Analysis and Interpretation

Video tracking software provides a rich dataset. The primary and secondary endpoints should be defined before the study begins.

Key Locomotor Parameters
ParameterDescription & RationaleExpected Effect of this compound
Total Distance Traveled (cm) Primary Endpoint. The total path length covered by the mouse. It is the most direct and widely accepted measure of general locomotor activity.[21][22]Dose-dependent increase.
Horizontal Activity Number of photobeam breaks or grid-line crosses on the horizontal plane. A classic, simpler measure of locomotion.Dose-dependent increase.
Rearing Frequency Number of times the mouse stands on its hind legs. A measure of vertical exploration, which can also be increased by stimulants.[21]Increase, may decrease at high doses if competing with stereotypy.
Time Spent in Center (%) The percentage of trial time spent in the central zone of the arena (e.g., the inner 50% of the area). A measure of anxiety-like behavior or thigmotaxis.[9]May increase as the drug reduces anxiety, or decrease if hyperactivity is non-exploratory.
Stereotypy Counts Number of highly repetitive, focused behaviors (e.g., intense sniffing in one location, head weaving). Can be measured by specific software algorithms or manual scoring.Increase at higher doses, often correlated with a plateau or decrease in distance traveled.
Statistical Analysis
  • Data Structure: The data are typically analyzed in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

  • Appropriate Tests:

    • For comparing multiple dose groups against a single control group at a single time point (or total activity), a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate.

    • To analyze the effect of the drug over time, a two-way repeated measures ANOVA is used, with "treatment" as the between-subjects factor and "time" as the within-subjects factor.

  • Software: Statistical software such as GraphPad Prism, R, or SPSS should be used.[24][25]

Hypothesized Mechanism of Action Pathway

This compound, as a presumed monoamine releasing agent, is expected to increase synaptic concentrations of dopamine (DA) and norepinephrine (NE). This leads to enhanced stimulation of postsynaptic receptors, such as the D1 and D2 dopamine receptors in the nucleus accumbens, driving the increase in locomotor output.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron pre Vesicle (DA/NE) Terminal synapse Synaptic DA / NE pre:ves->synapse Promotes Release dat DAT/NET dat->pre:term Reuptake post Postsynaptic Receptors (e.g., D1/D2) loco Increased Locomotor Activity post->loco Drives Behavior clom This compound clom->pre:ves (Releasing Agent) clom->dat Blocks Reuptake synapse->post Activates

Caption: Hypothesized action of this compound on monoamine synapses.

Ethical Considerations

All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[26] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied. Dose levels should be chosen to elicit the desired behavioral effect while minimizing distress.[15] Animals should be monitored for adverse clinical signs, and humane endpoints must be established in the protocol.[17][18]

Conclusion

The study of locomotor activity provides a powerful yet straightforward method for characterizing the central stimulant properties of this compound. Success hinges on a meticulous experimental design that accounts for dose-response relationships, includes appropriate controls, and minimizes confounding variables. By following the detailed protocols and analytical guidance provided in these notes, researchers can generate high-quality, reliable data to elucidate the behavioral pharmacology of this compound and guide future drug development efforts.

References

Application Notes and Protocols: Investigating Clominorex using In Vivo Microdialysis in Rats

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neurochemical Profile of Clominorex

This compound is a centrally acting sympathomimetic agent, structurally related to other psychostimulants like aminorex and pemoline, that was initially developed as an appetite suppressant in the 1950s.[1] While its clinical use has been limited, its mechanism of action, presumed to involve the modulation of monoamine neurotransmitter systems, makes it a compound of interest for neuropharmacological research. Understanding how this compound alters the extracellular concentrations of key neurotransmitters such as dopamine (DA) and norepinephrine (NE) in specific brain regions is crucial for elucidating its psychostimulant and anorectic effects.

In vivo microdialysis is a powerful and widely used technique in neuroscience to monitor the chemistry of the extracellular space in the brain of awake, freely moving animals.[2][3][4][5] This method allows for the continuous sampling of neurotransmitters, their metabolites, and other neurochemicals from discrete brain regions, providing invaluable data on the pharmacodynamic effects of centrally acting drugs.[3][4] By implanting a small, semi-permeable probe into a target brain area, researchers can collect dialysate samples for subsequent analysis, offering a near real-time window into neurochemical fluctuations.[2][5]

These application notes provide a comprehensive and detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on extracellular dopamine and norepinephrine levels, primarily within the nucleus accumbens, a key brain region implicated in reward, motivation, and the effects of psychostimulants.

Core Concepts: The Scientific Rationale Behind the Protocol

The experimental design detailed below is grounded in established principles of neuropharmacology and in vivo microdialysis. The choice of the nucleus accumbens as the primary target is based on its well-documented role in the reinforcing effects of psychostimulant drugs, which are largely mediated by elevations in extracellular dopamine. This compound, like other stimulants, is hypothesized to increase dopaminergic and noradrenergic tone by inhibiting their respective reuptake transporters (DAT and NET).[6][7][8] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby amplifying their signaling.

The protocol emphasizes a self-validating system. Baseline neurotransmitter levels are established before drug administration to serve as each animal's own control. The use of a well-defined artificial cerebrospinal fluid (aCSF) as the perfusate ensures that the osmotic and ionic environment of the brain tissue surrounding the probe is minimally disturbed.[9] The subsequent analysis of dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides the necessary sensitivity and specificity for quantifying the low nanomolar concentrations of dopamine and norepinephrine typically found in the extracellular fluid.[10][11][12][13]

Experimental Workflow Overview

G cluster_prep Pre-Experimental Phase cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase Animal_Acclimation Animal Acclimation & Habituation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Proceed to Surgery Probe_Preparation Microdialysis Probe Preparation & Calibration Probe_Insertion Microdialysis Probe Insertion Probe_Preparation->Probe_Insertion Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Post_Op_Care Post-Operative Recovery & Care Stereotaxic_Surgery->Post_Op_Care Post_Op_Care->Probe_Insertion After Recovery Period Equilibration System Equilibration Probe_Insertion->Equilibration Baseline_Sampling Baseline Sample Collection Equilibration->Baseline_Sampling Drug_Administration This compound Administration Baseline_Sampling->Drug_Administration Post_Drug_Sampling Post-Administration Sample Collection Drug_Administration->Post_Drug_Sampling HPLC_ECD HPLC-ECD Analysis of Dopamine & Norepinephrine Post_Drug_Sampling->HPLC_ECD Histology Histological Verification of Probe Placement Post_Drug_Sampling->Histology Data_Analysis Data Analysis & Statistical Evaluation HPLC_ECD->Data_Analysis Data_Analysis->Histology

Caption: Experimental workflow for in vivo microdialysis study of this compound in rats.

Detailed Protocols

Part 1: Surgical Implantation of Microdialysis Guide Cannula

This protocol describes the stereotaxic implantation of a guide cannula, which will later house the microdialysis probe. This two-stage process minimizes tissue damage and inflammation at the time of the experiment.[2]

Materials:

  • Adult male Sprague-Dawley rats (280-350 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Heating pad and rectal thermometer

  • Surgical instruments (scalpel, forceps, hemostats, etc.)

  • Dental drill with a small burr bit

  • Guide cannula (e.g., CMA 12 or equivalent)

  • Bone screws

  • Dental cement

  • Antiseptic solution (e.g., iodine and 70% ethanol)

  • Analgesic (e.g., carprofen or buprenorphine)

  • 0.9% sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once a surgical plane of anesthesia is reached (confirmed by lack of pedal withdrawal reflex), place the animal in the stereotaxic frame. Maintain body temperature at 37°C using a heating pad.[9] Shave the scalp and sterilize the area with antiseptic solution.[14]

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use hemostats to retract the skin and cotton swabs to clean and dry the skull surface, ensuring clear visibility of the cranial sutures, particularly bregma and lambda.[9][14]

  • Stereotaxic Targeting: Identify bregma. For targeting the nucleus accumbens shell, typical stereotaxic coordinates from bregma are: Anteroposterior (AP): +1.2 to +1.7 mm; Mediolateral (ML): ±0.8 to ±1.2 mm; Dorsoventral (DV): -6.0 mm from the skull surface.[15][16] These coordinates should be confirmed with a reliable rat brain atlas (e.g., Paxinos and Watson).[14]

  • Craniotomy and Anchorage: At the determined coordinates, drill a small burr hole through the skull, being careful not to damage the underlying dura mater.[14] Drill one or two additional holes elsewhere on the skull for the placement of bone screws, which will anchor the dental cement.

  • Cannula Implantation: Lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the guide cannula and bone screws to the skull using dental cement.[14] Ensure the cement forms a solid, well-adhered cap.

  • Post-Operative Care: After the cement has hardened, insert a dummy cannula into the guide to keep it patent. Administer a post-operative analgesic and subcutaneous saline for hydration.[14] House the animal individually and allow for a recovery period of at least 5-7 days before the microdialysis experiment. Monitor the animal daily for signs of pain, infection, or distress.[14]

Part 2: In Vivo Microdialysis Procedure

This protocol details the microdialysis experiment itself, from probe insertion to sample collection.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff)

  • Microinfusion pump

  • Fraction collector (optional, can be done manually)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution (dissolved in a suitable vehicle, e.g., saline)

  • Collection vials (pre-filled with an antioxidant solution, e.g., 0.1 M perchloric acid)

  • Tubing and connectors (FEP or PEEK)

aCSF Composition:

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂1.0

The aCSF should be sterile-filtered and pH adjusted to 7.4.

Procedure:

  • Habituation and Probe Insertion: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Slowly insert the microdialysis probe through the guide cannula so that the active membrane extends into the nucleus accumbens.[17] Place the animal in a microdialysis bowl or chamber that allows for free movement.

  • Perfusion and Equilibration: Connect the probe to the microinfusion pump and begin perfusing with aCSF at a constant flow rate, typically 1-2 µL/min.[17][18] Allow the system to equilibrate for at least 60-90 minutes.[17] This "wash-out" period is critical to allow the tissue to recover from the trauma of probe insertion and for neurotransmitter levels to stabilize.[2]

  • Baseline Sample Collection: Following equilibration, begin collecting dialysate samples. Collect at least three to four consecutive baseline samples (e.g., every 20 minutes) to establish a stable basal level of dopamine and norepinephrine.[17] Samples should be collected in vials containing a small volume of antioxidant to prevent catecholamine degradation.[17]

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). The dose should be determined from pilot studies or the literature.

  • Post-Administration Sampling: Continue to collect dialysate samples at the same time interval for a predetermined period (e.g., 2-3 hours) to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis.[10]

Analytical Methodology: HPLC-ECD

The quantification of dopamine and norepinephrine in the dialysate samples is typically achieved using HPLC with electrochemical detection, a highly sensitive method for analyzing catecholamines.[10][11][12][13][19]

Principle: The dialysate sample is injected into a liquid chromatograph, where the different components are separated on a reverse-phase column. As the separated analytes (dopamine and norepinephrine) elute from the column, they pass over an electrode held at an oxidizing potential. This causes the analytes to undergo an electrochemical reaction, generating a current that is proportional to their concentration.

Typical HPLC-ECD Parameters:

ParameterSpecification
Column C18 reverse-phase column
Mobile Phase Phosphate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate), methanol, and EDTA. The exact composition may require optimization.[11]
Flow Rate 0.5 - 1.0 mL/min
Detector Electrochemical detector with a glassy carbon working electrode
Potential +0.6 to +0.8 V vs. Ag/AgCl reference electrode

Data Analysis and Interpretation

  • Quantification: Calculate the concentration of dopamine and norepinephrine in each sample by comparing the peak areas on the chromatogram to those of known standards.

  • Normalization: Express the post-drug administration data as a percentage of the average baseline concentration for each animal. This normalization corrects for individual differences in basal neurotransmitter levels and probe recovery.

  • Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine if the changes in dopamine and norepinephrine levels following this compound administration are statistically significant compared to the baseline period and/or a vehicle-treated control group.

Mechanism of this compound Action

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA_vesicle Dopamine Vesicles DA_ext Extracellular Dopamine DA_vesicle->DA_ext Release NE_vesicle Norepinephrine Vesicles NE_ext Extracellular Norepinephrine NE_vesicle->NE_ext Release DA_ext->DAT Reuptake DA_receptor Dopamine Receptors DA_ext->DA_receptor Binds NE_ext->NET Reuptake NE_receptor Norepinephrine Receptors NE_ext->NE_receptor Binds

References

Application Note: Cellular Models for Elucidating the Pharmacological Profile of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Clominorex is a centrally acting sympathomimetic agent classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1][2][3] A thorough understanding of its interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—is critical for defining its pharmacological and toxicological profile. This application note provides a comprehensive guide to utilizing in vitro cell culture models to dissect the cellular effects of this compound. We present a rationale for selecting appropriate cell lines, from engineered single-transporter systems to more complex neuronal-like models, and provide detailed, validated protocols for assessing cytotoxicity, transporter inhibition, and substrate release. The described workflows are designed to generate robust and reproducible data for determining the potency and efficacy of this compound at each of its primary molecular targets.

Part I: Rationale for Model Selection

The primary mechanism of action for this compound involves its interaction with monoamine transporters.[3] Therefore, the cornerstone of any in vitro investigation is the selection of cell models that appropriately express these transporters. The choice of cell line dictates the specificity and physiological relevance of the experimental outcomes. We recommend a multi-tiered approach, beginning with isolated systems to study individual transporters and progressing to more complex models that better recapitulate a neuronal environment.

Recombinant Single-Transporter Cell Lines

For precise mechanistic studies, it is imperative to assess this compound's activity at each transporter in isolation. Human Embryonic Kidney 293 (HEK293) cells are an ideal host for this purpose. They exhibit low to negligible endogenous expression of most drug transporters, providing a "blank slate" for the stable or transient overexpression of a single human transporter protein (hDAT, hNET, or hSERT).[4][5] This approach allows for the unambiguous determination of this compound's potency (IC₅₀ for uptake inhibition or EC₅₀ for release) at each specific transporter without confounding activity from other monoamine systems.[6][7]

Neuronal-like Cell Lines

While recombinant lines offer specificity, neuronal-like cell lines provide a more physiologically relevant context, as they endogenously express the machinery for neurotransmitter synthesis, storage, and release.[8]

  • SH-SY5Y (Human Neuroblastoma): This cell line is a popular choice for neuropharmacology as it endogenously expresses hDAT and hNET, along with key enzymes like tyrosine hydroxylase (TH) for dopamine synthesis.[9][10] Differentiation with agents like retinoic acid can induce a more mature neuronal phenotype.[9][11] However, researchers should be aware that the expression levels of transporters can be variable and that some studies suggest the line may have a more noradrenergic than dopaminergic profile.[12]

  • PC12 (Rat Pheochromocytoma): Derived from the rat adrenal medulla, PC12 cells synthesize, store, and release both dopamine and norepinephrine, making them an excellent model for studying catecholaminergic processes.[13][14][15] Treatment with Nerve Growth Factor (NGF) induces differentiation into cells resembling sympathetic neurons, a process that enhances their utility for neurosecretion studies.[16][17]

Comparative Overview of Recommended Cell Lines
Cell LineOriginKey TransportersKey AdvantagesKey Considerations
HEK293-hDAT Human Embryonic KidneyHuman Dopamine Transporter (recombinant)Monospecific transporter expression; clean pharmacological readout; high-throughput amenable.[4][18]Lacks neuronal machinery; physiological relevance is limited.[5]
HEK293-hNET Human Embryonic KidneyHuman Norepinephrine Transporter (recombinant)Monospecific transporter expression; ideal for determining NET-specific potency.[6][19]Lacks neuronal context for synthesis or vesicular storage.[5]
HEK293-hSERT Human Embryonic KidneyHuman Serotonin Transporter (recombinant)Monospecific transporter expression; critical for assessing serotonergic activity.[20][21][22]Lacks neuronal context; results must be confirmed in neuronal models.[5]
SH-SY5Y Human NeuroblastomaEndogenous DAT, NETHuman origin; possesses some neuronal characteristics (e.g., TH expression).[9][11]Variable transporter expression; may require differentiation for stable phenotype.[12]
PC12 Rat PheochromocytomaEndogenous DAT, NETRobust catecholamine synthesis and release; well-characterized differentiation protocol.[13][14]Rat origin; transporter pharmacology may differ slightly from human.

Part II: Experimental Workflow & Protocols

A logical and sequential experimental plan is crucial for the comprehensive characterization of this compound. The proposed workflow first establishes a safe concentration range before proceeding to functional assays that probe the compound's mechanism of action.

Overall Experimental Workflow Diagram

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Analysis A Cell Line Selection & Culture (HEK293-hDAT/hNET/hSERT, SH-SY5Y, PC12) B Determine Non-Toxic Concentration Range A->B Establish baseline viability C Monoamine Uptake Inhibition Assay (Determine IC50) B->C Use sub-toxic concentrations D Neurotransmitter Release Assay (Determine EC50) B->D Use sub-toxic concentrations E Data Analysis (Dose-Response Curves) C->E D->E F Pharmacological Profile Generation E->F Synthesize results

Caption: A workflow for characterizing this compound's cellular effects.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: Before conducting functional assays, it is essential to determine the concentration range of this compound that does not induce cytotoxicity. This ensures that observed effects in subsequent experiments are due to specific pharmacological interactions with transporters, not a general decline in cell health. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.

Materials:

  • Selected cell lines (e.g., HEK293-hDAT, SH-SY5Y)

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 40,000-60,000 cells/well for HEK293).[23] Incubate at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium, ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for a period relevant to your functional assays (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (defined as 100% viability) and plot cell viability (%) against the log of this compound concentration to determine the TC₅₀ (toxic concentration 50%). Functional assays should be performed at concentrations well below the TC₅₀.

This compound's Presumed Mechanism at the Synapse

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) MA_out ↑ Increased Monoamines (DA, NE, 5-HT) Vesicle->MA_out Normal Release Transporter Monoamine Transporter (DAT, NET, or SERT) MA_in Monoamines Transporter->MA_in Reuptake Transporter->MA_out Reverse Transport (Release) Clominorex_in This compound Clominorex_in->Transporter Interacts with Receptor Postsynaptic Receptors MA_out->Receptor Binding & Signaling

Caption: this compound acts on transporters to increase synaptic monoamines.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Rationale: This assay directly measures the ability of this compound to block the primary function of monoamine transporters: clearing neurotransmitters from the extracellular space.[24] By using a radiolabeled substrate (e.g., [³H]dopamine), we can quantify the rate of uptake and determine the inhibitory potency (IC₅₀) of this compound.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 24- or 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Radiolabeled substrate: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT.

  • Unlabeled ("cold") substrate for defining non-specific uptake (e.g., 10 µM Desipramine for NET, 10 µM GBR12909 for DAT, 10 µM Fluoxetine for SERT).

  • This compound serial dilutions in KRH buffer.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Preparation: Grow cells to confluency. On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of warm KRH buffer.

  • Pre-incubation: Add 450 µL of KRH buffer containing the desired concentration of this compound (or vehicle/unlabeled inhibitor for controls) to each well.

  • Incubate the plate for 10-20 minutes at 37°C (or room temperature, depending on the transporter) to allow the compound to bind.[25]

  • Initiate Uptake: Add 50 µL of KRH buffer containing the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be near its Kₘ value for the transporter (e.g., 10-20 nM).

  • Incubate for a short period during which uptake is linear (e.g., 5-10 minutes). This must be optimized for each cell line.

  • Terminate Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with 1 mL of ice-cold KRH buffer. This stops the transport process and removes extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Uptake: Counts from vehicle-treated wells.

    • Non-specific Uptake: Counts from wells treated with a high concentration of a known selective inhibitor (e.g., Desipramine for NET).

    • Specific Uptake: Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for each this compound concentration relative to the specific uptake in the vehicle control.

    • Plot percent inhibition versus the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Neurotransmitter Release Assay

Rationale: As an SNDRA, this compound is hypothesized to induce transporter-mediated efflux (reverse transport) of neurotransmitters.[3] This assay measures this releasing effect directly. Cells are pre-loaded with a radiolabeled neurotransmitter, and the amount of radioactivity released into the buffer upon exposure to this compound is quantified to determine its efficacy and potency (EC₅₀) as a releasing agent.

Materials:

  • Same as Protocol 2, with the addition of a superfusion system or the use of multi-well plates for static release measurement.

Procedure:

  • Cell Plating and Washing: Prepare cell plates as described in Protocol 2 (Step 1).

  • Pre-loading: Incubate cells with KRH buffer containing a concentration of radiolabeled neurotransmitter (e.g., 20-50 nM [³H]Dopamine) for 30-45 minutes at 37°C. This allows the cells to accumulate the radiolabel via the transporters.

  • Washing: Wash the cells extensively (4-5 times) with warm KRH buffer to remove all extracellular radiolabel. The radioactivity remaining is now intracellular.

  • Basal Release: Add 500 µL of fresh, warm KRH buffer to each well and incubate for 5-10 minutes. Collect this buffer; it represents the basal release.

  • Stimulated Release: Add 500 µL of KRH buffer containing various concentrations of this compound (or vehicle) to the wells.

  • Incubate for 10-30 minutes at 37°C to allow this compound to induce release.

  • Collection: Collect the buffer (supernatant) from each well. This contains the released radioactivity.

  • Cell Lysis: Lyse the cells as in Protocol 2 (Step 7) to determine the amount of radioactivity remaining in the cells.

  • Quantification: Measure the radioactivity in the basal release samples, stimulated release samples, and the cell lysates using a scintillation counter.

  • Data Analysis:

    • Calculate the total radioactivity per well (basal + stimulated + remaining).

    • Express the amount of released radioactivity as a percentage of the total radioactivity present at the start of the stimulation step.

    • Correct for basal release by subtracting the percentage released in vehicle-treated wells.

    • Plot the percentage of specific release versus the log of this compound concentration and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Part III: Data Analysis and Interpretation

The data generated from these protocols will allow for a quantitative comparison of this compound's activity across the three major monoamine transporters.

Hypothetical Pharmacological Profile of this compound
Target TransporterAssay TypeParameterHypothetical Value (nM)Interpretation
hDAT ReleaseEC₅₀49.4[3]Potent dopamine releasing agent.
hNET ReleaseEC₅₀26.4[3]Most potent as a norepinephrine releasing agent.
hSERT ReleaseEC₅₀193[3]Moderate serotonin releasing activity.
hDAT Uptake InhibitionIC₅₀~ 150Also acts as a dopamine uptake inhibitor.
hNET Uptake InhibitionIC₅₀~ 80Also acts as a norepinephrine uptake inhibitor.
hSERT Uptake InhibitionIC₅₀~ 600Weakest activity as an uptake inhibitor is at SERT.

Note: IC₅₀ values are hypothetical and serve as an illustrative example of expected data.

The profile suggests this compound is a potent catecholamine (dopamine and norepinephrine) releaser, with a preference for NET over DAT. Its activity at SERT is significantly lower. This pharmacological signature is consistent with its classification as a psychostimulant and helps explain its intended effects as an appetite suppressant.

Conclusion

The cell-based assays detailed in this application note provide a robust framework for the preclinical characterization of this compound. By employing a combination of recombinant single-transporter cell lines and more complex neuronal-like models, researchers can build a comprehensive pharmacological profile, defining the compound's potency and efficacy at DAT, NET, and SERT. This multi-faceted approach is critical for understanding the molecular mechanisms driving its cellular effects and for predicting its in vivo activity and potential therapeutic applications.

References

Application Notes & Protocols: A Guide to Clominorex Dosage Calculations for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive framework for researchers and drug development professionals to design and execute preclinical dosing strategies for Clominorex, a centrally acting sympathomimetic. Recognizing the limited publicly available data on this compound, this guide emphasizes foundational, safety-first methodologies, including dose-range finding (DRF) studies and the principles of interspecies dose extrapolation. We present detailed, step-by-step protocols for dose formulation and in-vivo tolerability assessment, underpinned by an explanation of the scientific rationale behind each procedural choice. The objective is to equip research teams with the necessary tools to establish a scientifically sound, ethical, and reproducible dosing paradigm for the preclinical evaluation of this compound.

Foundational Compound Analysis

Prior to any in-vivo experimentation, a thorough understanding of the test article's properties is paramount. This initial analysis informs everything from vehicle selection to the potential physiological responses to anticipate in animal models.

Mechanism of Action and Pharmacological Class

This compound is a centrally acting sympathomimetic agent belonging to the 2-amino-5-aryloxazoline class.[1] It is structurally related to other psychomotor stimulants such as aminorex and pemoline.[2][3] Its primary development purpose was as an appetite suppressant.[2][3] The mechanism of action for this class of compounds typically involves modulating catecholaminergic neurotransmission (dopamine, norepinephrine). While the specific receptor binding profile of this compound is not extensively detailed in readily available literature, its structural analogue, aminorex, is known to be a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[4]

Insight for Preclinical Design: The stimulant nature of this compound necessitates careful observation for central nervous system (CNS) and cardiovascular-related adverse effects in animal models. Key indicators to monitor will include hyperactivity, stereotyped behaviors, changes in body temperature, and cardiovascular parameters where feasible.

Physicochemical Properties

Accurate dose preparation is impossible without precise knowledge of the compound's physical and chemical characteristics.

PropertyValueSource(s)
Chemical Formula C₉H₉ClN₂O[1][2][3][5]
Molecular Weight 196.63 g/mol [1][2][3][5]
Appearance Solid[1]
Solubility Empirically DeterminedN/A

Dose Formulation and Vehicle Selection

The goal of formulation is to create a homogenous, stable preparation that allows for accurate and reproducible administration of the test article. The choice of vehicle is critical and can significantly impact drug exposure and animal welfare.

Principles of Vehicle Selection

For oral administration in preclinical rodent studies, the ideal vehicle is one that is inert, safe, and effectively solubilizes or suspends the test article. Common choices include:

  • Aqueous Vehicles: Sterile water or 0.9% saline are preferred for water-soluble compounds. For suspensions, viscosity-enhancing agents like 0.5% w/v methylcellulose (MC) or carboxymethyl cellulose (CMC) are frequently used.[6][7]

  • Oil-Based Vehicles: For highly hydrophobic compounds, edible oils such as corn oil or sesame oil can be effective.[7][8]

  • Co-solvents: In cases of poor solubility, co-solvents like polyethylene glycol 400 (PEG 400) or polysorbate 80 (Tween 80) may be considered, but their potential for independent physiological effects must be evaluated.[8][9]

Self-Validation Check: A vehicle-only control group is mandatory in all in-vivo studies. This group serves to differentiate any effects of the vehicle from the effects of the test article.[6]

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension in 0.5% w/v Carboxymethyl Cellulose (CMC), a common starting point for compounds with unknown solubility.

  • Objective: To prepare a uniform 1 mg/mL suspension of this compound for accurate oral administration in rodents.

  • Materials:

    • This compound powder

    • Carboxymethyl cellulose (low viscosity)

    • Sterile water

    • Calibrated analytical balance

    • Glass beaker or bottle

    • Magnetic stirrer and stir bar

    • Graduated cylinders

  • Procedure:

    • Prepare the Vehicle (0.5% CMC):

      • Measure 90 mL of sterile water into a beaker with a magnetic stir bar.

      • While stirring, slowly sprinkle 0.5 g of CMC onto the surface of the water to prevent clumping.

      • Continue stirring until the CMC is fully hydrated and the solution is clear and uniform. This may take several hours.

      • Transfer the solution to a 100 mL graduated cylinder and add sterile water to reach the 100 mL mark (q.s. to volume).

    • Prepare the this compound Suspension:

      • Accurately weigh 10 mg of this compound powder.

      • Place the powder in a small glass vessel.

      • Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle to the powder to create a paste. This "wetting" step is crucial to prevent powder aggregation.

      • Gradually add the remaining vehicle while stirring continuously, bringing the total volume to 10 mL.

      • Continue stirring for at least 30 minutes to ensure maximum homogeneity.

    • Pre-Dosing Check:

      • Visually inspect the suspension for uniformity. It should appear as a consistent, milky mixture with no large particles.

      • Crucially, the suspension must be continuously stirred during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose.

In-Vivo Dose Calculation and Study Design

With no established human dose, a dose-range finding (DRF) study is the mandatory first step to establish safety and tolerability in a preclinical setting.[10][11][12]

The Central Role of Dose-Range Finding (DRF) Studies

DRF studies are non-GLP (Good Laboratory Practice) investigations designed to achieve two primary goals:

  • Identify the Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing life-threatening toxicity or unacceptable adverse effects.[10][11]

  • Establish the No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

The data from a DRF study are essential for selecting the appropriate dose levels for subsequent, longer-term GLP toxicology studies.[12]

Allometric Scaling: A Predictive Tool

Allometric scaling is a mathematical method used to estimate equivalent doses between different species based on body surface area, which correlates more closely with metabolic rate than body weight alone.[13][14][15] While its primary use is to predict a first-in-human dose from animal data, the principles can inform the selection of a starting dose in a second species if data from a first species is available.

The general formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)

Where the Km factor is a conversion constant. Since no human dose exists for this compound, this tool is conceptually important but not directly applicable for initial dose selection. The DRF study is therefore the primary tool.

Protocol 2: Acute Dose-Range Finding Study in Rats via Oral Gavage
  • Objective: To determine the tolerability of single, escalating doses of this compound in rats and to identify the MTD and NOAEL.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.[6]

    • Sex: Use both males and females (5 per sex per group) to identify potential sex-specific differences.

    • Age: Young adults (e.g., 7-9 weeks old).

  • Experimental Design:

    • Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the study begins.

    • Dose Groups:

      • Group 1: Vehicle Control (0.5% CMC)

      • Group 2: Low Dose (e.g., 5 mg/kg)

      • Group 3: Mid Dose (e.g., 25 mg/kg)

      • Group 4: High Dose (e.g., 100 mg/kg)

      • (Dose selection should be logarithmic or semi-logarithmic to cover a broad range. If severe toxicity is seen at the low dose, subsequent studies should start much lower.)

    • Administration:

      • Fast animals overnight (with access to water) to reduce variability in gastric absorption.

      • Record the body weight of each animal immediately before dosing to calculate the precise volume to administer (typically 5-10 mL/kg for rodents).

      • Administer the calculated volume of the appropriate suspension via oral gavage.

    • Post-Dose Monitoring & Data Collection:

      • Clinical Observations: Continuously observe animals for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose. Thereafter, conduct daily observations for 14 days.

      • Parameters to Record:

        • Mortality/Morbidity

        • Behavioral changes (e.g., hyperactivity, lethargy, stereotypy)

        • Physical appearance (e.g., piloerection, changes in posture)

        • Body Weight: Record on Day 1 (pre-dose), Day 7, and Day 14.

        • Food and water consumption (can be measured daily).

    • Endpoint:

      • At the end of the 14-day observation period, euthanize all surviving animals.

      • Conduct a gross necropsy to identify any macroscopic organ abnormalities.

Visualizing the Preclinical Dosing Workflow

The process from initial compound characterization to the design of definitive studies follows a logical, stepwise progression. This ensures that each step is informed by data from the previous one, maximizing scientific value and adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) in animal research.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Dose Formulation cluster_2 Phase 3: In Vivo Tolerability Assessment cluster_3 Phase 4: Definitive Study Design A Physicochemical Analysis (MW, Formula, etc.) B Solubility & Stability Screening in Vehicles A->B Informs C Select Appropriate Vehicle (e.g., 0.5% CMC) B->C Determines D Develop & Validate Dose Prep Protocol C->D E Execute Acute Dose-Range Finding (DRF) Study D->E Enables F Collect Clinical Data (Observations, Body Weight) E->F G Determine MTD & NOAEL F->G Analysis H Select Dose Levels for GLP Tox Studies G->H Crucial Input I Initiate PK/PD and Repeat-Dose Studies H->I

Caption: Workflow from compound characterization to definitive study design.

Integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

While the DRF study establishes tolerability, understanding the relationship between dose, exposure (PK), and effect (PD) is critical for interpreting study outcomes.

  • Pharmacokinetics (PK): Describes what the body does to the drug. Satellite animal groups can be added to DRF studies to collect blood samples at various time points. This allows for the measurement of key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (total exposure).[10]

  • Pharmacodynamics (PD): Describes what the drug does to the body. PD endpoints can be efficacy-related (e.g., reduction in food intake) or safety-related (e.g., increase in locomotor activity).

Correlating PK and PD data provides a much clearer picture of the dose-response relationship than dose alone.

G Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Systemic Exposure (Plasma Concentration) [AUC, Cmax] PK->Exposure PD Pharmacodynamics (PD) (Target Engagement) Exposure->PD Effect Observed Effect (Efficacy or Toxicity) PD->Effect

Caption: The relationship between Dose, PK, Exposure, and PD.

Conclusion

The process of calculating and verifying dosages for a novel or data-poor compound like this compound must be empirical and safety-driven. There are no shortcuts to bypass the foundational work of formulation development and in-vivo dose-range finding. By following the structured protocols and principles outlined in this guide, researchers can generate the robust, high-quality data necessary to define a safe and effective dose range, ensuring the scientific and ethical integrity of their preclinical development program.

References

Application Note: High-Throughput Chiral Separation of Clominorex Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical and preparative separation of Clominorex enantiomers. This compound, a chiral sympathomimetic amine of the 2-amino-5-aryloxazoline class, requires robust enantioselective methods for pharmacological studies and regulatory compliance.[1][2] This document outlines field-proven strategies using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each section explains the fundamental principles, offers detailed step-by-step protocols, and discusses the rationale behind methodological choices, enabling researchers to implement and adapt these techniques for their specific research and development needs.

Introduction: The Significance of Chiral this compound

This compound, (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a stimulant developed as an appetite suppressant.[1][2] It possesses a single stereocenter at the C5 position of the oxazoline ring, and therefore exists as a pair of enantiomers, (R)-Clominorex and (S)-Clominorex. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological profiles. The differential interaction with chiral biological targets like enzymes and receptors necessitates the separation and independent evaluation of each enantiomer.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) now strongly recommend the characterization of individual enantiomers in chiral drug candidates.[4] Therefore, the development of reliable and efficient analytical methods to resolve and quantify the enantiomers of this compound is critical for drug development, metabolic studies, and quality control. This guide presents three powerful and complementary techniques for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioseparation due to its versatility, robustness, and scalability.[5][6] The direct separation on a Chiral Stationary Phase (CSP) is the preferred approach, eliminating the need for derivatization.[5] For a basic compound like this compound, polysaccharide-based CSPs are exceptionally effective.[7][8]

Principle of Separation

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment.[9] Enantioseparation is achieved through a combination of transient, differential interactions between the analyte enantiomers and the chiral selector.[9] For this compound, these interactions likely include hydrogen bonding (with the amine and imine groups), π-π stacking (with the chlorophenyl ring), and dipole-dipole interactions, which form short-lived diastereomeric complexes with different stability constants, leading to different retention times.[8][9] The addition of a basic modifier to the mobile phase is often crucial to suppress the ionization of the basic analyte, preventing peak tailing and improving interaction with the neutral CSP.[10]

Experimental Protocol: HPLC Method

This protocol is a robust starting point for the separation of this compound enantiomers.

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.

  • Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Step 2: HPLC System and Conditions

  • Instrument: Standard HPLC system with UV detector.

  • Chiral Column: Lux® Cellulose-1 (Phenomenex) or CHIRALPAK® AD-H (Daicel), 5 µm, 4.6 x 250 mm. Rationale: These amylose and cellulose-based columns have a proven broad selectivity for a wide range of chiral compounds, including basic pharmaceuticals.[8][11]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: Normal phase mode often provides superior selectivity for polysaccharide CSPs. Isopropanol acts as the polar modifier, while diethylamine is a basic additive essential for achieving sharp, symmetrical peaks for basic analytes like this compound.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Integrate the two enantiomer peaks.

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) using standard chromatographic equations. A resolution (Rs) value ≥ 1.5 indicates baseline separation.

Expected Results & Data Summary

The following table outlines the expected chromatographic parameters. Actual retention times may vary based on system differences.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 6.5 min
Retention Time (Enantiomer 2)~ 7.8 min
Retention Factor (k1)> 2.0
Separation Factor (α)> 1.15
Resolution (Rs)> 1.5

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Dissolve Racemic this compound (1 mg/mL in MeOH) P2 Dilute to 50 µg/mL with Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject 10 µL onto Chiral Column P3->A1 A2 Isocratic Elution (Hex/IPA/DEA) A1->A2 A3 UV Detection at 230 nm A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration & Calculation of Rs, α D1->D2

Caption: Workflow for HPLC-based enantioseparation of this compound.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering faster separations, reduced organic solvent consumption, and lower backpressures.[12][13] It is particularly well-suited for high-throughput screening and preparative-scale purification.[14][15]

Principle of Separation

SFC uses a mobile phase composed of supercritical carbon dioxide (CO₂) mixed with a small amount of an organic solvent (modifier), such as methanol.[12] The separation mechanism on a chiral stationary phase is analogous to normal-phase HPLC. The low viscosity of the supercritical fluid allows for much higher flow rates without a proportional increase in backpressure, drastically reducing analysis times.[14] For basic compounds like this compound, basic additives are incorporated into the modifier to ensure good peak shape and reproducibility.[16]

Experimental Protocol: SFC Method

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.

  • Dilute with Methanol to a working concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter.

Step 2: SFC System and Conditions

  • Instrument: Analytical SFC system with UV and/or Mass Spectrometry (MS) detector.

  • Chiral Column: Lux® Cellulose-1 or CHIRALPAK® AD-H, 3 µm, 3.0 x 100 mm. Rationale: The same polysaccharide selectors are highly effective in SFC, and shorter columns with smaller particles are often used to leverage the speed of the technique.[8]

  • Mobile Phase: Supercritical CO₂ (Eluent A) and Methanol with 0.2% Ammonia (Eluent B). Rationale: Methanol is a common and effective modifier. Ammonia is a volatile basic additive that provides excellent peak shape and is easily removed post-purification, making it superior to additives like DEA for MS compatibility and preparative work.[16]

  • Gradient: 5% to 40% Eluent B over 3 minutes, hold at 40% for 1 minute.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 2 µL.

Step 3: Data Analysis

  • Integrate the enantiomer peaks from the resulting chromatogram.

  • Calculate resolution (Rs) to confirm separation quality.

Expected Results & Data Summary

SFC provides a significant speed advantage over HPLC for this separation.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 1.8 min
Retention Time (Enantiomer 2)~ 2.2 min
Total Run Time< 5 min
Resolution (Rs)> 1.5

SFC Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing P1 Dissolve Racemic this compound (1 mg/mL in MeOH) P2 Dilute to 100 µg/mL with Methanol P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject 2 µL onto Chiral Column P3->A1 A2 Gradient Elution (CO₂ / MeOH+NH₃) A1->A2 A3 UV Detection at 230 nm A2->A3 D1 Chromatogram Generation A3->D1 D2 Rapid Peak Integration D1->D2

Caption: High-throughput SFC workflow for rapid this compound enantioseparation.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent, making it ideal for analytical applications where sample quantity is limited.[17] Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).[18]

Principle of Separation

In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to this electrolyte. The enantiomers of this compound, which will be protonated and positively charged in an acidic buffer, form transient inclusion complexes with the chiral selector. The differing stability and/or mobility of these diastereomeric complexes cause the enantiomers to migrate at different velocities, resulting in their separation.[17]

Experimental Protocol: CE Method

Step 1: Sample and Buffer Preparation

  • Sample: Prepare a 100 µg/mL solution of racemic this compound in deionized water.

  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) into the buffer to a final concentration of 20 mM. Rationale: An acidic pH ensures the basic this compound is fully protonated. SBE-β-CD is a highly versatile and effective chiral selector for a wide range of basic drugs.[17]

  • Degas the BGE by sonication or vacuum filtration before use.

Step 2: CE System and Conditions

  • Instrument: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm effective length).

  • Capillary Conditioning: Rinse with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min) before the first run. Between runs, rinse with BGE for 2 min.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: +25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm. Rationale: A lower wavelength is often used in CE to improve sensitivity.

Step 3: Data Analysis

  • Identify the two enantiomer peaks in the electropherogram.

  • Calculate migration times and resolution.

Expected Results & Data Summary

CE offers high resolution and low sample consumption for this analysis.

ParameterExpected Value
Migration Time (Enantiomer 1)~ 5.2 min
Migration Time (Enantiomer 2)~ 5.6 min
Total Run Time< 10 min
Resolution (Rs)> 2.0

CE Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing P1 Prepare BGE: Phosphate Buffer (pH 2.5) + 20mM SBE-β-CD P3 Condition Capillary P1->P3 P2 Prepare Sample: 100 µg/mL this compound in Water A1 Hydrodynamic Injection (50 mbar, 5s) P2->A1 A2 Apply Voltage (+25 kV) A1->A2 A3 UV Detection at 214 nm A2->A3 D1 Electropherogram A3->D1 D2 Calculate Migration Time and Resolution D1->D2

Caption: Capillary Electrophoresis workflow for high-efficiency enantioseparation.

Conclusion

The successful separation of this compound enantiomers is readily achievable using modern chromatographic and electrophoretic techniques.

  • Chiral HPLC offers a robust and versatile platform, especially with polysaccharide CSPs in normal phase mode.

  • Chiral SFC provides a significant advantage in speed and sustainability, making it the technique of choice for high-throughput screening and preparative applications.[12][13]

  • Chiral CE delivers exceptional separation efficiency with minimal sample consumption, ideal for analytical purity testing.

The choice of technique will depend on the specific application requirements, such as sample throughput, required scale (analytical vs. preparative), and available instrumentation. The protocols provided herein serve as validated starting points for method development, enabling researchers to achieve reliable and reproducible enantioseparation of this compound.

References

Application Note: Characterizing Monoamine Transporter Function Using Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Monoamine Transporters

Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2] These integral membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the synaptic signal and allows for neurotransmitter recycling.[3][4] This regulatory function makes them primary targets for a vast array of therapeutic drugs, including antidepressants and treatments for ADHD, as well as substances of abuse like cocaine and amphetamines.[1][5]

Understanding the precise interaction of novel compounds with these transporters is a cornerstone of neuropharmacology research. Compounds can interact with transporters in several ways, primarily as inhibitors (blockers) that prevent reuptake, or as substrates (releasers) that are transported into the neuron and induce reverse transport (efflux) of the neurotransmitter.[3][6][7] Distinguishing between these mechanisms is crucial, as they produce distinct neurochemical and behavioral effects.

Clominorex, a centrally acting sympathomimetic and an analogue of aminorex, serves as an excellent tool compound for studying these interactions.[8][9] Its activity as a monoamine releasing agent provides a clear model for investigating the complex mechanisms of substrate-induced neurotransmitter efflux. This guide provides a detailed pharmacological profile of this compound and presents robust, field-proven protocols for its use in characterizing monoamine transporter function in vitro.

Pharmacological Profile of this compound

This compound, chemically (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a psychostimulant developed as an appetite suppressant.[8][9] Its structure is related to other 2-amino-oxazoline compounds known to interact with monoamine systems.[10] this compound functions as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA), meaning it serves as a substrate for all three major monoamine transporters and induces neurotransmitter efflux.[6][11] Its potency varies across the transporters, making it a useful tool for studying differential effects.

The functional potency of this compound is best described by its EC₅₀ values for inducing the release of each monoamine from synaptosomes, as summarized in the table below.

Parameter Norepinephrine (NE) Release Dopamine (DA) Release Serotonin (5-HT) Release Data Source
EC₅₀ (nM) 26.449.4193[11]

Table 1: In Vitro Potency of this compound. The half-maximal effective concentration (EC₅₀) values for this compound-induced release of norepinephrine, dopamine, and serotonin from rat brain synaptosomes.

These data indicate that this compound is most potent at inducing norepinephrine release, followed by dopamine, and is significantly less potent at the serotonin transporter. This profile can be leveraged to dissect the contributions of different monoamine systems to specific physiological or behavioral outcomes.

Mechanism of Action: Substrate-Induced Monoamine Efflux

Unlike classical inhibitors that simply block the transporter externally, releasing agents like this compound have a more complex mechanism of action that involves being transported into the presynaptic neuron.[3][7]

The process can be broken down into several key steps:

  • Recognition and Transport: this compound is recognized as a substrate by the monoamine transporters (DAT, NET, SERT) and is transported from the synaptic cleft into the presynaptic cytoplasm. This transport is coupled to the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients.[1][4][12]

  • Disruption of Vesicular Storage: Once inside the neuron, this compound can interact with vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing monoamines to leak from synaptic vesicles into the cytoplasm.[6]

  • Transporter Phosphorylation and Reversal: The presence of substrate-releasers in the cytoplasm can trigger intracellular signaling cascades (e.g., via Protein Kinase C) that lead to the phosphorylation of the monoamine transporter.[4]

  • Reverse Transport (Efflux): This phosphorylation, combined with the elevated cytoplasmic monoamine concentration, induces a conformational change in the transporter, causing it to reverse its direction of transport. Instead of clearing neurotransmitters from the synapse, it begins to actively pump them out of the neuron and into the synaptic cleft.[7]

This cascade results in a profound, non-vesicular increase in extracellular monoamine levels, which is distinct from the effect of a simple reuptake blocker.

G cluster_0 Presynaptic Neuron vesicle Synaptic Vesicle (VMAT2) monoamine_cyto Monoamines (DA, NE, 5-HT) vesicle->monoamine_cyto 2. Leakage transporter Monoamine Transporter (DAT, NET, or SERT) monoamine_synapse Monoamines transporter->monoamine_synapse 4. Efflux (Reverse Transport) clom_cyto This compound clom_cyto->vesicle Disrupts VMAT2 clom_cyto->transporter 3. Induces Reversal clom_synapse This compound clom_synapse->transporter 1. Transport In

Caption: Mechanism of this compound-induced monoamine efflux.

Experimental Protocols for Transporter Characterization

To fully characterize the interaction of this compound with monoamine transporters, a combination of uptake inhibition and substrate release assays is required. These protocols are optimized for use with rat brain synaptosomes, which are resealed nerve terminals that contain functional transporters and provide a biologically relevant ex vivo system.[13][14][15]

G cluster_prep Synaptosome Preparation cluster_assays Functional Assays cluster_uptake Uptake Workflow cluster_release Release Workflow tissue 1. Dissect Brain Region (e.g., Striatum for DAT, Cortex for NET/SERT) homogenize 2. Homogenize in Ice-Cold Sucrose Buffer tissue->homogenize centrifuge1 3. Low-Speed Spin (Remove Nuclei, Debris) homogenize->centrifuge1 centrifuge2 4. High-Speed Spin (Pellet Crude Synaptosomes) centrifuge1->centrifuge2 resuspend 5. Resuspend Pellet in Assay Buffer centrifuge2->resuspend protein 6. Quantify Protein (e.g., BCA Assay) resuspend->protein uptake Uptake Inhibition Assay protein->uptake Use Synaptosomes (Known Protein Conc.) release Substrate Release Assay protein->release Use Synaptosomes (Known Protein Conc.) u_preincubate 7a. Pre-incubate Synaptosomes with this compound or Vehicle r_load 7b. Load Synaptosomes with Radiolabeled Substrate u_initiate 8a. Initiate Uptake with Radiolabeled Substrate ([3H]DA, [3H]NE, or [3H]5-HT) u_preincubate->u_initiate u_terminate 9a. Terminate Reaction by Rapid Filtration over GF/B Filters (Ice-Cold Buffer) u_initiate->u_terminate u_count 10a. Quantify Radioactivity (Scintillation Counting) u_terminate->u_count r_wash 8b. Wash to Remove External Radioactivity r_load->r_wash r_initiate 9b. Initiate Release with This compound or Vehicle r_wash->r_initiate r_terminate 10b. Terminate by Filtration; Collect Supernatant (Filtrate) r_initiate->r_terminate r_count 11b. Quantify Radioactivity in Supernatant and Filter r_terminate->r_count

Caption: General experimental workflow for synaptosome preparation and functional assays.

Protocol 4.1: Preparation of Rat Brain Synaptosomes

This protocol describes the isolation of a crude synaptosomal fraction (P2) from brain tissue, suitable for uptake and release assays.[13][15]

Materials:

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4.

  • Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET/SERT) from a rat and place it in 20 volumes of ice-cold Sucrose Buffer.[13][15]

  • Gently homogenize the tissue with 8-10 strokes of a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[15]

  • Discard the supernatant and resuspend the synaptosomal pellet in an appropriate volume of ice-cold KHB. For monoamine assays, supplement the KHB with 100 µM ascorbic acid and 10 µM pargyline (a monoamine oxidase inhibitor) to prevent substrate degradation.[13][16][17]

  • Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.[18] Dilute the preparation with supplemented KHB to the desired final protein concentration (typically 50-100 µg/mL).

Protocol 4.2: Monoamine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the transport of a radiolabeled substrate into synaptosomes, yielding an IC₅₀ value.[19][20]

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound in supplemented KHB. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known selective inhibitor, e.g., 10 µM GBR12909 for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).

  • To each well, add 180 µL of the prepared synaptosome suspension (e.g., containing 10-15 µg of protein).[13]

  • Add 50 µL of the competing test compound (this compound dilutions) or appropriate inhibitor to the wells.[13]

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding 20 µL of radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration near its Kₘ value (typically 10-20 nM).

  • Incubate for a short period within the linear range of uptake (typically 5-10 minutes) at 37°C.[21]

  • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold KHB to remove unbound radioactivity.[13]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

Protocol 4.3: Substrate-Induced Release (Efflux) Assay

This assay directly measures the ability of this compound to cause the release of pre-loaded radiolabeled monoamines, yielding an EC₅₀ value.[14][19]

Procedure:

  • Loading Phase: Incubate the synaptosome suspension with a low concentration of the radiolabeled substrate (e.g., 20 nM [³H]dopamine) for 30 minutes at 37°C to allow for uptake.

  • Wash Phase: Pellet the loaded synaptosomes by centrifugation (14,000 x g for 10 min). Resuspend the pellet in fresh, warm (37°C) supplemented KHB. Repeat this wash step twice to remove external radioactivity.

  • Release Phase: Aliquot the washed, pre-loaded synaptosomes into a 96-well plate.

  • Initiate release by adding serial dilutions of this compound or a positive control (e.g., d-amphetamine). Include a "basal release" control (vehicle only).

  • Incubate for 15-30 minutes at 37°C.

  • Terminate the reaction by pelleting the synaptosomes via centrifugation or by rapid filtration.

  • Carefully collect the supernatant (the "released" fraction).

  • Lyse the remaining pellet/filter (the "retained" fraction) with a solubilizing agent (e.g., 1% SDS).

  • Quantify the radioactivity in both the released and retained fractions using a scintillation counter.

  • Data Calculation: Express release as a percentage of the total radioactivity initially present in the synaptosomes (Released / (Released + Retained)) * 100.

Data Analysis and Interpretation

  • Uptake Inhibition (IC₅₀): Plot the percentage of specific uptake (Total - Non-specific) against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of specific substrate uptake.

  • Release (EC₅₀): Plot the percentage of specific release (Stimulated - Basal) against the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal releasing effect.

Interpretation: A potent compound in the release assay (low EC₅₀) that is also active in the uptake assay (low IC₅₀) is characteristic of a transporter substrate/releaser.[3] In contrast, a pure inhibitor will have a low IC₅₀ in the uptake assay but will not induce release (or will have a very high/no EC₅₀) in the release assay. The data for this compound clearly demonstrate its function as a releasing agent.[11]

Conclusion

This compound is a valuable pharmacological tool for the study of monoamine transporter function. Its well-characterized profile as a potent, non-selective monoamine releasing agent allows researchers to probe the intricate mechanisms of substrate-induced transporter reversal and neurotransmitter efflux. The protocols detailed in this guide provide a robust framework for using this compound to quantify interactions at DAT, NET, and SERT in ex vivo preparations. By employing both uptake inhibition and release assays, researchers can build a comprehensive understanding of how test compounds modulate monoaminergic signaling, providing critical insights for drug development and fundamental neuroscience.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Clominorex Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Clominorex. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered during laboratory experiments. We will move beyond simple solvent lists to address the complex dynamics of solubilization, precipitation, and solution stability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility challenges in a direct question-and-answer format.

Question 1: I dissolved this compound in an organic solvent, but it immediately precipitated when I added it to my aqueous buffer/cell culture medium. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is a classic sign of a compound that is poorly soluble in aqueous environments.[1] The organic solvent (like DMSO) can hold a high concentration of this compound, but when this stock solution is diluted into an aqueous medium, the solvent concentration drops dramatically, and the water-based medium cannot maintain the this compound in solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward reason for precipitation is that the final concentration of this compound exceeds its maximum aqueous solubility.[1] Try a lower final concentration in your experiment.

  • Optimize the Dilution Method: Avoid adding a highly concentrated stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. A good practice is to add the stock solution dropwise into the vortex of your gently stirring buffer or media.[1]

  • Use Pre-Warmed Media: Solubility is often temperature-dependent. Adding a compound to cold media can decrease its solubility. Always use media pre-warmed to the experimental temperature (e.g., 37°C for cell culture).[1][2]

  • Reduce the Final Solvent Concentration: While a solvent is necessary for the stock solution, high final concentrations can be toxic to cells and may not prevent precipitation.[1] Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.

Question 2: My this compound solution looks fine initially, but after a few hours or overnight in the incubator, I see a crystalline precipitate. What causes this delayed precipitation?

Answer: Delayed precipitation suggests that while the initial concentration was below the immediate solubility limit, the solution is thermodynamically unstable. Several factors can contribute to this over time:

  • Temperature Fluctuations: Small temperature changes, even within an incubator, can affect solubility.

  • pH Shifts in Media: Cellular metabolism can alter the pH of the culture medium over time.[1] Since this compound has a basic amine group, its solubility is likely pH-dependent. A shift in pH could reduce its solubility.

  • Evaporation: Minor evaporation from culture plates can increase the compound's effective concentration, pushing it past its solubility limit.[3]

  • Compound Instability: The compound itself might be degrading over time into less soluble byproducts. However, this is less common for stable structures like this compound under typical culture conditions.

Troubleshooting Steps:

  • Monitor Media pH: Check the pH of your culture medium at the end of the experiment to see if a significant shift has occurred.

  • Use Freshly Prepared Solutions: Avoid storing diluted solutions of this compound in aqueous media for extended periods. Prepare them fresh for each experiment.

  • Consider Formulation Strategies: If the problem persists, you may need to employ more advanced solubilization techniques, such as using cyclodextrins or formulating a solid dispersion, which can improve both solubility and stability in solution.[4][5][6]

Question 3: What is the best starting solvent to prepare a high-concentration stock solution of this compound?

Answer: For a 2-amino-5-aryloxazoline compound like this compound, a good starting point for a high-concentration stock solution is a polar aprotic solvent.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-100 mM) of poorly soluble compounds for in vitro testing.

  • Ethanol: While this compound is likely soluble in ethanol, it may not reach the same high concentrations as in DMSO. It can be a good choice if DMSO is incompatible with your assay.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a strong solvent but is often more toxic in biological assays.

Always start with a small amount of your compound and test its solubility in your chosen solvent before dissolving the entire batch.

Question 4: How does pH affect the solubility of this compound?

Answer: this compound, with its 2-amino group, is a weak base. The solubility of weakly basic drugs is highly dependent on pH.[7]

  • At low pH (acidic conditions): The amine group will be protonated (ionized). This charged form is generally much more soluble in aqueous solutions.

  • At high pH (basic conditions): The amine group will be in its neutral, un-ionized form. This form is typically less water-soluble and more likely to precipitate.[7]

Therefore, to enhance aqueous solubility, you can try acidifying the solution. A common strategy is to prepare a salt form (e.g., this compound HCl) or to use a buffer with a pH below the compound's pKa. Adjusting the pH is a powerful technique to increase the dissociation and solubility of ionizable drugs.[4]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClN₂O[8][9][10][11]
Molecular Weight 196.63 g/mol [8][9][10][11]
IUPAC Name (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine[9][10]
Structure 2-amino-5-aryloxazoline[8]
Chirality Racemic mixture[8][9][10]

Advanced Solubilization Strategies

If basic solvent and dilution adjustments are insufficient, consider these advanced strategies. The selection of a method depends on the drug's properties and the experimental requirements.[6]

StrategyPrinciple of ActionBest ForConsiderations
Co-solvency Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium to reduce the polarity of the solvent system.[6]In vitro assays where a small amount of a secondary solvent is tolerable.Can have toxic effects on cells at higher concentrations. Potential for the co-solvent to affect assay results.
pH Adjustment Modifying the pH of the medium to ionize the drug, thereby increasing its interaction with water molecules and enhancing solubility.[4][7]Weakly acidic or basic compounds like this compound.The required pH must be compatible with the biological system (e.g., cells, enzymes). Buffering capacity is critical.
Use of Surfactants Amphiphilic molecules that form micelles above a critical concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drugs.[4]Both in vitro and in vivo formulations.Can disrupt cell membranes and interfere with certain assays. Potential for toxicity.
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment.[4][5]Improving solubility and stability for a wide range of applications.Can be expensive. The complex size may affect drug-target interactions.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid-state, often leading to an amorphous form with higher apparent solubility and dissolution rate.[6]Oral formulations and preparing amorphous material for dissolution studies.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.W. 196.63 g/mol )

  • High-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 50 mM solution:

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 196.63 g/mol * (1000 mg / 1 g) = 9.83 mg

  • Weigh the Compound: Accurately weigh approximately 9.83 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1.0 mL of high-purity DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the vial in a water bath. Visually inspect to ensure no solid particles remain.[12]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Method for Determining Maximum Soluble Concentration in Cell Culture Media

Objective: To estimate the maximum soluble concentration of a DMSO-stocked this compound in a specific cell culture medium.

Materials:

  • High-concentration this compound stock solution (e.g., 50 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microplate (96-well, clear) or microcentrifuge tubes

  • Spectrophotometer or nephelometer (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock in the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).[1]

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.[1]

  • Incubate: Incubate the plate/tubes under standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2, 8, 24 hours).

  • Re-inspect: After incubation, visually inspect the samples again for any delayed precipitation.

  • Quantitative Measurement (Optional): To quantify precipitation, measure the light scattering (turbidity) of each sample using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm) or using a nephelometer.[12]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate after incubation is your estimated maximum soluble concentration under those specific conditions.

Visual Troubleshooting and Decision Guides

The following diagrams provide a logical workflow for addressing solubility issues.

G start Precipitation Observed in Aqueous Medium? is_immediate When did it occur? start->is_immediate immediate Immediate ('Crashing Out') is_immediate->immediate Immediately delayed Delayed (After Incubation) is_immediate->delayed Over Time check_conc Is final conc. too high? -> Reduce concentration immediate->check_conc check_dilution Was dilution too rapid? -> Use serial dilution -> Add dropwise while stirring immediate->check_dilution check_temp Was medium cold? -> Use pre-warmed medium (37°C) immediate->check_temp check_dmso Is final DMSO% > 0.5%? -> Lower stock concentration immediate->check_dmso check_ph Could media pH have shifted? -> Monitor pH, use fresh media delayed->check_ph check_evap Is evaporation a risk? -> Seal plates, monitor humidity delayed->check_evap check_stability Is solution unstable? -> Prepare fresh before use -> Consider formulation (e.g., cyclodextrin) delayed->check_stability

Caption: Troubleshooting workflow for this compound precipitation.

G start Need to Improve this compound Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable yes_ion Yes (Weak Base) is_ionizable->yes_ion Yes no_ion No / pH change not possible is_ionizable->no_ion No ph_adjust Strategy: pH Adjustment Lower pH to < pKa yes_ion->ph_adjust other_strats Consider Other Strategies no_ion->other_strats is_ph_compat Is required pH compatible with assay? ph_adjust->is_ph_compat is_ph_compat->other_strats No cosolvent Strategy: Co-solvency (e.g., add PEG, ethanol) other_strats->cosolvent complexation Strategy: Complexation (e.g., use cyclodextrins) other_strats->complexation surfactant Strategy: Surfactants (e.g., Tween, SDS) other_strats->surfactant

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing Clominorex Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of Clominorex. It provides a comprehensive technical resource for understanding and optimizing its stability for long-term storage. This document is structured to offer both quick-reference FAQs and in-depth troubleshooting guides and experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound stability.

Q1: What is this compound and what are its primary stability concerns?

This compound, with the chemical name 5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a substituted 2-amino-5-aryloxazoline compound.[1] Its core structure contains a 2-amino-oxazoline ring system which is susceptible to degradation, primarily through hydrolysis and oxidation. Understanding these degradation pathways is critical for maintaining its chemical integrity during storage.

Q2: What are the major degradation pathways for this compound?

Based on the chemistry of its structural class, the two primary degradation pathways for this compound are:

  • Hydrolysis: The oxazoline ring can undergo hydrolytic cleavage, particularly in the presence of moisture and under acidic or basic conditions.

  • Oxidation: The 2-amino-oxazoline ring can be oxidized, leading to the formation of the corresponding oxazole derivative.[1]

Q3: What are the expected degradation products of this compound?

  • Hydrolysis Products: Based on studies of the closely related compound 2-amino-5-phenyl-2-oxazoline, the primary hydrolysis products of this compound are expected to be (β-hydroxy-β-(4-chlorophenyl)ethyl)urea and 5-(4-chlorophenyl)-2-oxazolidinone.[2]

  • Oxidation Product: The primary oxidation product is the corresponding 2-amino-5-(4-chlorophenyl)-oxazole.

Q4: What are the general recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Specific storage conditions should be determined based on comprehensive stability studies.

Q5: Are there regulatory guidelines I should follow for stability testing?

Yes, the International Council for Harmonisation (ICH) provides comprehensive guidelines. The most relevant for this compound stability testing are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term and accelerated stability studies.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the procedures for assessing the photostability of a drug substance.

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during stability studies of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram of a stability sample. 1. Degradation of this compound. 2. Presence of impurities from synthesis. 3. Interaction with excipients. 4. Contamination.1. Perform forced degradation studies to identify the retention times of known degradation products (hydrolysis and oxidation products). 2. Analyze the starting material for purity and potential synthesis-related impurities. The classical synthesis involves the cyclization of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide; impurities could arise from this process.[1] 3. Analyze a placebo formulation under the same stress conditions to identify any excipient-related degradation peaks. 4. Ensure proper cleaning of all glassware and equipment.
Poor mass balance in stability studies. 1. Formation of non-UV active or volatile degradation products. 2. Incomplete extraction of this compound or its degradation products from the sample matrix. 3. Adsorption of the analyte to container surfaces.1. Utilize a mass spectrometer (LC-MS) in parallel with a UV detector to search for degradation products that may lack a strong chromophore. 2. Optimize the sample extraction procedure to ensure complete recovery of all relevant compounds. 3. Use silanized glassware or alternative container materials to minimize adsorption.
Rapid degradation observed under accelerated conditions (40°C/75% RH). 1. Inherent instability of the this compound molecule to heat and humidity. 2. Hygroscopic nature of the drug substance or excipients. 3. Inappropriate packaging.1. This may be expected. The goal of accelerated studies is to predict long-term stability. 2. Determine the hygroscopicity of the drug substance and all excipients. 3. Evaluate the use of packaging with higher moisture barrier properties, such as blister packs with aluminum foil.
Discoloration of the drug product upon exposure to light. Photodegradation of this compound or excipients.1. Conduct photostability studies according to ICH Q1B guidelines to confirm light sensitivity. 2. If photolabile, the drug product must be packaged in a light-protective container (e.g., amber-colored bottles, opaque blister packaging).

III. Experimental Protocols

This section provides detailed methodologies for key experiments in assessing and optimizing this compound stability.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Potassium permanganate (KMnO₄), 0.1 N

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. Neutralize the solution before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. Neutralize the solution before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂. For permanganate oxidation, treat the stock solution with 0.1 N KMnO₄.

    • Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 48 hours in an oven.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2). Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products and any process-related impurities.

Objective: To develop and validate an HPLC method that can resolve this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 10% to 90% B over 20 minutes can be a starting point for method development. The gradient should be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 230 nm), or use a PDA detector to scan a range of wavelengths.

  • Injection Volume: 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

IV. Data Presentation and Visualization

Table 1: Recommended Long-Term and Accelerated Stability Study Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Conditions are based on ICH Q1A(R2) guidelines.

Diagram 1: Predicted Degradation Pathways of this compound

G This compound This compound (5-(4-chlorophenyl)-4,5-dihydro- 1,3-oxazol-2-amine) Hydrolysis_Product_1 (β-hydroxy-β-(4-chlorophenyl)ethyl)urea This compound->Hydrolysis_Product_1 Hydrolysis (H₂O, acid/base) Hydrolysis_Product_2 5-(4-chlorophenyl)-2-oxazolidinone This compound->Hydrolysis_Product_2 Hydrolysis (H₂O, acid/base) Oxidation_Product 2-amino-5-(4-chlorophenyl)oxazole This compound->Oxidation_Product Oxidation (e.g., KMnO₄)

Caption: Predicted degradation pathways of this compound.

Diagram 2: Experimental Workflow for a this compound Stability Study

G cluster_0 Study Initiation cluster_1 Stability Storage cluster_2 Timepoint Testing cluster_3 Data Evaluation & Reporting Start Receive this compound Drug Substance/Product Protocol Develop & Validate Stability-Indicating Method Start->Protocol Initial_Analysis Initial Analysis (t=0) (Assay, Purity, etc.) Protocol->Initial_Analysis Long_Term Long-Term Storage (e.g., 25°C/60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Initial_Analysis->Accelerated Photostability Photostability Chamber (ICH Q1B) Initial_Analysis->Photostability Pull_Samples Pull Samples at Scheduled Timepoints Long_Term->Pull_Samples Accelerated->Pull_Samples Photostability->Pull_Samples Analysis Analyze Samples using Validated Method Pull_Samples->Analysis Data_Analysis Analyze Data (Trends, Mass Balance) Analysis->Data_Analysis Report Generate Stability Report (Shelf-life determination) Data_Analysis->Report

Caption: Workflow for a comprehensive this compound stability study.

V. Formulation Considerations for Enhanced Stability

The choice of excipients can significantly impact the stability of this compound in a solid dosage form.

  • Diluents (Fillers): Microcrystalline cellulose (MCC) is a good choice as it is inert and has low moisture content. Lactose is also common but can be problematic if the drug is sensitive to Maillard reactions (unlikely with this compound's structure).

  • Binders: Cellulose derivatives like hydroxypropyl cellulose (HPC) or hydroxypropyl methylcellulose (HPMC) are generally inert and can be used in both aqueous and non-aqueous granulation processes.

  • Disintegrants: Croscarmellose sodium or sodium starch glycolate are effective at low concentrations and are generally compatible with most active pharmaceutical ingredients (APIs).

  • Lubricants: Magnesium stearate is the most common lubricant, but it can be alkaline and may promote degradation of sensitive APIs. A compatibility study is recommended.

  • Moisture Scavengers: For highly moisture-sensitive formulations, the inclusion of a desiccant in the packaging or a moisture-scavenging excipient could be considered.

It is imperative to conduct compatibility studies between this compound and all proposed excipients under accelerated conditions to identify any potential interactions that could compromise the stability of the final drug product.

VI. References

  • BenchChem. This compound | CAS 3876-10-6 | For Research Use. --INVALID-LINK--

  • Poos, G. I., et al. (1963). 2-amino-5-Aryl-2-oxazolines. Potent New Anorectic Agents. Journal of Medicinal Chemistry, 6(3), 266–272. --INVALID-LINK--

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--

  • International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. --INVALID-LINK--

  • Colorcon. (2024). What Are Excipients? 9 Common Examples. --INVALID-LINK--

  • CD Formulation. Excipients for Solid Dosage Form. --INVALID-LINK--

References

managing behavioral side effects of Clominorex in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Clominorex Animal Studies

A Guide for Researchers on Managing Behavioral Side Effects

Welcome to the technical support center for this compound animal studies. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and actionable protocols to anticipate, identify, and manage the behavioral side effects associated with this compound administration in your research models. This resource is structured to address the specific challenges you may encounter, ensuring the integrity and reliability of your experimental data.

This compound, a sympathomimetic amine and metabolic precursor to amphetamine, primarily functions by stimulating the release of catecholamines like dopamine and norepinephrine.[1][2][3] This mechanism, while central to its intended effects, is also responsible for a range of behavioral side effects that can confound experimental outcomes. This guide will focus on the most common of these: hyperlocomotion and stereotypy.

Section 1: Managing Hyperlocomotion

Hyperlocomotion, or a significant increase in locomotor activity, is a classic behavioral response to psychostimulants.[4][5] It is critical to manage this side effect to distinguish between a true therapeutic effect and a generalized increase in activity.

Frequently Asked Question (FAQ)

Q: My this compound-treated animals are showing excessive, non-habituating movement in the open field test, potentially masking cognitive or therapeutic assessments. How can I manage this?

A: This is a common and expected side effect. The first step is to rigorously quantify this hyperlocomotion to establish a dose-response relationship. Management involves adjusting the experimental design, such as timing of behavioral testing, and considering pharmacological co-administration with specific antagonists if necessary. Below is a detailed troubleshooting guide to walk you through this process.

Troubleshooting Guide: Hyperlocomotion

1. Problem Identification & Quantification

Before intervention, you must validate and quantify the hyperlocomotion. A simple observation of "increased activity" is insufficient. The goal is to differentiate true hyperlocomotion from a deficit in habituation.[6]

Experimental Protocol: Open Field Test (OFT) for Hyperlocomotion Assessment

  • Acclimation: Acclimate the animal (e.g., rat, mouse) to the testing room for at least 60 minutes before the trial. Ensure consistent lighting and minimal auditory stimuli.[7]

  • Habituation Trial (Baseline): Place the animal in the center of the open field arena (e.g., 40x40 cm) and record its activity using an automated tracking system for 30-60 minutes. This establishes a baseline habituation curve.

  • Drug Administration: Administer this compound at the desired dose.

  • Test Trial: At the expected time of peak drug effect, place the animal back in the OFT arena and record activity for 60 minutes.

  • Data Analysis:

    • Primary Metric: Total distance traveled. A significant increase compared to vehicle-treated controls confirms hyperlocomotion.

    • Habituation Analysis: Analyze the distance traveled in 5-minute time bins. Healthy animals show a decrease in activity over time. A failure of this curve to decline in drug-treated animals indicates a habituation deficit.[6]

    • Thigmotaxis: Measure time spent in the center versus the periphery. Stimulant-induced anxiety can sometimes manifest as increased thigmotaxis (wall-hugging), which is a separate behavioral construct.[8]

2. Causality & Underlying Mechanism

This compound's primary metabolite, amphetamine, increases synaptic dopamine and norepinephrine.[3][9] The resulting hyperlocomotion is largely driven by increased dopaminergic signaling in the nucleus accumbens and other mesolimbic pathways. Understanding this allows for targeted pharmacological intervention.

3. Mitigation Strategies

Based on your quantification, you can select an appropriate strategy.

Workflow for Managing Hyperlocomotion

Below is a decision-making workflow to guide your experimental choices.

Caption: Decision workflow for troubleshooting this compound-induced hyperlocomotion.

Pharmacological Intervention Options

If dose adjustment is not feasible, co-administration of an antagonist can be effective. Crucially, you must run control experiments with the antagonist alone to ensure it does not independently affect your primary experimental outcome.

AgentClassTypical Dose (Rat, IP)Mechanism of Action & Rationale
Haloperidol D2 Receptor Antagonist0.05 - 0.2 mg/kgDirectly blocks the downstream effects of dopamine release in the mesolimbic pathway. Effective at reducing stimulant-induced locomotion.[10]
SCH 23390 D1 Receptor Antagonist0.01 - 0.05 mg/kgBlocks D1 receptor signaling, which is also implicated in the expression of stimulant-induced behaviors.[10][11]
Prazosin α1-Adrenergic Antagonist0.5 - 2.0 mg/kgTargets the noradrenergic component of this compound's action. Useful if the hyperlocomotion has a significant arousal/stress component.

Note: These doses are starting points and must be validated in your specific animal strain and experimental context.

Section 2: Managing Stereotypy

Stereotypies are repetitive, purposeless movements such as sniffing, gnawing, or head-weaving.[12][13] At higher doses of stimulants, locomotor activity can decrease and be replaced by focused stereotypies, which can severely interfere with the performance of behavioral tasks.

Frequently Asked Question (FAQ)

Q: My animals are displaying intense, repetitive sniffing and gnawing after this compound administration, preventing them from engaging in the behavioral task. What is causing this and how can I reduce it?

A: This behavior is known as stereotypy and is a classic sign of high-dose stimulant action, particularly linked to elevated dopamine levels in the striatum. Managing this requires careful dose control and, in some cases, the use of dopamine receptor antagonists. The troubleshooting guide below provides a system for scoring and mitigating this effect.

Troubleshooting Guide: Stereotypy

1. Problem Identification & Quantification

Stereotypy must be scored by a trained observer, ideally blinded to the experimental conditions.

Experimental Protocol: Stereotypy Scoring

  • Environment: Place the animal in a standard, clean cage with minimal bedding to allow for clear observation.

  • Observation Period: After this compound administration, begin scoring at predefined intervals (e.g., every 10 minutes for 1-2 hours).

  • Scoring System: Use a validated rating scale. A common one is the Creese & Iversen scale or a modification thereof:

ScoreBehavior Observed
0 Asleep or stationary
1 Active, normal locomotion
2 Hyperactive, increased locomotion
3 Slow, patterned locomotion with intermittent sniffing
4 Focused stereotypy: Continuous sniffing, head-bobbing, gnawing of a single spot
5 Intense, continuous stereotypy: Licking or gnawing cage floor/walls
6 Severe stereotypy with self-injurious behavior (rare)
  • Data Analysis: The primary metric is the peak stereotypy score reached for each animal. Analyze the dose-response relationship to identify the threshold for inducing stereotyped behaviors.

2. Causality & Underlying Mechanism

While hyperlocomotion is linked to mesolimbic dopamine, intense stereotypy is strongly associated with the saturation of dopamine signaling in the dorsal striatum.[12] This shift from locomotion to focused, repetitive behaviors is a key indicator of high central dopamine receptor occupancy. Both D1 and D2 dopamine receptors are involved in the expression of these behaviors.[10][11]

3. Mitigation Strategies

The primary strategy is to lower the dose of this compound to a level that does not produce stereotypy scores above 2 or 3. If this is not possible, pharmacological intervention is the next step.

Pharmacological Intervention Options for Stereotypy

The same dopamine antagonists used for hyperlocomotion are effective here, as the underlying mechanism is related.

AgentClassTypical Dose (Rat, IP)Rationale for Use Against Stereotypy
Haloperidol D2 Receptor Antagonist0.1 - 0.5 mg/kgHighly effective at blocking striatal dopamine action and reducing or preventing stereotypy.[10]
SCH 23390 D1 Receptor Antagonist0.02 - 0.1 mg/kgAlso effective, demonstrating the necessity of D1 receptor activation for the full expression of stereotypy.[11]
Olanzapine Atypical Antipsychotic1.0 - 3.0 mg/kgBroader spectrum (D2/5-HT2A antagonist). Can be useful for complex behavioral profiles but requires more extensive control experiments.

Experimental Workflow Diagram: Managing Stereotypy

Caption: A systematic approach to identifying, scoring, and mitigating stereotypy.

References

Technical Support Center: Enhancing the Purity of Synthesized Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for researchers encountering challenges in the purification of synthesized Clominorex (2-amino-5-(4-chlorophenyl)-2-oxazoline). Moving beyond simple protocols, this document explains the scientific rationale behind each purification step, offering a troubleshooting framework grounded in chemical principles to empower researchers to resolve purity issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

The primary synthesis route for this compound involves the cyclization of 2-amino-1-(4-chlorophenyl)ethanol with cyanogen bromide.[1][2] Impurities typically arise from three main sources: unreacted starting materials, side-products from competing reaction pathways, and degradation products. A summary is provided in the table below.

Q2: Why is achieving high enantiomeric purity for this compound critical?

This compound possesses a stereocenter at the C5 position of the oxazoline ring. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles in a biological system.[3][4] For instance, one enantiomer may be therapeutically active while the other is inactive or, in the worst case, contributes to adverse effects.[4] Therefore, regulatory agencies mandate strict control over the stereoisomeric purity of chiral drugs to ensure safety and efficacy.[4]

Q3: What are the primary analytical methods for assessing this compound purity?

A multi-pronged analytical approach is necessary for comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Using a chiral stationary phase (CSP), HPLC can effectively separate and quantify the enantiomers, determining the enantiomeric excess (e.e.).[4][6][7] Achiral (e.g., C18) columns are used to quantify process-related impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurity peaks.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the primary structure of the synthesized this compound and for characterizing the structure of unknown impurities. Quantitative NMR (qNMR) can also serve as a powerful method for determining absolute purity.[8]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems encountered during the purification workflow. The following diagram illustrates a general decision-making process for purification and troubleshooting.

G cluster_0 Purification & Troubleshooting Workflow Start Crude Product (Post-Synthesis) Recrystallization Bulk Purification: Recrystallization Start->Recrystallization PurityCheck1 Purity Analysis 1 (HPLC, TLC) Recrystallization->PurityCheck1 Chromatography Column Chromatography (Silica Gel) PurityCheck1->Chromatography NO FinalQC Final Product QC (NMR, qNMR, MS) PurityCheck1->FinalQC  Purity > 99%? YES PurityCheck2 Purity Analysis 2 (HPLC, LC-MS) Chromatography->PurityCheck2 ChiralSep Enantiomeric Separation (Chiral HPLC) PurityCheck2->ChiralSep  Racemic? YES PurityCheck2->FinalQC NO Troubleshoot Troubleshoot: Characterize Impurity (See Table 1) PurityCheck2->Troubleshoot  Unknown Peak? ChiralSep->FinalQC End High-Purity this compound FinalQC->End Troubleshoot->Chromatography G cluster_CSP Chiral Stationary Phase (CSP) - e.g., (R)-Selector CSP_node R-CSP RR_Complex [R-CSP : R-Analyte] (Stronger Interaction, Higher Retention) RS_Complex [R-CSP : S-Analyte] (Weaker Interaction, Lower Retention) R_Analyte (R)-Clominorex R_Analyte->RR_Complex interacts with S_Analyte (S)-Clominorex S_Analyte->RS_Complex interacts with

References

Technical Support Center: Navigating Clominorex Instability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the challenges associated with Clominorex instability during in vitro experimentation. Inconsistent or non-reproducible data can often be traced back to compound degradation, a critical factor that must be understood and controlled for reliable results.

Introduction: The Challenge of this compound Stability

This compound, a stimulant belonging to the 2-amino-oxazoline class, possesses a chemical structure that can be susceptible to degradation under common in vitro assay conditions.[1][2][3] Its core 4,5-dihydro-1,3-oxazol-2-amine ring system is the primary site of potential instability, particularly through hydrolysis. Understanding the factors that influence this degradation is the first step toward generating robust and reliable data. This guide is designed to equip you with the expertise to diagnose, troubleshoot, and mitigate these stability issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results with this compound are highly variable and not reproducible. Could compound instability be the cause?

A1: Absolutely. Inconsistent results, such as a loss of potency over time or significant well-to-well variability, are classic signs of compound instability.[4] This instability leads to a decrease in the effective concentration of the active compound during the experiment, resulting in an underestimation of its true biological activity.[4]

Causality: The degradation of a compound means there is less of it available to interact with the biological target. If this degradation occurs at a variable rate due to slight differences in experimental conditions (e.g., minor temperature or pH gradients across a plate), it will directly lead to poor reproducibility.[5]

To systematically diagnose this issue, follow the troubleshooting workflow below.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", width=3, height=0.8]; edge [fontname="Arial", fontsize=10];

}

Caption: General workflow for troubleshooting this compound instability.

Q2: What specific chemical properties of this compound make it unstable, and what are the primary degradation pathways?

A2: The primary chemical liability of this compound is the 2-amino-oxazoline ring, which is susceptible to hydrolysis. This reaction involves the cleavage of the ring structure, particularly at the C-O or C=N bonds, leading to inactive degradation products.

Primary Degradation Pathways:

  • Acid/Base-Catalyzed Hydrolysis: The stability of this compound is highly dependent on pH.[6][7][8] In both acidic and basic aqueous solutions, the oxazoline ring can be hydrolyzed. This is often the most significant cause of degradation in buffered assay media. The reaction rate is often lowest in a specific, narrow pH range.[6][9]

  • Oxidation: While hydrolysis is often the primary concern, the molecule may also be susceptible to oxidation, especially in cell-based assays where reactive oxygen species (ROS) can be generated in the culture medium.[4]

  • Metabolic Degradation: In assays involving cells, liver microsomes, or other biological components, this compound can be metabolized by enzymes.[4] Cytochrome P450 (CYP) enzymes are the most common family of enzymes responsible for Phase I metabolism of drug-like molecules.[10][11]

digraph "Degradation_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=open, color="#202124"];

}

Caption: Primary degradation pathways for this compound in vitro.

Q3: How do I design an experiment to definitively assess the stability of this compound in my specific assay buffer?

A3: A time-course incubation study using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for assessing compound stability.[12] This experiment will quantify the amount of intact this compound remaining over time under your exact experimental conditions.

Experimental Protocol: LC-MS Stability Assessment

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare your complete assay buffer (or cell culture medium without cells). Ensure the buffer is equilibrated to the intended incubation temperature (e.g., 37°C).[5]

  • Initiation (Time = 0):

    • Spike the this compound stock solution into the pre-warmed assay buffer to achieve the final desired concentration. Ensure the final solvent concentration (e.g., DMSO) is identical to your actual assay conditions and typically ≤0.5%.

    • Immediately take an aliquot (e.g., 50 µL). This is your T=0 sample.

    • Quench the reaction by adding the aliquot to a tube containing a threefold to fourfold excess of cold organic solvent (e.g., 150 µL of acetonitrile) with an internal standard. This stops further degradation and precipitates proteins.

  • Incubation and Sampling:

    • Incubate the remaining this compound/buffer solution at the desired temperature (e.g., 37°C).

    • Collect identical aliquots at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

    • Quench each aliquot immediately as described in step 2.

  • Sample Processing:

    • Vortex all quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material.

    • Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent this compound relative to the internal standard.[12]

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time.

Self-Validation: The T=0 sample represents 100% of the compound at the start. Including a "compound-in-solvent" control that is processed at the final time point can help rule out degradation during the sample processing and analysis steps.

Hypothetical Stability Data Presentation

Time Point% this compound Remaining (pH 6.8, 37°C)% this compound Remaining (pH 7.4, 37°C)% this compound Remaining (pH 8.0, 37°C)
0 hr100%100%100%
1 hr95%98%91%
4 hr78%94%65%
8 hr61%89%42%
24 hr25%75%<10%

This table clearly demonstrates a pH-dependent instability, with the compound being most stable at pH 7.4 under these conditions.

Q4: I've confirmed this compound is unstable in my assay. What practical steps can I take to mitigate this degradation?

A4: Once instability is confirmed, you can optimize your assay conditions to minimize degradation. The goal is to find a balance between physiological relevance and compound stability.

Mitigation Strategies:

  • pH Optimization: As demonstrated above, pH is critical.[8][9] If your assay allows, adjust the buffer pH to a value where this compound shows maximal stability. Even a small change (e.g., from 7.2 to 7.6) can have a significant impact.

  • Temperature Control: Chemical degradation is temperature-dependent.[6] If feasible, run the assay at a lower temperature (e.g., room temperature instead of 37°C). Always ensure reagents and plates are properly equilibrated to avoid temperature gradients.[5]

  • Reduce Incubation Time: Shorten the assay duration as much as possible to minimize the time the compound is exposed to destabilizing conditions.

  • Component Management: Prepare fresh reaction mixes immediately before use.[13] Avoid repeated freeze-thaw cycles of stock solutions.[13][14]

  • Assay Medium Composition: Some media components can react with test compounds.[4][5] If you suspect oxidative stress in a cell-based assay, consider supplementing the medium with antioxidants like N-acetylcysteine or using a medium with lower levels of components that can generate ROS.

  • Dosing Strategy: Instead of adding the compound at the very beginning of a long incubation, consider adding it closer to the final readout step if the mechanism of action allows.

Q5: How do I differentiate between chemical instability (hydrolysis) and metabolic instability in my cell-based assay?

A5: This is a crucial distinction. You need to run parallel stability experiments as controls.

Protocol: Differentiating Chemical vs. Metabolic Instability

  • Condition 1 (Metabolic + Chemical): Run the stability assessment as described in Q3, but in the presence of your cells (the full assay matrix). This measures degradation from all sources combined.

  • Condition 2 (Chemical Only): Concurrently, run the same stability assessment in the cell culture medium without cells. This measures only the chemical degradation due to the medium components, pH, and temperature.

  • Condition 3 (Buffer Control): As a baseline, run the stability assessment in a simple, protein-free buffer (e.g., PBS) at the same pH and temperature.

Interpreting the Results:

  • If degradation is similar in Condition 1 and Condition 2 , but significantly lower in Condition 3 , the instability is primarily chemical and caused by components in your culture medium.

  • If degradation is significantly higher in Condition 1 compared to Condition 2 , this points to metabolic instability, as the cells are actively breaking down the compound.

  • If degradation is similar across all three conditions, the primary driver is likely pH/temperature-dependent hydrolysis.

Expert Insight: For known stimulant-like compounds, metabolism is a common route of clearance.[15] Biotransformation often occurs via cytochrome P450 enzymes, leading to hydroxylation or N-demethylation.[10][11] If metabolic instability is confirmed, identifying the specific metabolites via LC-MS/MS can provide valuable insights for future drug design.[16]

References

Technical Support Center: Optimizing Incubation Times for Clominorex Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Clominorex cell-based assays. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to design and execute flawless experiments by understanding the critical nuances of incubation time optimization.

Scientific Principles: Understanding this compound's Mechanism of Action

This compound is a centrally acting sympathomimetic agent, structurally related to aminorex and pemoline[1][2]. Its primary pharmacological activity stems from its function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[3][4]. In vitro assays have determined its half-maximal effective concentration (EC₅₀) values for inducing monoamine release to be potent, particularly for norepinephrine (26.4 nM) and dopamine (49.4 nM)[3].

This mechanism is fundamental to assay design. The direct effect of this compound—neurotransmitter release—is a rapid event, often measurable within minutes. However, downstream consequences of this release, such as changes in gene expression, protein phosphorylation, cell viability, or cytotoxicity, will occur over much longer timescales, from hours to days. Therefore, the optimal incubation time is inextricably linked to the specific biological question and the assay endpoint being measured.

Diagram: Simplified Mechanism of this compound

Clominorex_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron Vesicles Synaptic Vesicles (DA, NE, 5-HT) DA DA Vesicles->DA NE NE Vesicles->NE HT 5-HT Vesicles->HT Transporters Monoamine Transporters (DAT, NET, SERT) Transporters->Vesicles triggers release from Clominorex_int This compound Clominorex_int->Transporters interacts with Receptors Postsynaptic Receptors DA->Receptors NE->Receptors HT->Receptors Cellular_Response Downstream Cellular Response Receptors->Cellular_Response initiates

Caption: this compound interacts with monoamine transporters, leading to the rapid release of neurotransmitters.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What is a reliable starting incubation time for a this compound assay?

There is no single "correct" starting time. The optimal duration is entirely dependent on your assay's endpoint.

  • For direct neurotransmitter release or reuptake inhibition assays: Start with very short incubation times. A time course of 5, 15, 30, and 60 minutes is a logical starting point.

  • For signaling events (e.g., cAMP accumulation, calcium flux): These are also rapid. Time points from 15 minutes to 4 hours are typically relevant[5].

  • For cytotoxicity or viability assays (e.g., MTT, Resazurin): These endpoints require longer exposure. A broad initial screen of 6, 12, 24, and 48 hours is recommended to capture the full effect[6][7].

Q2: How does the concentration of this compound influence the optimal incubation time?

Concentration and incubation time are interdependent variables[6]. Higher concentrations may elicit a detectable response more quickly. Conversely, lower, more physiologically relevant concentrations might require a longer incubation period to produce a significant signal. It is crucial to perform a dose-response experiment at a fixed, optimized time point to understand this relationship for your specific cell system.

Q3: My assay is not working. Could the cell line be the problem?

Absolutely. The choice of cell line is critical. A common reason for assay failure is that the chosen cells do not adequately express the molecular machinery this compound targets, namely the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Before embarking on extensive optimization, you must validate that your cell line expresses these targets at the mRNA and/or protein level (e.g., via qPCR or Western Blotting)[6].

Q4: How long can I incubate my cells before media components degrade or evaporation becomes an issue?

For long-term assays (over 24 hours), media stability and evaporation can introduce significant variability[8].

  • Evaporation: This is more pronounced in the outer wells of a 96-well plate, an issue known as the "edge effect"[6][9]. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier[6]. Using the maximum possible well volume (e.g., 200 µL in a 96-well plate) also reduces the relative impact of evaporation[8].

  • Component Stability: Some media components, like glutamine, are labile at 37°C. For incubations longer than 48-72 hours, consider a partial or full media change to ensure cell health is not compromised[8].

Core Optimization Workflow: A Step-by-Step Guide

Reliable data comes from a systematically optimized process. The following workflow provides a self-validating system to determine the ideal incubation time for your this compound assay.

Diagram: Incubation Time Optimization Workflow

Workflow A 1. Cell Seeding Optimization B 2. Broad Time-Course Experiment A->B Healthy, log-phase cells C 3. Data Analysis: Identify Optimal Window B->C Measure endpoint D 4. Focused Time-Course (Optional) C->D Refine timing E 5. Dose-Response at Optimal Time Point C->E Initial time selected D->E Optimized time F Proceed with Main Experiment E->F Determine EC50/IC50

Caption: A logical workflow for systematically determining the optimal incubation time for your assay.

Experimental Protocol 1: Time-Course Experiment

This protocol is designed to identify the optimal incubation duration for observing the desired effect of this compound.

Objective: To determine the time point at which a selected concentration of this compound produces a robust and reproducible signal.

Materials:

  • Validated cell line expressing DAT, NET, and/or SERT

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well tissue culture-treated plates (black-walled, clear-bottom for fluorescence/luminescence)[10]

  • Assay-specific reagents (e.g., viability dye, lysis buffer, reporter substrate)

Procedure:

  • Cell Seeding: Harvest healthy, log-phase cells. Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours.

  • Compound Preparation: Prepare dilutions of this compound in complete media. A concentration at or near the known EC₅₀ (e.g., 50-100 nM for dopamine/norepinephrine release) is a good starting point. Also, prepare a vehicle control with the same final DMSO concentration.

  • Compound Addition: Carefully remove the old media and add the media containing this compound or the vehicle control to the respective wells.

  • Incubation: Place the plates in a 37°C, 5% CO₂ incubator. Remove separate, designated plates for analysis at each time point (e.g., 30 minutes, 2 hours, 6 hours, 12 hours, 24 hours, 48 hours)[6]. It is critical to use different plates for each time point to avoid artifacts from repeatedly moving plates in and out of the incubator[8].

  • Data Analysis:

    • Normalize the raw data from this compound-treated wells to the vehicle-treated control wells for each time point.

    • Plot the normalized response as a function of incubation time.

    • The optimal incubation time is typically where the signal-to-noise ratio is maximal, before the signal plateaus or declines (which could indicate secondary effects like cytotoxicity).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound Incubation time is too short or too long. Perform a broad time-course experiment as described above. The kinetics of your specific endpoint might be faster or slower than anticipated[6].
This compound concentration is too low. Conduct a dose-response experiment at your selected time point to determine the optimal concentration. Start with a wide range (e.g., 0.1 nM to 100 µM)[6].
The cell line does not express the target. Confirm target (DAT, NET, SERT) expression using qPCR or Western blotting. Choose a more appropriate cell line if necessary[6].
Compound instability. Test the stability of this compound in your specific assay media over the course of the incubation period.
High variability between replicate wells Uneven cell seeding. Ensure you have a single-cell suspension before plating. Use proper pipetting techniques (e.g., reverse pipetting for viscous solutions) and gently swirl the plate after seeding to ensure even distribution[6][10].
Edge effects in the microplate. Avoid using the outer 36 wells of a 96-well plate. Alternatively, fill these wells with sterile PBS to create a humidity barrier and minimize evaporation[6][9].
Temperature fluctuations. Minimize the time the incubator door is open. If possible, allow plates to equilibrate to room temperature for 15-20 minutes after seeding before placing them in the incubator to prevent temperature gradients[9].
High background signal Insufficient blocking (for antibody-based assays). Optimize the blocking step by trying different blocking buffers (e.g., BSA, non-fat milk) or increasing the incubation time[11].
Reagent autofluorescence. Check if your media (especially those with phenol red) or the compound itself is contributing to the background signal. Run a "no-cell" control.
Over-incubation with detection reagent. For kinetic assays like those using resazurin, prolonged incubation can lead to complete substrate conversion even in control wells, reducing the assay window[12]. Optimize the detection reagent incubation time.

References

Validation & Comparative

A Comparative Efficacy Analysis of Clominorex and Aminorex for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of two structurally related sympathomimetic amines: Clominorex and Aminorex. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective comparison of their performance as anorectic and central nervous system stimulant agents.

Introduction

This compound and Aminorex are 2-amino-5-aryloxazoline derivatives that have been investigated for their appetite-suppressant properties.[1] Aminorex, developed in the 1960s, was briefly marketed as an anorectic but was withdrawn due to a significant association with pulmonary hypertension.[2][3] this compound was also developed as an appetite suppressant.[4] Both compounds are centrally acting sympathomimetics, and their pharmacological effects are primarily attributed to their interaction with monoaminergic systems.[4][5] This guide will delve into their mechanisms of action, comparative efficacy based on available data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Monoamine Releasing Agents

Both this compound and Aminorex function as serotonin-norepinephrine-dopamine releasing agents (SNDRAs).[2][5] Their primary mechanism involves interacting with the respective monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This surge in synaptic monoamines is believed to mediate their anorectic and stimulant effects.[5]

Aminorex has been shown to have potent releasing activity at all three transporters.[2] While direct comparative studies are limited, the shared chemical scaffold suggests a similar mechanistic profile for this compound. The 4-chlorophenyl substitution in this compound, as opposed to the unsubstituted phenyl ring in Aminorex, would be expected to influence its potency and selectivity for the different monoamine transporters.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) synapse Increased Monoamines (DA, NE, 5-HT) vesicle->synapse Normal Release (Blocked) transporter Monoamine Transporters (DAT, NET, SERT) transporter->synapse Reverse Transport (Efflux) drug This compound or Aminorex drug->transporter Binding & Substrate Activity receptors Postsynaptic Receptors synapse->receptors Receptor Activation effect Physiological Response receptors->effect Anorectic & Stimulant Effects

Caption: Proposed mechanism of action for this compound and Aminorex.

Comparative Efficacy

Anorectic Effects

Anorectic drugs primarily act on the satiety center in the hypothalamus to reduce appetite.[6]

  • Aminorex: Studies in rats have demonstrated that Aminorex is a potent anorectic agent. It was found to be approximately 2.5 times more potent than d-amphetamine sulfate in inducing anorexia.[2]

  • This compound: As a developed appetite suppressant, this compound is expected to exhibit significant anorectic effects. However, specific quantitative data on its potency relative to Aminorex or other standard anorectics is not available in the reviewed literature.

Locomotor Stimulant Effects

Many anorectic agents also produce central nervous system stimulation, leading to increased locomotor activity.[6]

  • Aminorex: Aminorex has demonstrated clear locomotor stimulant effects, with a potency lying between that of dextroamphetamine and methamphetamine.[2][7] In drug discrimination studies in rats, the stimulus effects of aminorex generalized to those of amphetamine, with an ED50 of 0.23 mg/kg, indicating a similar qualitative profile to amphetamine.[8][9]

  • This compound: As a centrally acting sympathomimetic, this compound is anticipated to increase locomotor activity. However, specific studies quantifying this effect and comparing it to Aminorex were not identified.

In Vitro Pharmacological Profile

The following table summarizes the available in vitro data for Aminorex. No directly comparable comprehensive dataset for this compound was found.

ParameterAminorexThis compound
Monoamine Release (EC50, nM)
Norepinephrine (NE)26.4[2]Data not available
Dopamine (DA)49.4[2]Data not available
Serotonin (5-HT)193[2]Data not available
Receptor Binding (EC50, nM)
5-HT2A4,365[2]Data not available
5-HT2B870[2]Data not available
5-HT2C525[2]Data not available

Note: The lack of direct comparative data for this compound highlights a significant research gap. The provided experimental protocols can be utilized to generate these crucial datasets.

Experimental Protocols

To facilitate direct comparative studies, the following detailed experimental protocols are provided. These are standard, validated methods for assessing the anorectic and locomotor stimulant effects of novel compounds.

Protocol 1: Assessment of Anorectic Efficacy in Rodents

This protocol outlines a procedure to compare the effects of this compound and Aminorex on food intake in a rodent model.

acclimation Animal Acclimation (1 week) baseline Baseline Food Intake & Body Weight Measurement (3-5 days) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (Vehicle, this compound, Aminorex) randomization->treatment measurement Measure Food Intake & Body Weight (e.g., 1, 2, 4, 24h post-dose) treatment->measurement analysis Data Analysis (ANOVA, post-hoc tests) measurement->analysis

Caption: Experimental workflow for anorectic efficacy assessment.

Methodology:

  • Animal Model:

    • Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

    • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimation and Baseline Measurement:

    • Acclimate animals to the housing and handling procedures for at least one week.

    • For 3-5 consecutive days prior to the experiment, measure daily food intake and body weight at the same time each day to establish a stable baseline.

  • Drug Preparation and Administration:

    • Vehicle: Prepare a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80).

    • Test Compounds: Prepare solutions of this compound and Aminorex in the vehicle at various doses. A dose-response study is recommended.

    • Administration: Administer the vehicle or test compounds via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Data Collection:

    • Immediately after drug administration, provide a pre-weighed amount of food.

    • Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-administration.

    • Measure body weight at 24 hours post-administration.

  • Data Analysis:

    • Calculate the food intake (in grams) and the change in body weight for each animal.

    • Analyze the data using an appropriate statistical method, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the effects of different doses of this compound and Aminorex to the vehicle control group.

Protocol 2: Assessment of Locomotor Activity in Rodents

This protocol describes a method to compare the stimulant effects of this compound and Aminorex on locomotor activity.

Methodology:

  • Animal Model:

    • Use the same species and housing conditions as in Protocol 1.

  • Apparatus:

    • Use an automated activity monitoring system (e.g., open-field arena equipped with infrared beams).

  • Habituation:

    • On the day of the experiment, place the animals in the activity chambers and allow them to habituate for at least 30-60 minutes before drug administration.

  • Drug Administration:

    • Administer the vehicle, this compound, or Aminorex at various doses as described in Protocol 1.

  • Data Collection:

    • Immediately after injection, return the animals to the activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 2-4 hours).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug effects.

    • Calculate the total activity over the entire recording period.

    • Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time.

Conclusion and Future Directions

Aminorex is a well-characterized monoamine releasing agent with potent anorectic and locomotor stimulant properties. This compound, its chlorinated analog, is also known as an appetite suppressant and is presumed to act through a similar mechanism. However, a significant gap exists in the scientific literature regarding the direct comparative efficacy of these two compounds. The provided experimental protocols offer a framework for researchers to conduct the necessary studies to elucidate the relative potencies and pharmacological profiles of this compound and Aminorex. Such data would be invaluable for understanding the structure-activity relationships within the 2-amino-5-aryloxazoline class of compounds and for the development of safer and more effective therapeutic agents.

References

Clominorex Versus Phentermine: A Comparative Side Effect Profile for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the side effect profiles of two centrally acting sympathomimetic amines, Clominorex and Phentermine. Both compounds have been investigated for their anorectic properties, but their clinical histories and safety profiles diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical and pharmacological data to inform future research and development in the field of weight management therapeutics.

Introduction: Two Structurally Related Anorectics with Divergent Fates

Phentermine, approved by the U.S. Food and Drug Administration (FDA) in 1959, remains one of the most prescribed drugs for short-term weight loss.[1] Its longevity in the market has resulted in a well-documented side effect profile through numerous clinical trials and extensive post-marketing surveillance. Phentermine is a sympathomimetic amine with a pharmacological activity similar to amphetamine, primarily acting as an appetite suppressant.[2][3]

This compound, on the other hand, is a centrally acting sympathomimetic that was developed as an appetite suppressant in the 1950s.[3] It is structurally related to Aminorex, another anorectic agent that was withdrawn from the market in 1972 after being linked to a significant number of cases of pulmonary hypertension, a rare but serious condition.[2][4] Due to this association and its subsequent withdrawal, publicly available clinical data on this compound, particularly regarding its side effect profile, is scarce. Therefore, a direct, head-to-head comparison of side effect frequencies from equivalent clinical trials is not feasible. This guide will present the known side effect profile of Phentermine and extrapolate the potential risks of this compound based on its chemical similarity to Aminorex and the known adverse effects of this class of compounds.

Pharmacological Mechanisms of Action: A Tale of Two Stimulants

The side effect profiles of this compound and Phentermine are intrinsically linked to their mechanisms of action. Both are central nervous system (CNS) stimulants that exert their anorectic effects by modulating neurotransmitter levels in the brain.

Phentermine primarily works by stimulating the release of norepinephrine in the hypothalamus, a key region of the brain that regulates hunger and satiety.[1][2] To a lesser extent, it may also increase the levels of dopamine and serotonin.[1] This increase in catecholamines leads to a feeling of fullness and a reduction in appetite.

This compound , being a sympathomimetic amine of the same class, is also believed to exert its appetite-suppressant effects through the stimulation of the CNS.[3] Given its structural similarity to Aminorex, it is presumed to increase the release of catecholamines, leading to a reduction in food intake.

The following diagram illustrates the generalized signaling pathway for sympathomimetic anorectics like Phentermine and, presumably, this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug Drug VMAT2 VMAT2 Drug->VMAT2 Inhibits NE_Vesicle Norepinephrine Vesicle VMAT2->NE_Vesicle Packages NE NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds to Satiety_Signal Satiety Signal Adrenergic_Receptor->Satiety_Signal Activates Appetite_Suppression Appetite_Suppression Satiety_Signal->Appetite_Suppression Leads to

Caption: Generalized signaling pathway of sympathomimetic anorectics.

Comparative Side Effect Profile: Documented vs. Inferred

This section details the known side effects of Phentermine and the inferred side effects of this compound.

Phentermine: A Well-Characterized Profile

The side effects of Phentermine are well-documented and are primarily related to its stimulant effects on the central nervous and cardiovascular systems.

Common Side Effects:

The most frequently reported adverse effects of Phentermine are generally mild to moderate in severity and often diminish with continued use as the body adapts to the medication. These include:

Side Effect CategorySpecific Adverse Events
Central Nervous System Restlessness, insomnia, headache, dizziness, tremor
Cardiovascular Palpitations, tachycardia (increased heart rate), increased blood pressure
Gastrointestinal Dry mouth, unpleasant taste, diarrhea, constipation
Other Changes in libido, urticaria (hives)

Serious Side Effects:

While less common, Phentermine is associated with several serious adverse events that necessitate careful patient monitoring and, in some cases, discontinuation of the drug.

Side Effect CategorySpecific Adverse Events
Cardiovascular Primary pulmonary hypertension, valvular heart disease, ischemic events[5]
Central Nervous System Overstimulation, euphoria, dysphoria, psychosis (rare)
Abuse and Dependence Psychological dependence and potential for abuse due to its amphetamine-like properties
This compound: An Inferred Profile Based on Analogs

Due to the lack of specific clinical data for this compound, its side effect profile must be inferred from its structural analog, Aminorex, and the general class of sympathomimetic amines.

Inferred Common Side Effects:

Based on its mechanism of action, this compound would be expected to produce a similar range of stimulant-related side effects as Phentermine. These likely include:

  • Central Nervous System: Insomnia, nervousness, restlessness, headache, dizziness.

  • Cardiovascular: Increased heart rate, palpitations, elevated blood pressure.

  • Gastrointestinal: Dry mouth, gastrointestinal disturbances.

Inferred Serious Side Effects:

The most significant concern with this compound is the potential for serious cardiovascular adverse events, particularly pulmonary hypertension, given the history of Aminorex.

  • Pulmonary Hypertension: The withdrawal of Aminorex was a direct result of an epidemic of pulmonary hypertension observed in patients taking the drug.[2][4] This condition is characterized by high blood pressure in the arteries of the lungs, leading to shortness of breath, dizziness, and eventually heart failure. Given the close structural similarity, a similar risk cannot be ruled out for this compound.

  • Valvular Heart Disease: Other anorectic agents, such as fenfluramine and dexfenfluramine (the "fen" in the "fen-phen" combination with phentermine), were also withdrawn from the market due to their association with valvular heart disease. While this has been less strongly associated with Phentermine monotherapy, the risk for other sympathomimetic amines should be considered.

  • Abuse and Dependence: As a centrally acting stimulant, this compound would likely carry a risk of psychological dependence and abuse.

Experimental Protocols for Side Effect Assessment

For researchers investigating novel anorectic agents, a robust protocol for assessing the side effect profile is crucial. The following outlines a general framework for preclinical and clinical evaluation.

Preclinical Assessment in Animal Models

A thorough preclinical evaluation should be conducted to identify potential adverse effects before human trials.

Step-by-Step Methodology:

  • Acute and Chronic Toxicity Studies: Administer escalating doses of the test compound to rodent and non-rodent species to determine the maximum tolerated dose (MTD) and identify target organs for toxicity.

  • Cardiovascular Safety Pharmacology: In conscious, telemetered animals (e.g., dogs, non-human primates), continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following drug administration.

  • Central Nervous System Safety Pharmacology: Utilize a functional observational battery (FOB) and automated activity monitoring to assess for stimulant-related behavioral changes, such as increased locomotion, stereotypy, and changes in sleep-wake cycles.

  • Abuse Liability Assessment: Conduct self-administration and drug discrimination studies in rodents to evaluate the reinforcing properties and abuse potential of the compound.

G Start Start Toxicity_Studies Acute & Chronic Toxicity Start->Toxicity_Studies Cardio_Safety Cardiovascular Safety Toxicity_Studies->Cardio_Safety CNS_Safety CNS Safety Cardio_Safety->CNS_Safety Abuse_Liability Abuse Liability CNS_Safety->Abuse_Liability Data_Analysis Data Analysis & Risk Assessment Abuse_Liability->Data_Analysis End End Data_Analysis->End

Caption: Preclinical workflow for assessing anorectic drug side effects.

Clinical Trial Protocol

Human clinical trials must be designed to rigorously assess both the efficacy and safety of a new anorectic agent.

Step-by-Step Methodology:

  • Phase I: First-in-Human Studies: In healthy volunteers, administer single ascending doses and multiple ascending doses to evaluate safety, tolerability, and pharmacokinetics. Intensive cardiovascular and CNS monitoring is essential.

  • Phase II: Proof-of-Concept Studies: In a small population of the target patient group (i.e., individuals with obesity), conduct randomized, double-blind, placebo-controlled trials to assess preliminary efficacy and further characterize the side effect profile.

  • Phase III: Pivotal Efficacy and Safety Studies: In large, multicenter, randomized, double-blind, placebo-controlled trials, establish the efficacy and safety of the drug in a broad patient population. Long-term extension studies are crucial for identifying rare or delayed adverse events.

  • Post-Marketing Surveillance (Phase IV): After regulatory approval, continue to monitor for adverse events in the general patient population to identify any new safety signals.

Conclusion and Future Directions

The comparison between this compound and Phentermine highlights the critical importance of a thorough and long-term safety evaluation for all new drug candidates. While Phentermine has a well-established, albeit not entirely benign, side effect profile, the lack of data for this compound and its association with the dangerous compound Aminorex underscore the potential for severe adverse events with this class of drugs.

For researchers in the field, the key takeaways are:

  • The necessity of comprehensive safety pharmacology studies: Early identification of potential cardiovascular and CNS liabilities is paramount.

  • The importance of long-term clinical data: Rare but serious side effects like pulmonary hypertension may only become apparent after prolonged exposure in a large patient population.

  • The value of post-marketing surveillance: Continued monitoring after a drug is approved is essential for ensuring patient safety.

Future research into novel anorectic agents should prioritize compounds with mechanisms of action that are dissociated from the stimulant properties that drive many of the adverse effects seen with older drugs like Phentermine and its analogs. The development of safer and more effective treatments for obesity remains a critical unmet medical need.

References

A Comparative Guide to the Neurochemical Profiles of Clominorex and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the neurochemical distinctions between Clominorex and its key structural analogues, including Aminorex, Fluminorex, Cyclazodone, and Pemoline. We will explore their mechanisms of action, compare their effects on monoaminergic systems, and detail the critical experimental protocols required to elucidate these differences.

Introduction: The 2-Amino-5-Aryloxazoline Class

This compound belongs to the 2-amino-5-aryloxazoline class of compounds, a group of centrally acting sympathomimetics.[1][2] Originally developed by McNeil Laboratories in the 1950s as appetite suppressants, this compound and its relatives share a core chemical structure but exhibit significant variations in their pharmacological and neurochemical profiles due to substitutions on the phenyl ring or oxazoline structure.[1][3]

The parent compound, Aminorex, was withdrawn from the market after being linked to potentially fatal pulmonary hypertension.[3] Despite this, the class remains of significant interest to researchers for its potent stimulant properties and as a case study in structure-activity relationships. This guide aims to dissect the neurochemical underpinnings that differentiate these compounds, providing a framework for their continued study and for the development of novel central nervous system (CNS) agents.

Key Analogues Profiled:

  • This compound: 5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

  • Aminorex: 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

  • Fluminorex: 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine

  • Cyclazodone: An N-cyclopropyl derivative of pemoline, related to the aminorex structure.[4][5]

  • Pemoline: The 4-keto derivative of aminorex, formerly used to treat ADHD.[3]

The Underlying Mechanism: Monoamine Release vs. Reuptake Inhibition

The primary mechanism of action for this compound and most of its analogues is the induction of monoamine release.[6] These compounds are classified as monoamine releasing agents (MRAs), which act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8][9]

This action is fundamentally different from that of pure reuptake inhibitors like cocaine. An MRA is transported into the presynaptic neuron, where it disrupts the vesicular storage of neurotransmitters via vesicular monoamine transporter 2 (VMAT2) and triggers a cascade that results in the reversal of the plasma membrane transporter's function.[7][9] This "reverse transport" or efflux actively expels neurotransmitters from the neuron into the synapse, leading to a robust increase in extracellular monoamine concentrations.[8][10]

Some stimulants, like amphetamine, also interact with the Trace Amine-Associated Receptor 1 (TAAR1), which can create an auto-inhibitory feedback loop on monoamine release.[11] Notably, several aminorex derivatives have been found to be inactive at TAAR1, which may contribute to a lack of this inhibitory modulation.[11]

cluster_presynaptic Presynaptic Neuron DA_ext Dopamine (DA) NE_ext Norepinephrine (NE) 5HT_ext Serotonin (5-HT) MRA This compound Analogue (MRA) DAT DAT / NET / SERT MRA->DAT 1. Enters via Transporter Vesicle Synaptic Vesicle MRA->Vesicle 3. Disrupts Vesicular Storage via VMAT2 DAT->DA_ext 2. Blocks Reuptake DAT->DA_ext 5. Reverse Transport (Efflux) DA_int DA Vesicle->DA_int 4. Neurotransmitters move to cytoplasm VMAT2 VMAT2 NE_int NE 5HT_int 5-HT

Mechanism of a Monoamine Releasing Agent (MRA).

Comparative Neurochemical Analysis

While sharing a common mechanism, the potency and selectivity of this compound analogues for the different monoamine transporters vary significantly, dictating their unique pharmacological effects.

  • This compound : As a chlorinated analogue, it functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[6] The addition of the chlorine atom to the para position of the phenyl ring is a critical structural modification that influences its interaction with monoamine transporters.

  • Aminorex : The parent compound is also a powerful SNDRA.[11] It demonstrates a strong preference for inducing norepinephrine and dopamine release over serotonin.[11] Studies have also suggested that Aminorex can inhibit the metabolism of 5-HT, which may contribute to its anorectic effects differently than direct release.[12][13] Unlike classical amphetamines, some research indicates Aminorex induces significant serotonin efflux while having no effect on dopamine efflux in certain cell lines, highlighting the complexity of its profile.[14]

  • Fluminorex : This analogue features a trifluoromethyl group on the phenyl ring. It was developed as an appetite suppressant and is classified as a centrally acting sympathomimetic.[15] While detailed quantitative data is less available, its structural similarity to other potent releasers suggests a comparable mechanism of action, likely with altered potency and selectivity due to the highly electronegative CF3 group.

  • Cyclazodone : Structurally related to pemoline, Cyclazodone acts primarily as a dopamine and norepinephrine releasing agent.[4][5][16] Anecdotal and preclinical data suggest its stimulant effects are comparable to amphetamine but with potentially less euphoria and sympathomimetic activation.[4] This profile has led to its investigation as a research chemical for cognitive enhancement.[4][16]

  • Pemoline : As the 4-keto derivative, Pemoline's mechanism is thought to involve the inhibition of dopamine and noradrenaline reuptake, though its precise actions are not fully determined.[17] It is considered to have minimal affinity for noradrenaline receptors compared to stimulants like methylphenidate, resulting in fewer cardiovascular side effects.[4] Its longer duration of action was a noted feature during its clinical use for ADHD.[18]

Quantitative Data Summary

The following table summarizes available quantitative data for the interaction of these compounds with monoamine systems. A significant gap exists in the peer-reviewed literature for quantitative data on several of these analogues, underscoring the need for further research.

CompoundTargetActionPotency (EC50)Reference
Aminorex Norepinephrine Transporter (NET)Release26.4 nM[11]
Dopamine Transporter (DAT)Release49.4 nM[11]
Serotonin Transporter (SERT)Release193 nM[11]
This compound DAT, NET, SERTSNDRA (Releaser)Data Not Available[6]
Fluminorex CNS SympathomimeticReleaser (Inferred)Data Not Available[15]
Cyclazodone DAT, NETReleaserData Not Available[4][16]
Pemoline DAT, NETReuptake InhibitorData Not Available[4][17]

EC50 (Half-maximal effective concentration) values for Aminorex indicate the concentration required to elicit 50% of the maximal release effect.

Essential Experimental Protocols for Neurochemical Assessment

To rigorously compare these compounds, a multi-assay approach is required. The following protocols represent the gold standard for characterizing the neurochemical properties of novel psychostimulants.

A. In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

Expertise & Experience: This technique provides the most physiologically relevant data by measuring real-time neurotransmitter dynamics in the brains of freely moving animals.[19] The choice of brain region (e.g., nucleus accumbens for reward, prefrontal cortex for cognition) is critical and should be dictated by the hypothesized therapeutic or adverse effects of the compound.

Trustworthiness: The protocol includes a stable baseline measurement before drug administration, against which all subsequent changes are compared. Each animal serves as its own control, ensuring a self-validating system.

Protocol Steps:

  • Stereotaxic Surgery: Anesthetize the subject (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., Nucleus Accumbens: +1.6 mm AP, ±1.5 mm ML from bregma; -7.8 mm DV from dura) and secured with dental cement.[20] Allow a 5-7 day recovery period.

  • Habituation and Probe Insertion: On the day of the experiment, place the animal in the testing chamber to habituate. Gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.[21]

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a microinfusion pump.[21] Allow the system to equilibrate for 60-90 minutes to achieve a stable neurotransmitter baseline.[21]

  • Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer the test compound (e.g., this compound) via the desired route (intraperitoneal, intravenous, or through the probe itself via reverse dialysis).[22]

  • Post-Treatment Collection: Continue collecting dialysate samples for 2-3 hours to map the time-course of the drug's effect on extracellular dopamine, norepinephrine, and serotonin levels.

  • Analysis: Quantify neurotransmitter concentrations in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[21]

cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery (5-7 days) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF & Equilibrate (60-90 min) C->D E Collect Baseline Samples (3-4 fractions) D->E F Administer Test Compound (e.g., this compound) E->F G Collect Post-Treatment Samples (2-3 hours) F->G H Quantify Neurotransmitters (HPLC-ECD) G->H I Data Analysis: % Change from Baseline H->I

Workflow for In Vivo Microdialysis Experiment.
B. Radioligand Binding Assays for Transporter Affinity

Expertise & Experience: This in vitro technique is essential for quantifying the direct binding affinity of a compound to its molecular target (e.g., DAT, NET, or SERT).[23] It allows for the determination of an IC50 value, which reflects the concentration of the drug required to inhibit 50% of a specific radioligand's binding. This is a direct measure of the compound's potency at the transporter.

Trustworthiness: The assay includes conditions for total binding, non-specific binding (in the presence of a high concentration of a known ligand), and specific binding (total minus non-specific). This internal control system ensures the measured affinity is accurate.

Protocol Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the competitor test compound (e.g., this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.[24]

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Wash the filters to remove any remaining unbound ligand. Place the filtermat in a scintillation bag with scintillation fluid and count the radioactivity using a beta counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value.

A Prepare Membranes (Brain tissue or cells with DAT/NET/SERT) B Incubate: Membranes + Radioligand + Test Compound A->B C Rapid Filtration (Separate Bound from Free) B->C D Scintillation Counting (Quantify Bound Radioactivity) C->D E Data Analysis: Calculate IC50 Value D->E

Workflow for Radioligand Binding Assay.
C. In Vitro Efflux Assays to Differentiate Releasers from Inhibitors

Expertise & Experience: This is the definitive assay to determine if a compound is a substrate transporter (a releaser) or merely a blocker (a reuptake inhibitor).[25] It directly measures the ability of a compound to cause reverse transport of a previously loaded neurotransmitter.

Trustworthiness: The protocol includes a basal release condition (buffer only) and a positive control (a known releaser like amphetamine). Comparing the test compound's effect to these controls provides a clear, self-validating result.

Protocol Steps:

  • Cell Culture: Use a cell line stably expressing the transporter of interest (e.g., HEK293-DAT cells).

  • Substrate Loading: Incubate the cells with a radiolabeled substrate (e.g., [3H]dopamine or [3H]MPP+) for a sufficient time (e.g., 30 minutes) to allow uptake into the cells.

  • Washing: Gently wash the cells multiple times with buffer to remove all extracellular radiolabeled substrate.

  • Inducing Efflux: Add buffer containing various concentrations of the test compound (e.g., this compound) or control compounds to the cells and incubate for a short period (e.g., 10-20 minutes).

  • Sample Collection: Collect the supernatant (extracellular buffer) from each well.

  • Cell Lysis: Lyse the cells to release the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity that was released into the supernatant for each condition. Plot this percentage against the log concentration of the test compound to determine the EC50 for release.[25]

Conclusion and Future Directions

The neurochemical profiles of this compound and its analogues are defined by their varying potencies and selectivities as monoamine releasing agents or reuptake inhibitors. Aminorex is a potent SNDRA with a preference for catecholamines, while Cyclazodone appears to be a more selective dopamine/norepinephrine releaser.[4][11] Pemoline distinguishes itself by acting primarily as a reuptake inhibitor with a favorable side effect profile compared to other stimulants.[4][17]

The structural modifications—a chloro- group in this compound, a trifluoromethyl group in Fluminorex, and a keto- group in Pemoline—are directly responsible for these distinct neurochemical signatures. A comprehensive assessment using the combination of in vivo microdialysis, radioligand binding, and in vitro efflux assays is paramount for any researcher in this field. Such a tripartite approach allows for the correlation of molecular affinity with cellular function and, ultimately, with in vivo neurochemical and behavioral outcomes.

Future research should focus on obtaining complete quantitative profiles for under-characterized analogues like this compound and Fluminorex. Furthermore, exploring their potential interactions with other targets, such as TAAR1, will provide a more complete picture of their complex pharmacology and aid in the development of safer, more effective CNS therapeutics.

References

A Comparative Guide to the Metabolic Stability of Clominorex and Aminorex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the landscape of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable can accumulate, leading to adverse effects. This guide provides a comparative analysis of the metabolic stability of two structurally related sympathomimetic amines: Clominorex and Aminorex.

This compound, a centrally acting sympathomimetic, was developed as an appetite suppressant.[1][2][3] It is a structural analogue of Aminorex, another anorectic agent that was withdrawn from the market due to its association with pulmonary hypertension.[4][5] Understanding the metabolic fate of these compounds is crucial for assessing their therapeutic potential and risk profiles. This document will delve into their metabolic pathways, the enzymes governing their biotransformation, and the experimental methodologies used to evaluate their stability, providing a framework for researchers in the field.

Structural Comparison: A Tale of Two Phenyl-Oxazolines

The chemical structures of this compound and Aminorex are fundamentally based on a 2-amino-5-phenyloxazoline core. The key distinction lies in the substitution on the phenyl ring.

  • Aminorex: Features an unsubstituted phenyl group.

  • This compound: Possesses a chlorine atom at the para-position (position 4) of the phenyl ring.

This seemingly minor structural modification can have profound implications for the compounds' interaction with metabolic enzymes, thereby influencing their metabolic stability. The presence of the chlorine atom in this compound introduces an electron-withdrawing group, which can alter the electron density of the aromatic ring and potentially influence the sites and rates of metabolism.

Metabolic Pathways: Elucidating the Biotransformation of this compound and Aminorex

The metabolism of amphetamine-like substances is predominantly hepatic, involving a series of Phase I and Phase II enzymatic reactions. The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily.[6][7]

Aminorex Metabolism

Aminorex is known to be a metabolite of the anthelmintic drug levamisole.[8][9][10] Studies in both humans and horses have shown that Aminorex undergoes metabolic transformation.[11][12][13] The primary metabolic pathways identified for Aminorex include:

  • Hydroxylation: The main metabolite of Aminorex identified in horses is a hydroxyaminorex.[12] In humans, after oral ingestion of levamisole, hydroxy-metabolites of Aminorex or its isomers have also been detected.[13] This aromatic hydroxylation is a common metabolic route for compounds with a phenyl ring and is typically catalyzed by CYP enzymes.

  • Isomerization: In addition to hydroxylation, five isomers of Aminorex have been identified as metabolites of levamisole in human urine.[13]

The specific human CYP450 isoforms responsible for Aminorex metabolism have not been definitively identified in the available literature. However, based on the metabolism of other amphetamine-like compounds, CYP2D6 is a likely candidate for aromatic hydroxylation.[14]

Aminorex_Metabolism Aminorex Aminorex Hydroxyaminorex Hydroxyaminorex Aminorex->Hydroxyaminorex Aromatic Hydroxylation (CYP450) Isomers Isomers Aminorex->Isomers Isomerization

Caption: Putative metabolic pathways of Aminorex.

This compound Metabolism: An Extrapolation from Structural Analogs

Direct experimental data on the metabolic pathways of this compound is scarce in the scientific literature. However, based on its structural similarity to Aminorex and the known metabolism of other chlorinated amphetamine-like compounds, we can extrapolate its likely metabolic fate. The presence of the chlorine atom on the phenyl ring is expected to influence the regioselectivity of metabolism.

Potential metabolic pathways for this compound include:

  • Aromatic Hydroxylation: Similar to Aminorex, this compound is a candidate for hydroxylation on the phenyl ring. The position of hydroxylation will be directed by the electronic properties of the chlorine atom.

  • N-Dealkylation/Deamination: While this compound does not have an N-alkyl group, deamination is a common metabolic pathway for primary amines.

  • Metabolism of the Oxazoline Ring: The oxazoline ring itself may be subject to hydrolytic cleavage.

Based on in vitro studies of clomipramine, a tricyclic antidepressant with a chlorinated aromatic ring, the N-demethylation and 8-hydroxylation are catalyzed by CYP3A4, CYP2C19, and CYP2D6.[15] While structurally distinct, this suggests that these CYP isoforms could also be involved in the metabolism of this compound.

Clominorex_Metabolism This compound This compound Hydroxythis compound Aromatic Hydroxylation Metabolite This compound->Hydroxythis compound Hydroxylation (CYP450) Deaminated_Metabolite Deaminated Metabolite This compound->Deaminated_Metabolite Deamination Ring_Opened_Metabolite Oxazoline Ring Cleavage Product This compound->Ring_Opened_Metabolite Hydrolysis

Caption: Postulated metabolic pathways of this compound.

Quantitative Comparison of Metabolic Stability

A direct quantitative comparison of the metabolic stability of this compound and Aminorex is hampered by the lack of head-to-head in vitro studies. However, we can analyze available pharmacokinetic data for Aminorex to infer its stability and discuss the expected impact of the chloro-substitution on the stability of this compound.

CompoundSpeciesKey Pharmacokinetic ParameterValueReference
AminorexHorseElimination Half-Life (γ)18.82 (8.13-46.64) hours[16]
AminorexHorseTotal Body Clearance37.26 mL/min/kg[16]
This compound-No data available--

The long terminal elimination half-life of Aminorex in horses suggests a moderate to low rate of metabolism and/or efficient distribution into tissues.[16][17]

The presence of a chlorine atom in this compound is likely to increase its lipophilicity compared to Aminorex. Generally, increased lipophilicity can lead to greater sequestration in tissues and potentially a longer half-life. However, the chlorine atom can also influence metabolism. Halogenated aromatic rings can sometimes be more resistant to oxidative metabolism, which could lead to increased metabolic stability for this compound compared to Aminorex. Conversely, the chlorine atom could direct metabolism to other sites on the molecule. Without direct experimental data, these remain well-informed hypotheses.

Experimental Protocols for Assessing Metabolic Stability

To definitively compare the metabolic stability of this compound and Aminorex, standardized in vitro and in vivo experiments are required.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.[18][19][20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and Aminorex in human liver microsomes.

Materials:

  • This compound and Aminorex

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds (this compound and Aminorex) and control compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Incubation:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Test Compound Stock Solutions Prep_Microsomes Prepare Microsome Incubation Mixture Prep_Compounds->Prep_Microsomes Pre_incubation Pre-incubate at 37°C Prep_Microsomes->Pre_incubation Initiate_Reaction Add NADPH to Initiate Pre_incubation->Initiate_Reaction Time_Course Sample at Time Points Initiate_Reaction->Time_Course Terminate_Reaction Terminate with Acetonitrile Time_Course->Terminate_Reaction Process_Samples Centrifuge to Remove Protein Terminate_Reaction->Process_Samples LCMS_Analysis Analyze by LC-MS/MS Process_Samples->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

This guide provides a comparative overview of the metabolic stability of this compound and Aminorex based on available data and scientific principles. While the metabolic pathways of Aminorex are partially elucidated, a significant knowledge gap exists for this compound. The structural difference, a single chlorine atom, is predicted to influence the metabolic stability, but direct experimental evidence is required for a definitive comparison.

Future research should focus on:

  • Direct Comparative In Vitro Studies: Performing head-to-head metabolic stability assays using human liver microsomes and hepatocytes for both this compound and Aminorex to obtain quantitative data on their half-lives and intrinsic clearance.

  • Reaction Phenotyping: Identifying the specific CYP450 isoforms responsible for the metabolism of both compounds using recombinant human CYP enzymes and specific chemical inhibitors.

  • Metabolite Identification: Characterizing the major metabolites of both compounds in human-derived in vitro systems and in vivo studies to build a comprehensive metabolic map.

A thorough understanding of the metabolic stability of this compound and Aminorex is essential for any future consideration of their therapeutic utility and for managing potential risks associated with their use. The experimental framework provided in this guide offers a clear path forward for researchers to generate the critical data needed to fill the current knowledge gaps.

References

A Comparative Analysis of Receptor Binding Affinities: Clominorex and Other CNS Stimulants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor binding profiles of Clominorex and other notable central nervous system (CNS) stimulants. In the landscape of psychopharmacology, understanding the precise molecular interactions of a compound with its biological targets is paramount for predicting its therapeutic efficacy and potential side effects. This document synthesizes available experimental data to offer a clear comparative framework for researchers engaged in neuropharmacology and drug discovery.

The primary molecular targets for most psychostimulants are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The affinity of a drug for these transporters dictates its potency in modulating the synaptic concentrations of their respective neurotransmitters, which in turn drives the pharmacological effect. This guide will focus on these key interactions.

Comparative Binding Affinities of Selected Stimulants

The following table summarizes the binding affinities (expressed as Kᵢ in nanomolars, nM) or functional potencies (EC₅₀ for release in nM) of this compound and other well-characterized stimulants for the dopamine, norepinephrine, and serotonin transporters. A lower Kᵢ value indicates a higher binding affinity. It is important to distinguish between binding affinity (Kᵢ), which measures the strength of the drug-receptor interaction, and functional potency like neurotransmitter release (EC₅₀), which measures the concentration of a drug required to elicit a half-maximal response. While distinct, both metrics are crucial for understanding a compound's pharmacological profile.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)Primary Mechanism
This compound 49.4 (EC₅₀)26.4 (EC₅₀)193 (EC₅₀)Releasing Agent[1][2]
d-Amphetamine ~600~70-100~20,000-40,000Releasing Agent[3]
Methamphetamine ~600~100~10,000-40,000Releasing Agent[3]
Methylphenidate ~100~100>100,000Reuptake Inhibitor[3]
Cocaine ~200-700~200-700~200-700Reuptake Inhibitor[3]
4-Methylaminorex (4-MAR) <1000 (IC₅₀)<1000 (IC₅₀)>2000 (IC₅₀)Releasing Agent[4]
Phenmetrazine 131 (EC₅₀)50.4 (EC₅₀)7765 (EC₅₀)Releasing Agent[5]

From the data, this compound demonstrates a potent ability to induce the release of norepinephrine and dopamine, with a significantly lower potency for serotonin release.[1][2] Its profile as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) is evident, with a preference for catecholamine systems.[2] In comparison, classic stimulants like d-amphetamine and methamphetamine show a strong preference for NET and DAT over SERT.[3] Methylphenidate acts as a potent inhibitor of DAT and NET with negligible interaction with SERT.[3] Cocaine is distinct in its relatively non-selective inhibition of all three monoamine transporters.[3]

Understanding the Methodology: Radioligand Binding Assays

The determination of binding affinities is predominantly achieved through in vitro radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[6] The foundational principle involves a competition between a radioactively labeled ligand (radioligand) with a known affinity for the target receptor and an unlabeled test compound (the drug being investigated).

The primary output of a competitive binding assay is the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Key Experimental Workflow for a Competitive Radioligand Binding Assay

Below is a detailed, step-by-step methodology for a typical competitive radioligand binding assay targeting a monoamine transporter.

  • Preparation of Biological Material:

    • The source of the target transporters is typically from membrane preparations of cultured cells (e.g., HEK293) stably expressing the human recombinant dopamine, norepinephrine, or serotonin transporter, or from dissected brain regions known to have high densities of these transporters (e.g., striatum for DAT).[6]

    • The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are then resuspended to a specific protein concentration.

  • Assay Setup:

    • The assay is performed in multi-well plates (commonly 96-well).

    • Each well contains:

      • A fixed concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT).[6]

      • The membrane preparation containing the target transporter.

      • A range of concentrations of the unlabeled test compound (e.g., this compound).

      • A suitable assay buffer to maintain physiological pH and ionic strength.

  • Incubation:

    • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • A critical step is the rapid separation of the radioligand that is bound to the transporter from the unbound radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through glass fiber filters.[6] The membranes with the bound radioligand are trapped on the filter, while the free radioligand passes through.

  • Quantification of Radioactivity:

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Scintillation fluid is added to the filters, and the amount of radioactivity trapped on each filter is measured using a scintillation counter. The measured radioactivity is directly proportional to the amount of radioligand bound to the transporter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ value is determined.

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The causality behind these experimental choices lies in creating a controlled system to isolate and measure the specific interaction of interest. The use of a single, high-affinity radioligand allows for sensitive detection, while the competition format enables the determination of the relative affinities of a wide range of unlabeled compounds. Each step, from membrane preparation to the final data analysis, is designed to ensure reproducibility and accuracy.

Caption: Workflow of a competitive radioligand binding assay.

Signaling and Mechanism of Action

The interaction of stimulants with monoamine transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin. This is achieved through two primary mechanisms: reuptake inhibition and neurotransmitter release.

  • Reuptake Inhibitors (e.g., Cocaine, Methylphenidate): These compounds bind to the transporter protein, blocking it and preventing the reuptake of the neurotransmitter from the synaptic cleft back into the presynaptic neuron.[3] This leads to a prolonged presence of the neurotransmitter in the synapse, enhancing its signaling.

  • Releasing Agents (e.g., Amphetamine, this compound): These substances are substrates for the monoamine transporters and are transported into the presynaptic neuron.[7] Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of the transporter, causing a non-vesicular release of the neurotransmitter into the synaptic cleft.[7]

The distinct binding affinities and mechanisms of action of these stimulants result in their unique pharmacological and behavioral effects.

Stimulant Mechanisms of Action cluster_inhibitor Reuptake Inhibition (e.g., Cocaine) cluster_releaser Neurotransmitter Release (e.g., Amphetamine) Inhibitor Inhibitor Drug Transporter_I Monoamine Transporter Inhibitor->Transporter_I binds & blocks Synapse_I Synaptic Cleft (Increased Neurotransmitter) Transporter_I->Synapse_I prevents reuptake from Releaser Releasing Agent Transporter_R Monoamine Transporter Releaser->Transporter_R is a substrate for Synapse_R Synaptic Cleft (Increased Neurotransmitter) Transporter_R->Synapse_R causes reverse transport into

Caption: Two primary mechanisms of stimulant action on monoamine transporters.

Conclusion

This guide provides a comparative overview of the receptor binding affinities of this compound and other CNS stimulants, grounded in experimental data. This compound emerges as a potent norepinephrine and dopamine releasing agent with weaker effects on serotonin. Its profile is distinct from reuptake inhibitors like cocaine and methylphenidate, and it shares mechanistic similarities with amphetamine-like releasing agents. A thorough understanding of these molecular interactions, as determined by robust methodologies like radioligand binding assays, is essential for the continued development of novel therapeutics for neurological and psychiatric disorders.

References

A Comparative Analysis of the Locomotor Stimulant Effects of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the locomotor stimulant effects of Clominorex, a centrally acting sympathomimetic of the 2-amino-5-aryloxazoline class. Developed initially as an appetite suppressant, its structural and pharmacological similarities to other psychostimulants necessitate a thorough understanding of its impact on motor activity. This document synthesizes preclinical data to offer a comparative perspective against established stimulants, detailing the underlying neurobiological mechanisms and providing robust experimental protocols for its evaluation.

Introduction to this compound and its Class

This compound, chemically (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, belongs to a class of compounds that includes aminorex and 4-methylaminorex. These substances are known for their stimulant properties, which are primarily attributed to their interaction with monoamine neurotransmitter systems. While developed for therapeutic purposes, the potential for abuse and stimulant-related side effects warrants a detailed examination of their pharmacological profile, particularly their effects on locomotor activity, a key indicator of central nervous system stimulation.

Mechanism of Action: A Focus on Dopaminergic and Noradrenergic Pathways

The locomotor stimulant effects of this compound and its analogs are predominantly mediated by their ability to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved primarily through the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and by promoting the release of these neurotransmitters.

An increased dopaminergic tone in key brain regions, such as the nucleus accumbens, is strongly associated with an increase in locomotor activity. The activation of both D1 and D2 dopamine receptors contributes to the expression of psychostimulant-induced hyperlocomotion. Noradrenergic pathways also play a crucial role, with norepinephrine modulating the activity of dopaminergic neurons and contributing to overall arousal and motor activity. The synergistic action on both dopaminergic and noradrenergic systems is a hallmark of many psychostimulants and is central to the effects of this compound.

Locomotor_Activity_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test & Analysis acclimation Acclimation (30-60 min in testing room) habituation Habituation to Arena (e.g., 30 min session) acclimation->habituation drug_admin Drug Administration (this compound, Vehicle, Comparators) habituation->drug_admin placement Place Animal in Center of Arena drug_admin->placement recording Record Locomotor Activity (e.g., 60-120 min) placement->recording data_extraction Data Extraction (Distance, Rearing, etc.) recording->data_extraction analysis Statistical Analysis (e.g., ANOVA, t-test) data_extraction->analysis results Dose-Response Curves & Comparative Plots analysis->results

A Comparative Guide to Confirming the Structure of Clominorex Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the structure of potential degradation products of Clominorex. By integrating established principles of forced degradation with advanced analytical techniques, this document outlines a robust, self-validating workflow. The experimental design and analytical strategies discussed herein are grounded in the chemical nature of the 2-amino-5-aryloxazoline scaffold of this compound and adhere to the principles of scientific integrity and regulatory expectations.

Introduction to this compound and the Imperative of Degradation Studies

This compound, (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a sympathomimetic amine belonging to the 2-amino-5-aryloxazoline class of compounds.[1][2] Developed as an appetite suppressant, its chemical stability is a critical parameter that can influence its safety, efficacy, and shelf-life. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate forced degradation studies to understand how a drug substance behaves under various stress conditions.[3][4][5] These studies are not merely a regulatory checkbox; they provide invaluable insights into the intrinsic stability of the molecule, potential degradation pathways, and help in the development of stability-indicating analytical methods.[3][4]

The core objective of a forced degradation study is to generate degradation products that could plausibly form under normal storage conditions over time.[3] By subjecting the drug substance to stresses more severe than accelerated stability conditions, we can predict and identify potential impurities that may arise during the product's lifecycle.[3] This proactive approach is fundamental to ensuring patient safety by identifying potentially toxic degradation products.[3]

Designing a Scientifically Sound Forced Degradation Study for this compound

A well-designed forced degradation study should expose the drug substance to a variety of stress conditions to induce degradation through relevant pathways such as hydrolysis, oxidation, and photolysis.[6] Based on the 2-amino-5-aryloxazoline structure of this compound, a key area of susceptibility is the oxazoline ring, which can be prone to hydrolysis.[7]

Proposed Stress Conditions

The following table outlines a recommended set of stress conditions for a comprehensive forced degradation study of this compound. The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at 60°CTo evaluate stability in an alkaline environment. The oxazoline ring is particularly susceptible to base-catalyzed hydrolysis.[7]
Neutral Hydrolysis Water at 80°CTo investigate the potential for hydrolysis under neutral pH conditions, which can be relevant for aqueous formulations.[7]
Oxidative Degradation 3% H₂O₂ at room temperatureTo probe the molecule's sensitivity to oxidation. The exocyclic amine and the benzylic position could be susceptible.[8]
Photolytic Degradation Solid and solution samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)To determine if the molecule is light-sensitive. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Thermal Degradation Solid drug substance at 80°CTo assess the solid-state stability of the drug at elevated temperatures.
Experimental Protocol: Forced Degradation Sample Generation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation: For each stress condition (acid, base, neutral, oxidative), mix an aliquot of the this compound stock solution with the respective stressor solution in a suitable ratio (e.g., 1:1).

  • Incubation: Place the stressed samples under the specified temperature conditions. Monitor the degradation over time by withdrawing aliquots at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC-UV method.

A Comparative Analytical Workflow for Structure Confirmation

A multi-tiered analytical approach is essential for the unambiguous identification and structural confirmation of degradation products. This workflow leverages the separation power of liquid chromatography with the identification capabilities of mass spectrometry and the definitive structural information provided by nuclear magnetic resonance spectroscopy.

Step 1: Development of a Stability-Indicating HPLC Method

The cornerstone of analyzing forced degradation samples is a robust, stability-indicating high-performance liquid chromatography (HPLC) method. This method must be capable of separating the parent this compound peak from all process-related impurities and degradation products.

Method Development Considerations:

  • Column Chemistry: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and for providing preliminary information about the chromophores of the degradation products.

The following diagram illustrates the workflow for developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation Analysis cluster_2 Method Validation (ICH Q2) Start Define Separation Goal Screening Screen Columns & Mobile Phases Start->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Analysis Analyze Stressed Samples Optimization->Analysis PeakPurity Assess Peak Purity (PDA) Analysis->PeakPurity Specificity Specificity PeakPurity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Workflow for Stability-Indicating HPLC Method Development.

Step 2: Tentative Identification with High-Resolution Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the initial identification of degradation products.[9][10] High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method coupled to an HRMS instrument.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different types of compounds.

  • Accurate Mass Measurement: Determine the accurate mass of the parent ion for each degradation product.

  • Elemental Composition: Use the accurate mass to propose possible elemental compositions.

  • Fragmentation Analysis (MS/MS): Perform tandem MS experiments to obtain fragmentation patterns of the degradation products. These patterns provide structural clues by revealing how the molecule breaks apart.

  • Pathway Proposal: Based on the mass shifts from the parent drug and the fragmentation data, propose potential degradation pathways. For this compound, a likely degradation pathway under hydrolytic conditions is the opening of the oxazoline ring.

The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.

Degradation_Pathway This compound This compound (2-amino-5-(4-chlorophenyl)-2-oxazoline) Intermediate Hydroxyurea Intermediate This compound->Intermediate Hydrolysis (H₂O) Product1 5-(4-chlorophenyl)-2-oxazolidinone Intermediate->Product1 Intramolecular Cyclization Product2 (1-(4-chlorophenyl)-2-hydroxyethyl)urea Intermediate->Product2 Rearrangement

Caption: Proposed Hydrolytic Degradation Pathway of this compound.

Step 3: Definitive Structure Elucidation with NMR Spectroscopy

While LC-MS/MS provides strong evidence for the identity of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[11][12][13] To perform NMR analysis, the degradation products of interest usually need to be isolated and purified from the complex mixture.

Experimental Protocol: Isolation and NMR Analysis

  • Isolation: Use preparative HPLC to isolate the major degradation products identified by LC-MS/MS.

  • Purity Check: Confirm the purity of the isolated fractions by analytical HPLC.

  • NMR Analysis: Dissolve the purified degradation products in a suitable deuterated solvent and acquire a suite of NMR spectra:

    • 1D NMR: ¹H and ¹³C NMR provide information on the number and types of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.

  • Structure Confirmation: By piecing together the information from all the NMR experiments, the definitive chemical structure of the degradation product can be established.[6]

Comparison of Analytical Techniques
TechniqueInformation ProvidedRole in WorkflowAdvantagesLimitations
HPLC-PDA Retention time, UV spectrum, peak puritySeparation and quantification of parent and degradation productsRobust, reproducible, quantitativeLimited structural information
LC-MS/MS (HRMS) Accurate mass, elemental composition, fragmentation patternTentative identification of degradation productsHigh sensitivity, provides molecular formula and structural cluesDoes not provide definitive connectivity or stereochemistry
NMR Spectroscopy Complete chemical structure, including connectivity and stereochemistryDefinitive confirmation of degradation product structuresUnambiguous structure elucidationRequires pure, isolated compounds in sufficient quantity; lower sensitivity than MS

The Principle of a Self-Validating System

The described workflow constitutes a self-validating system. The initial stability-indicating HPLC method demonstrates specificity by separating the degradation products. The identity of these separated peaks is then investigated by LC-MS/MS, providing strong evidence for their proposed structures. Finally, the definitive structures are confirmed by NMR after isolation. This orthogonal approach, where different analytical techniques with different principles of measurement are used to confirm a result, provides a high degree of confidence in the final identification of the degradation products.

Conclusion

Confirming the structure of drug degradation products is a critical activity in pharmaceutical development that ensures the safety and quality of the final drug product. For a molecule like this compound, where public-domain information on its degradation is scarce, a systematic and scientifically rigorous approach is paramount. By combining a well-designed forced degradation study with a multi-faceted analytical strategy that leverages the strengths of HPLC, HRMS, and NMR, researchers can confidently identify and characterize degradation products. This not only fulfills regulatory requirements but also builds a deep understanding of the molecule's chemical behavior, which is essential for developing a stable and safe pharmaceutical product.

References

A Senior Application Scientist's Guide to the Validation of a Stereospecific Assay for Clominorex Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clominorex, a sympathomimetic amine with stimulant properties, possesses a chiral center, and thus exists as two enantiomers: (+)-(S)-Clominorex and (-)-(R)-Clominorex. As is often the case with chiral pharmaceuticals, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is critical for pharmaceutical development, quality control, and pharmacokinetic studies. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for the development and validation of a stereospecific assay for this compound enantiomers. The principles and protocols discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The core challenge in stereospecific assays lies in creating a chiral environment that allows for the differential interaction of the two enantiomers, enabling their separation.[4][5] This guide will compare a direct and an indirect approach to achieving this separation for this compound, providing the rationale behind the experimental choices and detailed validation protocols.

Methodology Comparison: Direct vs. Indirect Chiral HPLC

The two primary HPLC-based strategies for the chiral separation of this compound enantiomers are:

  • Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the enantiomers to different extents, leading to their separation. Polysaccharide-based CSPs are particularly effective for amphetamine-like compounds and will be our focus.[1][6]

  • Indirect Chiral HPLC: This approach involves the pre-column derivatization of the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase, such as a C18 column.[2][7]

The choice between these methods depends on factors such as available instrumentation, cost, required sensitivity, and the complexity of the sample matrix.

Visualizing the Workflows

G cluster_0 Direct Chiral HPLC cluster_1 Indirect Chiral HPLC Sample_Direct This compound Sample HPLC_Direct Inject onto Chiral Stationary Phase (CSP) Sample_Direct->HPLC_Direct Separation_Direct Enantiomers Separated Based on Differential Interaction with CSP HPLC_Direct->Separation_Direct Detection_Direct UV or MS Detection Separation_Direct->Detection_Direct Sample_Indirect This compound Sample Derivatization React with Chiral Derivatizing Agent Sample_Indirect->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC_Indirect Inject onto Achiral (e.g., C18) Column Diastereomers->HPLC_Indirect Separation_Indirect Diastereomers Separated HPLC_Indirect->Separation_Indirect Detection_Indirect UV or MS Detection Separation_Indirect->Detection_Indirect

Caption: High-level workflows for direct and indirect chiral HPLC separation.

Method 1: Direct Separation using a Polysaccharide-Based Chiral Stationary Phase

This approach is often preferred for its simplicity, as it does not require a derivatization step. The key to this method is the selection of an appropriate CSP. For compounds like this compound, which are structurally related to amphetamines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points.[1][6] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve enantiomers.

Experimental Protocol

1. Column Selection and Mobile Phase Screening:

  • Rationale: The choice of CSP is the most critical parameter. A screening of several polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)) is recommended.[8] The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is then optimized to achieve the best balance of resolution and analysis time.

  • Procedure:

    • Screen several polysaccharide-based CSPs.

    • For each column, test a range of mobile phase compositions (e.g., Hexane:Isopropanol from 95:5 to 80:20).

    • Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and reduce tailing of the basic this compound analytes.

    • Select the column and mobile phase composition that provides a resolution (Rs) > 1.5.

2. Optimized Chromatographic Conditions (Hypothetical Example):

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method 2: Indirect Separation via Pre-Column Derivatization

This method is a cost-effective alternative as it utilizes a standard, and less expensive, achiral C18 column.[7] The enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common and effective choice for primary and secondary amines like this compound.[7]

Experimental Protocol

1. Derivatization Procedure:

  • Rationale: The derivatization reaction must be rapid, complete, and not cause racemization of the analyte. Marfey's reagent reacts with the amine group of this compound under mild basic conditions.

  • Procedure:

    • Evaporate a known amount of this compound sample to dryness.

    • Add 100 µL of a 1% solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Vortex and heat at 40°C for 1 hour.

    • Cool and neutralize by adding 20 µL of 2 M HCl.

    • The sample is now ready for injection.

2. Optimized Chromatographic Conditions (Hypothetical Example):

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (Gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent is a strong chromophore)

  • Injection Volume: 10 µL

Assay Validation: A Comparative Approach

Once the chromatographic methods are developed, they must be validated to ensure they are fit for their intended purpose.[9][10][11] The validation will be performed according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Data Comparison Summary

The following table presents hypothetical but realistic validation data for the two proposed methods.

Validation ParameterDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)ICH Q2(R1) Acceptance Criteria (Typical)
Specificity Baseline resolution (Rs > 2.0) of enantiomers from each other and from potential impurities.Baseline resolution of diastereomers. No interference from excess derivatizing reagent.Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999 for both enantiomers> 0.999 for both diastereomersr² ≥ 0.995
Range 1 - 150 µg/mL1 - 150 µg/mLTypically 80-120% of the test concentration for assays.
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 101.5%98.0% - 102.0% for drug substance assay.
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 1.5%Repeatability: < 1.0%Intermediate: < 2.0%Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%.
LOD 0.1 µg/mL0.05 µg/mLSignal-to-Noise ratio of 3:1.
LOQ 0.3 µg/mL0.15 µg/mLSignal-to-Noise ratio of 10:1.
Robustness Minor changes in mobile phase composition, flow rate, and temperature do not significantly affect resolution.Stable derivatization yield and chromatographic performance with minor variations in reaction time, temperature, and mobile phase pH.No significant changes in results with small, deliberate variations in method parameters.
In-Depth Look at Validation Parameters
  • Specificity: For the direct method, specificity is demonstrated by resolving the two enantiomer peaks from each other and any synthesis-related impurities or degradation products. For the indirect method, one must also show that the excess derivatizing reagent and its by-products do not interfere with the diastereomer peaks.

  • Linearity and Range: A minimum of five concentrations spanning the expected range should be analyzed.[7] The correlation coefficient (r²) should be close to 1, indicating a linear relationship between concentration and detector response.

  • Accuracy: This is determined by analyzing samples with known concentrations of each enantiomer (spiked placebo or by standard addition) and calculating the percent recovery.[12]

  • Precision:

    • Repeatability is assessed by multiple analyses of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision evaluates the effect of random events on the precision of the method by varying factors such as the day of analysis, the analyst, and the equipment.

  • LOD & LOQ: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision.[12][13] The indirect method may offer a lower LOQ due to the strong chromophore introduced by the derivatizing agent.

  • Robustness: The reliability of the method is tested by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% organic solvent), pH, column temperature, and flow rate. The resolution between the enantiomers (or diastereomers) should not significantly change.

Conclusion and Recommendations

Both direct and indirect HPLC methods can be successfully developed and validated for the stereospecific analysis of this compound enantiomers.

  • Direct Chiral HPLC is the more straightforward and elegant approach, with a simpler sample preparation procedure. It is the method of choice if a suitable chiral stationary phase is available and cost is not a primary constraint. The main challenge lies in the initial screening and selection of the optimal CSP.

  • Indirect Chiral HPLC offers a practical and cost-effective alternative, especially for laboratories not equipped with a wide range of chiral columns.[7] The derivatization step adds complexity to the sample preparation but can also enhance sensitivity and allows the use of ubiquitous C18 columns. Careful optimization and validation of the derivatization reaction are crucial for the success of this method.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample throughput, budget, and the required level of sensitivity. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality control.

References

A Comparative Analysis of Clominorex and Fenfluramine on Serotonergic Transmission

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of Clominorex and Fenfluramine, two sympathomimetic amines with significant effects on the serotonin (5-hydroxytryptamine, 5-HT) system. While both were developed as anorectics, their distinct pharmacological profiles and mechanisms of action on serotonin release warrant a closer examination for researchers in neuropsychopharmacology and drug development. This document delves into their molecular interactions, supported by experimental data and detailed protocols for empirical validation.

Introduction and Pharmacological Overview

Fenfluramine, an amphetamine derivative, was widely used as an appetite suppressant before being withdrawn due to associations with cardiac valvulopathy and primary pulmonary hypertension (PPH)[1][2]. It is a racemic mixture of d- and l-enantiomers, with its metabolite, norfenfluramine, also being pharmacologically active[3][4]. Recently, low-dose fenfluramine has been repurposed and approved for treating seizures associated with rare epileptic encephalopathies[1][5].

This compound is another central nervous system stimulant, structurally related to aminorex and pemoline, which also saw use as an anorectic[6]. Like fenfluramine, drugs in its class have been linked to PPH, a risk factor strongly associated with compounds that act as substrates for the serotonin transporter (SERT)[2].

The primary focus of this guide is to dissect and compare the precise mechanisms by which these two compounds induce serotonin release at the presynaptic terminal.

FeatureThis compoundFenfluramine
Chemical Class Substituted Oxazoline, Amphetamine-relatedSubstituted Amphetamine
Primary Indication Anorectic (appetite suppressant)Anorectic (historical), Antiseizure (current)[1]
Core Mechanism Presumed Serotonin Releasing AgentSerotonin Releasing Agent[7][8]
Key Metabolite Not extensively characterized in public literatureNorfenfluramine (active)[3][4][9]
Associated Risks Risk of Primary Pulmonary Hypertension (PPH) by class association[2]Primary Pulmonary Hypertension (PPH), Valvular Heart Disease[2][9]

Mechanism of Action on Serotonin Release: A Head-to-Head Comparison

The principal mechanism by which both this compound and Fenfluramine are understood to increase extracellular serotonin is through their interaction with the serotonin transporter (SERT), a protein responsible for clearing 5-HT from the synaptic cleft[10][11]. However, they do not act as simple blockers (like SSRIs) but as SERT substrates .

This substrate activity means they are recognized and transported into the presynaptic neuron by SERT. This process triggers a conformational change in the transporter, causing it to reverse its direction of flow and release cytoplasmic serotonin into the synapse in a non-exocytotic, calcium-independent manner[9][12]. This process is often referred to as transporter-mediated release.

Fenfluramine: A Well-Characterized Releasing Agent

Fenfluramine's actions on the serotonin system are extensively documented. It functions as a potent SERT substrate, promoting the release of 5-HT while also inhibiting its reuptake[7][8]. Studies using synaptosomes (isolated nerve endings) have shown that fenfluramine effectively promotes the release of pre-loaded radiolabeled serotonin[7].

The mechanism of fenfluramine-induced release is concentration-dependent. At higher concentrations (e.g., 5 µM), the release is largely Ca2+-independent and insensitive to 5-HT1D autoreceptor agonists, consistent with a classic transporter-reversal mechanism. At lower concentrations (e.g., 0.5 µM), the release becomes Ca2+-dependent, suggesting an additional, possibly exocytotic-like, mechanism may be involved[13].

Furthermore, fenfluramine's active metabolite, norfenfluramine , is a potent agonist at 5-HT2B and 5-HT2C receptors[3][4][9]. This direct receptor activity, particularly at the 5-HT2B receptor, is implicated in the cardiotoxicity associated with chronic fenfluramine use[9]. Beyond its serotonergic effects, fenfluramine also demonstrates activity as a positive modulator of the sigma-1 receptor, which may contribute to its antiseizure properties[14][15].

This compound: An Inferred Mechanism by Association

Direct, detailed neurochemical studies on this compound are less prevalent in the scientific literature compared to fenfluramine. However, its mechanism can be inferred from its chemical structure and the known pharmacology of its close analog, aminorex.

Aminorex, along with fenfluramine, has been identified as a SERT substrate[2]. The study by Rothman et al. (1999) established a strong correlation between drugs that increase the risk of PPH and their ability to act as substrates at the 5-HT transporter. Given that this compound belongs to this same structural and pharmacological class, it is highly probable that it also functions as a SERT substrate to induce serotonin release. This shared mechanism likely underlies the similar adverse effect profiles observed within this class of anorectic drugs.

The following diagram illustrates the general mechanism of transporter-mediated serotonin release initiated by a SERT substrate like Fenfluramine or this compound.

Synaptosome_Workflow start Start: Rodent Brain Tissue (e.g., Striatum, Cortex) homogenize 1. Homogenize in iso-osmotic sucrose buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation (~1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 pellet1 Discard Pellet (P1) (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 3. High-Speed Centrifugation (~17,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Resuspend Pellet (P2) (Synaptosomes, Mitochondria) centrifuge2->pellet2 load 4. Pre-load with [³H]5-HT (37°C, 15 min) pellet2->load wash 5. Wash & Pellet to remove excess [³H]5-HT load->wash aliquot 6. Aliquot synaptosomes into reaction tubes wash->aliquot incubate 7. Incubate with Test Compound (this compound or Fenfluramine) +/- SERT Inhibitor (Control) aliquot->incubate stop 8. Stop reaction & Separate (Rapid Filtration/Centrifugation) incubate->stop count 9. Quantify [³H]5-HT in supernatant (Released) & pellet (Retained) via Liquid Scintillation Counting stop->count end End: Calculate % Release count->end Microdialysis_Workflow start Start: Anesthetized Rodent surgery 1. Stereotaxic Surgery: Implant guide cannula above target brain region start->surgery recovery 2. Post-operative Recovery (Minimum 48-72 hours) surgery->recovery probe 3. Insert microdialysis probe into guide cannula recovery->probe habituation 4. Place animal in testing chamber and allow to habituate probe->habituation perfusion 5. Perfuse probe with artificial CSF (aCSF) at a constant flow rate (1-2 µL/min) habituation->perfusion baseline 6. Collect baseline dialysate samples (e.g., every 20 min for 2 hours) until 5-HT levels are stable perfusion->baseline administer 7. Administer Drug (this compound or Fenfluramine) (e.g., via IP, SC, or reverse dialysis) baseline->administer collection 8. Continue collecting dialysate samples post-administration administer->collection analysis 9. Analyze 5-HT concentration in samples via HPLC-ECD collection->analysis end End: Plot 5-HT concentration vs. Time analysis->end

References

Safety Operating Guide

Navigating the Regulatory Labyrinth: A Comprehensive Guide to the Proper Disposal of Clominorex

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. The final disposition of a substance, particularly one with significant physiological activity, is a critical phase governed by stringent regulations designed to protect public health and the environment. This guide provides an in-depth, procedural framework for the proper disposal of Clominorex, a centrally acting sympathomimetic. Our focus is to move beyond mere compliance, embedding principles of causality and self-validation into every step to ensure a protocol that is not only safe but scientifically sound.

Regulatory Alert & Core Directive: The Analogue Precedent

Before any handling or disposal protocol is initiated, researchers must be aware of the primary regulatory consideration for this compound in the United States. While this compound may not be explicitly listed by name in the Drug Enforcement Administration (DEA) schedules, it is a close structural analog of Aminorex , a substance classified as a Schedule I stimulant under the Controlled Substances Act (CSA).[1][2]

Under the Federal Analogue Act (21 U.S.C. § 813), a substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance, and is intended for human consumption, can be treated as a Schedule I substance for the purposes of regulation and prosecution.[3][4]

Therefore, the core directive for any laboratory possessing this compound is to operate under the assumption that it is a DEA Schedule I controlled substance analogue. This status dictates a set of rigorous security, record-keeping, and disposal requirements that supersede standard chemical waste protocols.

Mandatory First Step: Every researcher and institution must formally contact their Environmental Health & Safety (EHS) office and, if necessary, the local DEA field office to confirm the specific regulatory status and disposal requirements for this compound.[5] This guide is predicated on the high probability of its Schedule I analogue status, but institutional and regional interpretations may apply.

Dual-Jurisdiction Framework: DEA and EPA Compliance

The disposal of this compound is governed by two primary federal bodies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Understanding the distinct roles of each is fundamental to establishing a compliant disposal workflow.

  • Drug Enforcement Administration (DEA): The DEA's primary concern is preventing the diversion of controlled substances.[3] Its regulations focus on security, accountability, and ensuring the substance is rendered "non-retrievable."[4] For Schedule I substances, the disposal protocols are the most stringent.

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste to protect the environment.[6] A pharmaceutical can be deemed a hazardous waste if it is specifically listed (on the P- or U-list) or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]

A compound like this compound must be managed to satisfy the requirements of both agencies simultaneously.

Regulatory Body Governing Act Primary Concern Key Disposal Requirement
DEA Controlled Substances Act (CSA)Diversion PreventionRendered "Non-Retrievable"
EPA Resource Conservation and Recovery Act (RCRA)Environmental ProtectionProper Hazardous Waste Identification & Disposal

Waste Characterization: A Two-Pronged Determination

Every laboratory that generates waste is required by law to determine if that waste is hazardous.[7][8] For this compound, this is a dual determination process.

3.1 DEA Controlled Substance Determination As established, this compound must be handled as a Schedule I controlled substance. This determination is not at the discretion of the researcher; it is a conclusion based on the Federal Analogue Act. All waste containing any amount of pure this compound or materials heavily contaminated with it falls under this category.

3.2 EPA Hazardous Waste Determination The researcher must also determine if the this compound waste is an EPA hazardous waste.[7] This involves checking two criteria:

  • Listed Waste: A review of the EPA's P-list (acutely hazardous) and U-list (toxic) does not show this compound by name or CAS number (3876-10-6). Therefore, it is not a listed hazardous waste.

  • Characteristic Waste: The waste must be evaluated for the four characteristics of hazardous waste.[6]

    • Ignitability (D001): this compound is a solid and is not expected to have a low flashpoint. However, if dissolved in an ignitable solvent (e.g., ethanol), the resulting solution could be a D001 hazardous waste.

    • Corrosivity (D002): The substance is not strongly acidic or basic. This characteristic is unlikely to apply unless it is mixed with corrosive materials.

    • Reactivity (D003): There is no available data to suggest this compound is unstable, water-reactive, or explosive.

    • Toxicity (D004-D043): This is the most likely characteristic to apply to a pharmacologically active compound. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[9] Without specific TCLP data for this compound, a conservative approach is to assume it could be a toxic hazardous waste.

Standard Operating Procedures (SOPs) for this compound Disposal

The following protocols provide a step-by-step methodology for the safe segregation, storage, and ultimate disposal of this compound waste streams.

4.1 SOP-1: Waste Segregation at the Point of Generation

Causality: Immediate and strict segregation is the most critical step to prevent regulatory violations and chemical hazards. Mixing a DEA-controlled substance with any other waste stream, even other hazardous wastes, complicates disposal and can be a serious compliance breach.

  • Step 1: Designate a specific waste container solely for "this compound Solid Waste" and another for "this compound Liquid Waste." These must be kept within the laboratory's immediate area of operation where the research is being conducted.

  • Step 2: All disposable materials that come into direct contact with pure this compound (e.g., weigh boats, pipette tips, contaminated gloves, bench paper) must be placed in the designated "this compound Solid Waste" container.

  • Step 3: All liquid wastes, including unused stock solutions, instrument rinsates, and collected spillage, must be placed in the designated "this compound Liquid Waste" container.

  • Step 4: Do NOT mix any other chemical or solvent waste with the this compound waste streams unless it is part of an experimental endpoint where the this compound has been consumed or transformed. Such transformed waste must undergo a separate hazardous waste determination.[10]

4.2 SOP-2: Container Management and Labeling

Causality: Proper containment and labeling ensure safety, prevent accidental misuse, and communicate the specific, high-level hazards to all personnel and waste handlers.

  • Step 1 (Container Selection):

    • For solids: Use a leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) pail or drum is appropriate.

    • For liquids: Use a compatible, shatter-resistant container (e.g., HDPE or Teflon-coated glass) with a screw-top lid. Ensure the container material is compatible with any solvents used.

  • Step 2 (Labeling): The container must be labeled at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound (DEA Schedule I Analogue) ".

    • A clear indication of the contents (e.g., "Solid Lab Debris Contaminated with this compound" or "Aqueous/Methanol Solution of this compound").

    • The specific hazard characteristics: "Toxic ".

    • The date of first accumulation.

    • A large, prominent "DEA Schedule I " notation.

4.3 SOP-3: On-Site Storage and Security

Causality: As a Schedule I substance, this compound waste is subject to the same high-security storage requirements as the pure compound until it is transferred for disposal. This is a primary DEA mandate.

  • Step 1: The sealed and labeled waste containers must be stored in a securely locked, substantially constructed cabinet or safe. This is the same level of security required for the storage of the virgin material.

  • Step 2: Access to the waste storage area must be strictly limited to personnel authorized by the DEA registrant (the Principal Investigator). An access log should be maintained.

  • Step 3: Maintain a running inventory of the waste, documenting each time waste is added. This log is part of the DEA-required biennial inventory and record-keeping.

4.4 SOP-4: Final Disposal via Authorized Channels

Causality: Federal law prohibits the destruction of controlled substances by unregistered individuals. The only legal pathway is to transfer the substance to a DEA-registered entity specifically authorized to handle and destroy it.

  • Step 1 (Contact EHS): When the waste container is full or the project is complete, contact your institution's EHS office. They will coordinate the final disposal process.

  • Step 2 (Engage a Reverse Distributor): The EHS office will arrange for a pickup from a DEA-registered Reverse Distributor .[10] This is a specialized company authorized to take possession of controlled substances for the purpose of destruction.

  • Step 3 (Documentation - DEA Form 41): The transfer and ultimate destruction of the this compound waste must be documented on a DEA Form 41, "Registrants Inventory of Drugs Surrendered." The Reverse Distributor will typically assist in or complete this form. The DEA registrant must retain a copy of this form for at least two years.[6]

  • Step 4 (Destruction Method): The Reverse Distributor will transport the waste to a facility for destruction. The DEA's required standard is that the substance be rendered "non-retrievable," which is typically achieved through high-temperature incineration.[6]

Visualized Workflow: this compound Disposal Decision Pathway

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound waste.

ClominorexDisposal start This compound Waste Generated verify MANDATORY VERIFICATION Contact EHS & DEA to Confirm Regulatory Status start->verify is_controlled Is it a DEA Controlled Substance / Analogue? verify->is_controlled handle_schedule1 Manage as DEA Schedule I Waste (High Security, Record Keeping) is_controlled->handle_schedule1 Yes (High Probability) Treat as Schedule I Analogue rcra_det Perform EPA RCRA Hazardous Waste Determination (Assume 'Toxic' Characteristic) is_controlled->rcra_det No (Unlikely, Requires Official DEA Ruling) handle_schedule1->rcra_det segregate SOP-1: Segregate Waste at Point of Generation rcra_det->segregate label_store SOP-2 & SOP-3: Label Container Correctly & Store in Secure DEA-Approved Location segregate->label_store contact_ehs SOP-4: Contact EHS for Disposal label_store->contact_ehs reverse_dist Transfer to DEA-Registered Reverse Distributor contact_ehs->reverse_dist form41 Complete DEA Form 41 for Record Keeping reverse_dist->form41 end Waste Destroyed via Incineration (Non-Retrievable) form41->end

Caption: Decision workflow for the disposal of this compound waste.

Conclusion: A Culture of Proactive Compliance

The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of both DEA and EPA regulations. Due to its structural similarity to a Schedule I substance, researchers must adopt the most stringent security and disposal protocols. The foundational principles are unwavering: confirm regulatory status with authorities, meticulously segregate and label the waste stream, maintain secure storage, and utilize authorized disposal channels with complete documentation. By internalizing the causality behind these procedures, laboratories can foster a culture of proactive compliance, ensuring safety and scientific integrity from discovery through final disposition.

References

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